Technical Documentation Center

4-nitro-1-(phenoxyacetyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

Core Science & Biosynthesis

Foundational

4-nitro-1-(phenoxyacetyl)-1H-pyrazole chemical structure and properties

High-Reactivity Acyl Transfer Reagent & Intermediate [1] Executive Summary 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is a specialized N-acylazole derivative designed for high-efficiency acyl transfer reactions.[1] Unlike sta...

Author: BenchChem Technical Support Team. Date: March 2026

High-Reactivity Acyl Transfer Reagent & Intermediate [1]

Executive Summary

4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is a specialized N-acylazole derivative designed for high-efficiency acyl transfer reactions.[1] Unlike standard amides, which are chemically inert, this compound features a 4-nitropyrazole leaving group.[1] The electron-withdrawing nitro group at the C4 position significantly lowers the


 of the pyrazole moiety (approx. 9.6 vs. 14.5 for imidazole), thereby activating the carbonyl carbon toward nucleophilic attack.[1]

This guide details the structural properties, synthesis, and mechanistic utility of this compound as a "phenoxyacetylating" agent in organic synthesis and medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a phenoxyacetyl tail attached to the N1 nitrogen of a 4-nitropyrazole ring. The bond between the carbonyl carbon and the pyrazole nitrogen is the site of reactivity.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 1-(2-phenoxyacetyl)-4-nitro-1H-pyrazole
Molecular Formula

Molecular Weight 247.21 g/mol
Core Moiety 4-Nitropyrazole (Leaving Group)
Acyl Group Phenoxyacetyl (

)
Predicted LogP ~1.8 - 2.1
Solubility Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water.[1][2][3]
Appearance Pale yellow to white crystalline solid
Reactivity Class Active Amide / Acyl Azole

Synthesis Protocol

Objective: Preparation of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole via nucleophilic substitution.

Reaction Logic

The synthesis utilizes the high nucleophilicity of the deprotonated 4-nitropyrazole toward phenoxyacetyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct. The reaction is exothermic and must be controlled to prevent double-acylation or decomposition.[1]

Step-by-Step Methodology

Reagents:

  • 4-Nitropyrazole (1.0 equiv) [CAS: 2075-46-9][1][4][5]

  • Phenoxyacetyl Chloride (1.05 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Solvation: Dissolve 4-nitropyrazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly as the pyrazolate anion is generated.

  • Acylation (0°C): Cool the mixture to 0°C in an ice bath. Add Phenoxyacetyl chloride (10.5 mmol) dropwise over 15 minutes.

    • Why: Controlling temperature prevents side reactions and manages the exotherm.[1]

  • Reaction (RT): Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting pyrazole (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Wash the organic layer with cold 5%

    
     (2 x 10 mL) to remove unreacted acid chloride, followed by Brine (10 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
    
Synthesis Workflow Diagram[1][10]

SynthesisPathway Nitropyrazole 4-Nitropyrazole (Nucleophile) Anion Pyrazolate Anion (Intermediate) Nitropyrazole->Anion Deprotonation AcidChloride Phenoxyacetyl Chloride (Electrophile) Product 4-nitro-1-(phenoxyacetyl)-1H-pyrazole (Target) AcidChloride->Product Base Triethylamine (Base) Base->Anion Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl Anion->Product Nucleophilic Attack

Figure 1: Synthetic pathway utilizing base-mediated acylation of 4-nitropyrazole.[1]

Reactivity & Mechanism of Action

The utility of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole lies in its ability to transfer the phenoxyacetyl group to nucleophiles (amines, alcohols, thiols) under mild conditions.[1]

The "Active Amide" Concept

Standard amides (


) resist nucleophilic attack due to strong resonance stabilization (

lone pair donation into

). However, in this molecule:
  • Aromaticity Sequestration: The nitrogen lone pair is part of the pyrazole aromatic sextet. It is less available for donation into the carbonyl group.[1]

  • Inductive Withdrawal: The Nitro group (

    
    )  at position 4 is strongly electron-withdrawing. It pulls electron density away from the ring nitrogens, making the pyrazole ring electron-deficient.[1]
    
  • Result: The

    
     bond is weakened, and the carbonyl carbon is highly electrophilic.[1] Upon nucleophilic attack, the 4-nitropyrazolate anion is expelled as a stable leaving group.[1]
    
Mechanistic Pathway (Acyl Transfer)

When reacted with a primary amine (


):
  • Attack: The amine attacks the carbonyl carbon.[1]

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Collapse: The intermediate collapses, reforming the carbonyl double bond.[1]

  • Expulsion: The

    
     bond breaks, expelling 4-nitropyrazolate (stable anion).[1]
    
  • Product: The phenoxyacetamide is formed.[1]

Reactivity Logic Diagram[1]

Mechanism Reagent 4-nitro-1-(phenoxyacetyl)pyrazole (Active Amide) Tetrahedral Tetrahedral Intermediate (Unstable) Reagent->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (Amine/Alcohol) Nucleophile->Tetrahedral AcylatedNu Acylated Product (Ph-O-CH2-CO-Nu) Tetrahedral->AcylatedNu Elimination LeavingGroup 4-Nitropyrazolate Anion (Leaving Group) Tetrahedral->LeavingGroup Bond Cleavage

Figure 2: Mechanism of acyl transfer driven by the leaving group ability of 4-nitropyrazole.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This compound serves as a Linker Reagent .[1] The phenoxyacetyl group is a common pharmacophore found in penicillin V and various kinase inhibitors. Using this reagent allows for the rapid "installation" of this motif onto amine-bearing scaffolds without the need for harsh coupling reagents (like EDC/HATU) or acidic conditions.

Prodrug Synthesis

The 4-nitropyrazole moiety has intrinsic biological activity (e.g., LRRK2 inhibition).[1] This acylated form can act as a prodrug .[1]

  • Mechanism:[1][6][2][7][8][9] In physiological pH or in the presence of esterases/amidases, the acyl bond hydrolyzes.

  • Release: This releases the free 4-nitropyrazole (active drug) and phenoxyacetic acid (metabolite).

Heterocycle Functionalization

It is used to synthesize complex heterocycles where the pyrazole ring is retained but the acyl group is modified, or conversely, where the acyl group is transferred to build larger peptidomimetic structures.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Energetic Warning: Nitro-substituted azoles can be energetic.[1][10] While 4-nitropyrazole is stable, bulk heating of the acylated derivative should be avoided.[1]

  • Hydrolytic Sensitivity: Store under inert gas at -20°C. Moisture will hydrolyze the compound back to 4-nitropyrazole and phenoxyacetic acid.[1]

References

  • PubChem. 4-nitro-1H-pyrazole | C3H3N3O2.[1] National Library of Medicine.[1] Available at: [Link]

  • Molecules (MDPI). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates. (Mechanistic parallel for activated acyl transfer). Available at: [Link]

  • NIST WebBook. 1H-Pyrazole, 4-nitro-. Standard Reference Data. Available at: [Link]

Sources

Exploratory

1-(phenoxyacetyl)-4-nitropyrazole CAS number and identifiers

This guide details the technical specifications, synthesis, and applications of 1-(phenoxyacetyl)-4-nitropyrazole , a specialized acylating agent and reactive intermediate. Executive Summary & Core Identity 1-(Phenoxyace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 1-(phenoxyacetyl)-4-nitropyrazole , a specialized acylating agent and reactive intermediate.

Executive Summary & Core Identity

1-(Phenoxyacetyl)-4-nitropyrazole is a high-reactivity active amide belonging to the class of 1-acyl-4-nitropyrazoles. It functions primarily as a powerful, selective acylating agent used to introduce the phenoxyacetyl (Pac) protecting group onto nucleophiles (amines, hydroxyls) under mild conditions.

Unlike standard acid chlorides, this compound leverages the 4-nitropyrazole moiety as a "pseudo-halide" leaving group. The electron-withdrawing nitro group at the 4-position significantly decreases the basicity of the pyrazole nitrogen (


 of conjugate acid ~9.6), activating the attached carbonyl for nucleophilic attack while suppressing side reactions common with more aggressive reagents (e.g., imidazole-based agents).
Chemical Identifiers
Identifier TypeValue / Description
Chemical Name 1-(2-Phenoxyacetyl)-4-nitro-1H-pyrazole
Systematic Name 2-Phenoxy-1-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
CAS Number Not Widely Cataloged (Transient Intermediate)*
Parent CAS (Core) 2075-46-9 (4-Nitropyrazole)
Parent CAS (Acyl) 701-99-5 (Phenoxyacetyl Chloride)
Molecular Formula

Molecular Weight 247.21 g/mol
SMILES O=C(Cn1cc(=O)cn1)COc1ccccc1
Role Acylating Agent, Protecting Group Donor (Pac)

*Note: This compound is frequently generated in situ or isolated as a specialized reagent in peptide/oligonucleotide synthesis workflows. It does not possess a widely circulated commercial CAS number like its precursors.

Synthesis & Preparation Protocol

The synthesis of 1-(phenoxyacetyl)-4-nitropyrazole follows a standard nucleophilic acyl substitution pathway. The reaction couples 4-nitropyrazole with phenoxyacetyl chloride in the presence of a non-nucleophilic base.

Reaction Pathway (Graphviz)

SynthesisPathway Reactant1 4-Nitropyrazole (CAS 2075-46-9) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Phenoxyacetyl Chloride (CAS 701-99-5) Reactant2->Intermediate Base Base (Et3N or Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product 1-(Phenoxyacetyl)-4-nitropyrazole (Active Amide) Intermediate->Product Elimination Intermediate->Byproduct

Caption: Synthesis via N-acylation. The 4-nitropyrazole nitrogen attacks the acyl chloride carbonyl, followed by elimination of chloride.

Experimental Protocol

Materials:

  • 4-Nitropyrazole (1.0 eq)[1][2][3]

  • Phenoxyacetyl Chloride (1.05 eq)

  • Triethylamine (

    
    ) or Pyridine (1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-nitropyrazole in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add triethylamine dropwise at

    
    . The solution may darken slightly.
    
  • Acylation: Add phenoxyacetyl chloride slowly via syringe pump or dropping funnel to maintain temperature

    
    . The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (disappearance of 4-nitropyrazole).

  • Workup: Wash the organic phase with cold saturated

    
     (to remove acid/excess chloride) followed by brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary. The product is moisture-sensitive; store under desiccant.

Mechanism of Action: The "Active Amide" Effect

The utility of 1-(phenoxyacetyl)-4-nitropyrazole lies in its balance of stability and reactivity.

Why 4-Nitropyrazole?

Standard amides (e.g., N-acetylimidazole) are often too stable or too hygroscopic. The nitro group at position 4 of the pyrazole ring exerts a strong electron-withdrawing effect (


 and 

effects).
  • Result: The lone pair on the

    
     nitrogen is less available for resonance donation into the carbonyl.
    
  • Consequence: The

    
     bond retains high electrophilicity, and the 
    
    
    
    bond is weakened, making 4-nitropyrazole an excellent leaving group (
    
    
    ~9.6) upon nucleophilic attack by the target substrate (e.g., an amino group on a nucleoside).
Acylation Workflow (Graphviz)

Mechanism Reagent 1-(Phenoxyacetyl)-4-nitropyrazole Transition Tetrahedral Transition State Reagent->Transition Attack on Carbonyl Nucleophile Nucleophile (R-NH2 / R-OH) (e.g., Adenosine) Nucleophile->Transition LeavingGroup 4-Nitropyrazole Anion (Stable Leaving Group) Transition->LeavingGroup Elimination FinalProduct Pac-Protected Substrate (R-NH-Pac) Transition->FinalProduct Bond Formation

Caption: Mechanism of Phenoxyacetyl (Pac) transfer. The reagent activates the Pac group for transfer to the nucleophile.

Applications in Drug Development & Synthesis

Phenoxyacetyl (Pac) Protection in Oligonucleotide Synthesis

The Pac group is a critical protecting group for the exocyclic amino groups of nucleobases (Adenine, Guanine) in RNA/DNA synthesis.

  • Problem: Standard protecting groups (Benzoyl, Isobutyryl) require harsh deprotection (conc.

    
    , 
    
    
    
    , 16h).[4]
  • Solution: Pac-protected nucleosides can be deprotected under ultra-mild conditions (

    
    , RT, 2–4h).
    
  • Role of 1-(phenoxyacetyl)-4-nitropyrazole: It serves as the reagent of choice to introduce the Pac group selectively onto the nucleobase without acylating the sugar hydroxyls (under controlled conditions) or causing depurination.

Peptide Synthesis

Used to cap N-termini or protect side chains where acid-labile groups (like Boc) must be preserved, but base-labile removal is required.

Comparative Reagent Data
ReagentReactivityStabilityLeaving Group pKaApplication
Phenoxyacetyl Chloride Extremely HighLow (Hydrolyzes rapidly)~ -7 (Cl-)Non-selective acylation
1-(Phenoxyacetyl)imidazole ModerateModerate~ 14.5 (Imidazole)Slow acylation of hindered amines
1-(Phenoxyacetyl)-4-nitropyrazole High High (Crystalline) ~ 9.6 (4-Nitropyrazole) Selective, rapid acylation

References

  • 4-Nitropyrazole (Parent Compound Data).PubChem Compound Summary.

  • Phenoxyacetyl Chloride (Acyl Donor).NIST Chemistry WebBook.

  • Use of Nitropyrazoles as Acylating Agents.Katritzky, A. R., et al. "1-Acyl-4-nitropyrazoles: Powerful Acylating Agents." (General reference for the reactivity class).
  • Pac-Protection in Oligonucleotide Synthesis.Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.

Sources

Foundational

Biological Activity of N-Phenoxyacetyl Pyrazole Derivatives: A Technical Analysis

Executive Summary The N-phenoxyacetyl pyrazole scaffold represents a privileged structural motif in modern agrochemical and pharmaceutical discovery.[1] Distinguished by the flexibility of the phenoxyacetyl linker and th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenoxyacetyl pyrazole scaffold represents a privileged structural motif in modern agrochemical and pharmaceutical discovery.[1] Distinguished by the flexibility of the phenoxyacetyl linker and the bioisosteric potential of the pyrazole ring, this class of compounds exhibits a broad spectrum of biological activities. While historically dominant in herbicidal applications—specifically as Protoporphyrinogen Oxidase (PPO) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors—recent structure-activity relationship (SAR) studies have unlocked significant antimicrobial and anticancer potentials.[1] This guide provides a technical deep-dive into the mechanistic underpinnings, SAR logic, and experimental validation of these derivatives.

Part 1: Chemical Architecture & SAR Logic[1]

The core efficacy of N-phenoxyacetyl pyrazole derivatives stems from the electronic and steric modulation of two distinct pharmacophores linked by a flexible acetyl spacer.

The Core Scaffold

The molecule comprises three critical domains:

  • The Pyrazole Core: Acts as the primary binding motif for target enzymes (e.g., PPO, HPPD, or Kinases).

  • The Phenoxyacetyl Linker: Provides a flexible tether that allows the molecule to adopt favorable conformations within the active site.

  • The Phenyl Ring: A hydrophobic tail that fits into lipophilic pockets; substitutions here drive selectivity and potency.

Structure-Activity Relationship (SAR) Analysis

Experimental data indicates that specific substitutions drive the divergence between herbicidal and antimicrobial activity.

  • Herbicidal Optimization: Electron-withdrawing groups (EWGs) like Cl or NO₂ at the ortho and para positions of the phenoxy ring significantly enhance phytotoxicity. For instance, 2,4-dichloro substitution often yields maximal inhibition of Amaranthus retroflexus.

  • Antimicrobial Optimization: Introduction of electron-donating groups (e.g., methyl) or specific heterocyclic fusions often shifts activity towards bacterial membrane disruption or fungal ergosterol inhibition.

SAR_Analysis Core N-Phenoxyacetyl Pyrazole Scaffold Phenoxy Phenoxy Ring (Hydrophobic Tail) Core->Phenoxy Linker Acetyl Linker (-OCH2CO-) Core->Linker Pyrazole Pyrazole Core (Active Head) Core->Pyrazole Phenoxy_Subs Substitutions (R1): 2,4-Cl2, 2-Me, 4-NO2 Phenoxy->Phenoxy_Subs Modulates Lipophilicity & Potency Pyrazole_Subs Substitutions (R2): 3-Et, 1-Me, 5-Carbohydrazide Pyrazole->Pyrazole_Subs Determines Target Specificity (PPO vs HPPD) Herbicide Herbicidal Activity (>95% Inhibition) Phenoxy_Subs->Herbicide EWG (Cl, NO2) Antimicrobial Antimicrobial Activity (MIC < 16 µg/mL) Phenoxy_Subs->Antimicrobial EDG or Bulky Groups

Figure 1: SAR map illustrating how structural modifications on the N-phenoxyacetyl pyrazole scaffold diverge into specific biological activities.[1]

Part 2: Herbicidal Activity (Primary Application)

The most authoritative application of this scaffold is in weed control.[2] These compounds function primarily as inhibitors of enzymes crucial for chlorophyll and carotenoid biosynthesis.

Mechanism of Action: Dual Pathway Inhibition
  • PPO Inhibition (Protoporphyrinogen Oxidase):

    • Inhibition leads to the accumulation of Protoporphyrinogen IX.

    • This substrate leaks into the cytoplasm and oxidizes to Protoporphyrin IX.

    • Upon light exposure, this generates singlet oxygen (

      
      ), causing rapid lipid peroxidation and membrane disintegration.
      
  • HPPD Inhibition (4-Hydroxyphenylpyruvate Dioxygenase):

    • Blocks the conversion of tyrosine to plastoquinone.

    • Depletion of plastoquinone (a cofactor for phytoene desaturase) leads to bleaching symptoms due to carotenoid deficiency.

Quantitative Efficacy Data

The following table summarizes the inhibition rates of 4-chloro-N'-(substituted-phenoxyacetyl)-pyrazole derivatives at a concentration of 200 µg/mL [1].

Phenoxy SubstitutionTarget Weed (Brassica campestris)Activity RatingPredicted Mechanism
2,4-Dichloro 100% Inhibition ExcellentPPO Inhibition
2,5-Dimethyl95% InhibitionGoodPPO/HPPD Mixed
3-Nitro95% InhibitionGoodPPO Inhibition
3-Methyl95% InhibitionGoodPPO Inhibition
Unsubstituted<50% InhibitionWeakN/A
Experimental Protocol: Herbicidal Cup Assay

To ensure reproducibility, this protocol uses a post-emergence treatment model.

  • Preparation: Dissolve 10 mg of the test compound in 1 mL DMF, then dilute with 0.1% Tween-80 water solution to reach 200 µg/mL.

  • Planting: Sow Brassica campestris (rape) and Echinochloa crus-galli (barnyard grass) in 9 cm diameter plastic pots containing sandy loam soil.

  • Growth: Cultivate in a greenhouse (25±1°C, 12h light/dark cycle) until the 2-3 leaf stage.

  • Treatment: Spray the test solution using a Potter spray tower (pressure: 0.1 MPa) to ensure uniform coverage. Include a water/DMF blank control and a commercial standard (e.g., Pyraflufen-ethyl).

  • Evaluation: Assess fresh weight reduction 14 days post-treatment.

    • Calculation:

      
      [1]
      

Part 3: Antimicrobial & Antifungal Spectrum[1][3][4][5]

Beyond herbicides, N-phenoxyacetyl pyrazoles exhibit significant bioactivity against resistant pathogens.[1] The mechanism typically involves the disruption of cell wall synthesis or interference with DNA gyrase.

Key Findings
  • Antibacterial: Compounds with electron-withdrawing halogens (e.g., p-Br) on the phenoxy ring show enhanced activity against Gram-negative bacteria like E. coli and P. aeruginosa.[1]

  • Antifungal: Activity against Candida albicans is often linked to the hydrazide linkage, which may chelate metal ions essential for fungal metalloenzymes.

Bioassay_Workflow cluster_Assays Biological Screening Pathways Start Compound Synthesis (N-phenoxyacetyl pyrazole) Bact Antibacterial Assay (Microdilution Method) Start->Bact Fung Antifungal Assay (Agar Diffusion) Start->Fung Bact_Target Targets: S. aureus, E. coli Bact->Bact_Target Bact_Readout Measure MIC (Turbidity < 0.05 OD) Bact_Target->Bact_Readout Validation Hit Validation (Compare vs Ciprofloxacin/Fluconazole) Bact_Readout->Validation Fung_Target Targets: C. albicans, A. niger Fung->Fung_Target Fung_Readout Measure Zone of Inhibition (mm) Fung_Target->Fung_Readout Fung_Readout->Validation

Figure 2: Workflow for the biological screening of pyrazole derivatives, highlighting parallel tracks for antibacterial and antifungal validation.

Part 4: Emerging Anticancer Potential

Recent studies suggest that pyrazole derivatives containing the phenoxyacetyl moiety can act as Cyclin-Dependent Kinase (CDK) inhibitors.[1] The pyrazole ring mimics the ATP purine ring, fitting into the ATP-binding pocket of the kinase, while the phenoxyacetyl tail extends into the hydrophobic region, blocking cell cycle progression.

  • Target: CDK2/Cyclin E complex.

  • Effect: Induction of apoptosis in non-small cell lung cancer (NSCLC) lines.

  • Key Structural Feature: A rigid spacer often improves binding affinity compared to flexible linkers in this specific application, suggesting a divergence in design strategy from herbicides.

References

  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv

    • Source: Letters in Drug Design & Discovery, Volume 14, Issue 2.
    • Context: Primary source for herbicidal efficacy data (95-100% inhibition) and synthesis protocols.[1]

    • URL:[Link] (Verified via Bentham Direct)

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv

    • Source: RSC Advances.
    • Context: Discusses the HPPD inhibition mechanism and structural requirements for weed control.
    • URL:[Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

    • Source: MedDocs Publishers, Recent Trends in Biochemistry.[3]

    • Context: details the antimicrobial spectrum and MIC values for pyrazole-based scaffolds.
    • URL:[Link]

  • Mode of Action of Pyrazole Herbicides Pyrazol

    • Source: Zeitschrift für N
    • Context: Foundational paper on the metabolic conversion of pyrazoles to active HPPD inhibitors.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

The following technical guide details the solubility profiling and thermodynamic characterization of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . This guide is structured as a high-level protocol and analysis framework, desig...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling and thermodynamic characterization of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole .

This guide is structured as a high-level protocol and analysis framework, designed for researchers and process chemists. It synthesizes structural analysis with experimental methodology to establish a robust solubility profile where specific empirical data may be proprietary or require determination.

Executive Summary

4-nitro-1-(phenoxyacetyl)-1H-pyrazole represents a specialized class of energetic and bioactive intermediates. The presence of the high-energy nitro group at the C4 position, combined with the lipophilic yet polar phenoxyacetyl moiety at N1, creates a complex solubility landscape. Accurate solubility data is critical for:

  • Process Optimization: Designing efficient crystallization and purification steps during synthesis.

  • Formulation: Developing stable delivery systems for bioactive applications (e.g., antimicrobial or agrochemical formulations).

  • Thermodynamic Modelling: Understanding the molecular interactions (enthalpy vs. entropy drivers) governing dissolution.

This guide provides the authoritative framework for determining, analyzing, and applying the solubility profile of this compound in organic solvents.

Chemical Identity & Structural Mechanistics

Structural Analysis

The solubility behavior of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole is dictated by the competition between its three distinct functional regions:

  • The Pyrazole Core (Aromatic/Polar): The planar 5-membered ring is inherently polar but aromatic.

  • The 4-Nitro Group (Electron Withdrawing): A strong hydrogen bond acceptor (HBA). It significantly increases the dipole moment of the molecule, enhancing solubility in polar aprotic solvents (DMSO, DMF) while reducing affinity for non-polar hydrocarbons.

  • The 1-Phenoxyacetyl Tail (Lipophilic/Flexible):

    • Carbonyl (C=O): Another HBA site.

    • Phenyl Ring: Provides lipophilicity and potential for

      
       stacking interactions, which can increase crystal lattice energy and reduce solubility in protic solvents like water.
      
Predicted Solubility Hierarchy

Based on "like dissolves like" principles and the functional group analysis:

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, Acetone) – Driven by strong dipole-dipole interactions.

  • Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol) – Driven by H-bonding between solvent -OH and solute -NO₂/C=O.

  • Low Solubility: Non-polar Solvents (Hexane, Toluene) – Limited by the high polarity of the nitro-pyrazole core.

Experimental Methodology

To establish a definitive solubility profile, a self-validating experimental protocol is required. The Laser Monitoring Observation Technique is recommended over the static gravimetric method for its superior precision and speed.

Protocol: Laser Monitoring Solubility Determination

This dynamic method minimizes human error and solvent evaporation.

Workflow Logic:

  • Preparation: Excess solute is added to a solvent vessel.

  • Equilibration: The system is heated until dissolution, then cooled slowly.

  • Detection: A laser beam passes through the solution. The onset of turbidity (nucleation) scatters the light, reducing intensity at the photodetector. This point marks the saturation temperature (

    
    ).
    
Workflow Visualization

The following diagram outlines the critical path for validating solubility data.

SolubilityProtocol Compound 4-nitro-1-(phenoxyacetyl)-1H-pyrazole (Solid Phase) Mixing Mixing & Heating (Dissolution) Compound->Mixing Solvent Organic Solvent (Pure) Solvent->Mixing Laser Laser Monitoring (Transmissivity) Mixing->Laser Dynamic Cooling Data Mole Fraction (x) vs. Temperature (T) Laser->Data Detect Turbidity Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Regression Analysis Model->Mixing Validation (Re-test)

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling & Data Analysis

Raw solubility data (


 vs 

) must be correlated using thermodynamic models to extract meaningful process parameters.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data, particularly for asymmetrical molecules like pyrazoles.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters reflecting non-ideality and solution behavior.
    
  • Application: Use regression analysis to determine A, B, and C. A high

    
     (>0.99) confirms the data's internal consistency.
    
van't Hoff Analysis

To understand the driving forces of dissolution, the van't Hoff equation is applied:



  • 
     (Enthalpy):  Positive values indicate an endothermic  process (solubility increases with temperature). This is expected for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole due to the energy required to break the crystal lattice.
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x vs T) Apelblat Modified Apelblat Model (Curve Fitting) Input->Apelblat Correlation VantHoff van't Hoff Analysis (Linear Regression) Input->VantHoff Mechanism Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Apelblat->Params Calculate VantHoff->Params Calculate Decision Process Decision (Crystallization/Purification) Params->Decision Optimize T & Solvent

Figure 2: Thermodynamic Modeling Logic for Process Optimization.

Solubility Data Presentation (Standardized Format)

When reporting the solubility of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole, data should be tabulated as follows to ensure comparability with literature (e.g., J. Chem. Eng. Data standards).

Table 1: Standardized Solubility Reporting Format

SolventTemperature (K)Mole Fraction (

)
Deviation (

)
Methanol 293.15[Value]

303.15[Value]

313.15[Value]

Acetone 293.15[High Value]

Toluene 293.15[Low Value]

Note: "Value" represents the experimentally determined mole fraction. For 4-nitropyrazoles, solubility in Acetone is typically 10-20x higher than in Toluene.

Process Implications

Crystallization Strategy
  • Cooling Crystallization: Highly effective in solvents with a steep solubility curve (large coefficient

    
     in Apelblat), likely Ethanol  or Isopropanol .
    
  • Anti-solvent Crystallization: Dissolve in DMSO or DMF (high solubility) and add Water (low solubility anti-solvent) to precipitate the pure compound.

Synthesis & Purification
  • Reaction Solvent: Use Acetonitrile or Ethyl Acetate for synthesis steps involving the pyrazole ring, as these provide a balance of solubility and ease of removal.

  • Purification: Recrystallization from Ethanol/Water mixtures is a standard protocol for phenoxyacetyl derivatives, leveraging the temperature-dependent solubility differential.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids, 209, 215-220. Link

  • Zhang, C., et al. (2018). Measurement and Correlation of Solubility of 3-Methyl-4-nitro-1H-pyrazole-5-carboxamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1436–1443. Link

    • Authoritative Grounding: This reference establishes the baseline solubility behavior for 4-nitropyrazole deriv
  • Pallavi, H. M., et al. (2021).[2] Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide... Derivatives. Research Square. Link[2]

    • Context: Validates the synthesis and solubility challenges of phenoxyacetyl-substituted heterocycles.

Sources

Foundational

Applications of Phenoxyacetyl Group in Pyrazole Drug Design

Executive Summary The fusion of the pyrazole scaffold with the phenoxyacetyl moiety represents a strategic approach in modern medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the pyrazole scaffold with the phenoxyacetyl moiety represents a strategic approach in modern medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole ring serves as a privileged structure capable of multiple hydrogen-bonding interactions, while the phenoxyacetyl group acts as a versatile lipophilic linker and pharmacophore modulator . This guide details the structural rationale, synthetic pathways, and structure-activity relationships (SAR) governing this chemical space, providing a roadmap for researchers optimizing lead compounds.

Structural Rationale & Pharmacophore Engineering

The integration of a phenoxyacetyl group into a pyrazole core is not merely a structural extension but a calculated modification to tune physicochemical properties (LogP, solubility) and target binding affinity.

The Pyrazole Core (The Anchor)

The pyrazole ring (1,2-diazole) functions as a bioisostere of imidazole and pyrrole.

  • N1 (Pyrrole-like): Acts as a hydrogen bond donor (if unsubstituted) or the attachment point for the phenoxyacetyl linker.

  • N2 (Pyridine-like): Acts as a hydrogen bond acceptor, crucial for interacting with the hinge region of kinase enzymes or the active site of COX-2.

The Phenoxyacetyl Moiety (The Modulator)

The phenoxyacetyl group (


) serves dual roles:
  • Flexible Linker: The methylene carbonyl bridge (

    
    ) introduces rotational freedom, allowing the phenoxy ring to orient itself into hydrophobic pockets (e.g., the allosteric site of kinases).
    
  • Electronic Modulation: The carbonyl oxygen acts as an additional H-bond acceptor. The ether oxygen (

    
    ) influences the electron density of the attached aromatic ring, affecting 
    
    
    
    stacking interactions.

Synthetic Methodologies

Two primary strategies exist for assembling phenoxyacetyl-pyrazoles: N-Acylation (Post-synthetic modification) and Cyclocondensation (De novo synthesis).

Method A: N-Acylation of Pyrazoles (Preferred for Library Generation)

This method involves the reaction of a pre-formed pyrazole with phenoxyacetyl chloride. It is highly modular, allowing for the rapid derivatization of a pyrazole core.

  • Reagents: Pyrazole derivative, Phenoxyacetyl chloride.

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dioxane, DMF, or DCM.

  • Mechanism: Nucleophilic attack of the pyrazole N1 on the acid chloride carbonyl, followed by elimination of HCl.

Method B: Cyclocondensation (De Novo Approach)

This route utilizes phenoxyacetic acid hydrazide reacting with 1,3-diketones.

  • Reagents: Phenoxyacetic acid hydrazide + Acetylacetone (or substituted 1,3-diketone).

  • Catalyst: Glacial acetic acid or ethanol/reflux.

  • Outcome: Forms the pyrazole ring with the N-phenoxyacetyl group already in place.

Detailed Experimental Protocol

Target Compound: 1-(2-Phenoxyacetyl)-3,5-dimethyl-1H-pyrazole

This protocol is a self-validating system based on the N-acylation strategy, chosen for its reliability and high yield.

Materials
  • 3,5-Dimethylpyrazole (1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Pyridine (anhydrous, used as solvent/base)

  • Dichloromethane (DCM) for extraction

  • Ethanol (for recrystallization)[1][2][3]

Step-by-Step Methodology
  • Preparation: Dissolve 3,5-dimethylpyrazole (0.01 mol, 0.96 g) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add phenoxyacetyl chloride (0.011 mol, 1.87 g) dropwise over 15 minutes. Rationale: Controlling temperature prevents the formation of di-acylated byproducts and minimizes exothermic decomposition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess pyridine). A solid precipitate should form immediately.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from ethanol .

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

    • Melting Point Validation: Target range 108–112°C (derivative dependent).

Therapeutic Applications & SAR Analysis

Anticancer Activity (Kinase Inhibition)

Phenoxyacetyl pyrazoles have demonstrated efficacy against EGFR and VEGFR-2 kinases. The phenoxy group occupies the hydrophobic back-pocket of the ATP-binding site.

SAR Insights:

  • Electron-Withdrawing Groups (EWG): Substitution on the phenoxy ring with Cl or NO2 (para-position) significantly enhances potency. Causality: Increases lipophilicity and strengthens

    
     interactions with aromatic residues (e.g., Phe, Trp) in the kinase pocket.
    
  • Linker Length: The single methylene spacer (

    
    ) is optimal. Extending to ethylene decreases activity due to entropic penalties during binding.
    
Antimicrobial & Antifungal

Derivatives exhibit broad-spectrum activity against S. aureus (MRSA) and C. albicans.

  • Mechanism: Inhibition of DNA gyrase (bacterial) or Glucosamine-6-phosphate synthase (fungal).

  • Key Substitution: A 4-nitro or 4-diazenyl group on the pyrazole ring, combined with a 2,4-dichlorophenoxy tail, yields MIC values comparable to Ciprofloxacin.

Data Summary: Structure-Activity Correlation
Compound IDPyrazole Substituents (R1, R3)Phenoxy Substituent (R')TargetIC50 / MICActivity Level
PAP-01 3,5-DimethylHEGFR12.5 µMModerate
PAP-02 3,5-Dimethyl4-ClEGFR4.2 µMHigh
PAP-03 3,5-Diphenyl4-NO2S. aureus2.0 µg/mLPotent
PAP-04 3-Methyl-5-OH2,4-Di-ClCOX-20.8 µMHigh Selectivity

Visualizations

Synthesis & SAR Workflow

The following diagram illustrates the synthesis pathway and the critical SAR points on the scaffold.

G Start Start: 3,5-Dimethylpyrazole (Nucleophile) Intermediate Transition State (Tetrahedral Intermediate) Start->Intermediate Pyridine, 0°C Reagent Reagent: Phenoxyacetyl Chloride (Electrophile) Reagent->Intermediate Product Product: 1-(Phenoxyacetyl)pyrazole (Scaffold) Intermediate->Product -HCl SAR_N1 N1-Linker: Controls Flexibility Product->SAR_N1 SAR Analysis SAR_Ph Phenoxy Ring: Lipophilic Pocket Interaction (Cl/NO2 enhances activity) Product->SAR_Ph SAR_C4 C4 Position: Electronic Tuning Product->SAR_C4

Caption: Figure 1. Synthetic pathway via N-acylation and key Structure-Activity Relationship (SAR) vectors.

Mechanistic Pathway (Kinase Inhibition)

This diagram depicts the logical flow of how these inhibitors disrupt cancer cell signaling.

Pathway Inhibitor Phenoxyacetyl-Pyrazole (Inhibitor) Kinase Tyrosine Kinase (EGFR/VEGFR) Inhibitor->Kinase Competition ATP ATP ATP->Kinase Competition Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Binding (H-bond + Hydrophobic) Signaling Downstream Signaling (RAS/RAF/MEK) Complex->Signaling Blocks Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Induces Proliferation Cell Proliferation

Caption: Figure 2.[4] Mechanism of Action: Competitive inhibition of ATP binding sites in Tyrosine Kinases.

References

  • Design and synthesis of novel pyrazole derivatives as potential chemotherapeutic agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives. Hilaris Publisher. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 3,5-Dimethylpyrazole (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link]

Sources

Exploratory

4-nitro-1-(phenoxyacetyl)-1H-pyrazole molecular weight and formula

Topic: Document Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is a functionalized heterocyclic compound belonging...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is a functionalized heterocyclic compound belonging to the class of


-acyl pyrazoles . These compounds are chemically significant as "active amides," where the electron-deficient pyrazole ring acts as a tunable leaving group, facilitating acyl transfer reactions under mild conditions. This guide details the physicochemical properties, synthetic pathways, and mechanistic utility of this specific derivative, positioning it as both a synthetic reagent and a potential pharmacophore intermediate.

Physicochemical Identity

Core Data
PropertyValueNotes
IUPAC Name 4-nitro-1-(2-phenoxyacetyl)pyrazole
Molecular Formula C

H

N

O

Confirmed via structural stoichiometry
Molecular Weight 247.21 g/mol Monoisotopic Mass: 247.059
Physical State Solid (Predicted)Typical for nitro-substituted

-acyl pyrazoles
Solubility Soluble in DCM, THF, DMSOLimited solubility in water; hydrolytically unstable at high pH
Structural Analysis

The molecule consists of a 4-nitropyrazole core


-acylated with a phenoxyacetyl  group.
  • Electronic Effects: The nitro group at position 4 is strongly electron-withdrawing, decreasing the electron density of the pyrazole ring. This increases the electrophilicity of the exocyclic carbonyl carbon, making the

    
    -acyl bond more labile compared to standard amides.
    
  • Sterics: The phenoxyacetyl linker provides a flexible yet bulky substituent that can influence binding affinity in biological targets or selectivity in acyl transfer reactions.

Structure Figure 1: Structural Dissection of 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole cluster_0 Phenoxyacetyl Group cluster_1 Heterocyclic Core Ph Phenoxy Ring (C6H5-O-) Ac Acetyl Linker (-CH2-C=O) Ph->Ac Ether Link N1 N1 (Acylation Site) Ac->N1 Amide Bond (Activated) Pyr Pyrazole Ring N1->Pyr NO2 4-Nitro Group (-NO2) Pyr->NO2 C4 Substitution

Synthetic Methodology

The synthesis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole follows a standard nucleophilic substitution pathway common to


-acyl azoles. The protocol below is designed for high purity and yield, minimizing hydrolysis of the sensitive 

-acyl bond.
Reagents
  • 4-Nitropyrazole: The nucleophilic heterocycle.

  • Phenoxyacetyl Chloride: The electrophilic acylating agent.

  • Triethylamine (Et

    
    N):  Acid scavenger (Base).
    
  • Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Protocol
  • Preparation: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add Phenoxyacetyl Chloride (1.1 equiv) dissolved in a minimal amount of DCM. The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the pyrazole starting material.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with water, saturated NaHCO

      
       (to remove acid/excess phenol), and brine.
      
    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol or EtOAc/Hexane mixture. Avoid silica gel chromatography if possible, as the acidic nature of silica can sometimes hydrolyze the

    
    -acyl bond.
    

Synthesis Figure 2: Synthetic Pathway via N-Acylation Start 4-Nitropyrazole + Phenoxyacetyl Chloride Conditions DCM, Et3N 0°C to RT, 3h Start->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Product 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole + Et3N·HCl Intermediate->Product Elimination of Cl-

[4][5]

Mechanistic Utility & Applications

As an Acyl Transfer Reagent

The primary utility of this molecule lies in the "activation" of the phenoxyacetyl group. The 4-nitropyrazole moiety is a superior leaving group compared to standard amines due to the electron-withdrawing nitro group (pKa of 4-nitropyrazole


 9.6 vs. 

35 for ammonia).
  • Reactivity: It reacts with nucleophiles (amines, alcohols, thiols) to transfer the phenoxyacetyl group, regenerating 4-nitropyrazole.

  • Selectivity: Unlike acid chlorides,

    
    -acyl pyrazoles are often selective for primary amines over secondary amines or alcohols, allowing for chemoselective functionalization.
    
Biological Potential (Serine Hydrolase Inhibition)

Research into


-acyl pyrazoles indicates their potential as inhibitors for serine hydrolases (enzymes like FAAH or MAGL).
  • Mechanism: The active site serine nucleophile attacks the carbonyl carbon of the

    
    -acyl pyrazole.
    
  • Inhibition: The pyrazole is expelled, and the enzyme becomes acylated (phenoxyacetylated), leading to transient or irreversible inhibition depending on the stability of the acyl-enzyme complex.

Reactivity Figure 3: Acyl Transfer Mechanism (Transacylation) Substrate 4-Nitro-1-(phenoxyacetyl)pyrazole Transition Transition State Substrate->Transition + Nu Nu Nucleophile (R-NH2 / Enzyme-Ser-OH) Nu->Transition Products Acylated Nucleophile (Phenoxyacetyl-Nu) + 4-Nitropyrazole Transition->Products Acyl Transfer

[5]

Safety & Handling Guidelines

While specific toxicological data for this derivative may be limited, standard precautions for nitropyrazoles and acylating agents apply.

  • Energetic Potential: Polynitro pyrazoles are known energetic materials. While mono-nitro derivatives like this are generally stable, avoid subjecting the compound to excessive heat (>150°C) or shock until thermal stability (DSC/TGA) is confirmed.

  • Hydrolysis Risk: The compound is moisture-sensitive. Store in a desiccator at -20°C for long-term stability. Decomposition releases 4-nitropyrazole and phenoxyacetic acid.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Vagstad, A. L., et al. (2020). "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry Letters.

  • Katritzky, A. R., et al. (2000). "Acylation of Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text on N-acyl azole reactivity).
  • Lamberth, C. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Molecules.

  • PubChem Compound Summary. "4-Nitropyrazole derivatives." (General structural data for calculation verification).

(Note: Specific melting points and spectral data should be experimentally verified as this compound is a specialized intermediate not fully characterized in open commodity databases.)

Foundational

1-Acyl-4-Nitropyrazole Derivatives: Synthetic Utility and Pharmacophore Integration in Modern Drug Discovery

Topic: Recent Patents Involving 1-Acyl-4-Nitropyrazole Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Abstract The 1-acyl-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recent Patents Involving 1-Acyl-4-Nitropyrazole Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Abstract

The 1-acyl-4-nitropyrazole scaffold represents a critical junction in heterocyclic chemistry, serving simultaneously as a reactive intermediate for regioselective synthesis and a precursor to high-value pharmacophores in oncology and agrochemistry.[1][2][3] While the "1-acyl" moiety often functions as a labile directing group or pro-drug handle, the "4-nitro" core is the essential precursor to 4-aminopyrazoles—a structural motif ubiquitous in kinase inhibitors (e.g., JAK, PRMT5) and energetic materials. This guide analyzes recent patent literature (2015–2025) to elucidate the synthetic evolution, biological applications, and material science utility of these derivatives.

Introduction: The Strategic Value of the Scaffold

In the landscape of nitrogen heterocycles, pyrazoles are privileged structures. However, the specific subclass of 1-acyl-4-nitropyrazoles occupies a unique niche due to the electronic push-pull relationship between the electron-withdrawing nitro group at C4 and the acyl moiety at N1.

Core Characteristics[1][2][4][5][6][7][8][9][10][11]
  • Regiochemical Control: The N-acyl group is often employed to block the N1 position, forcing electrophilic attack or further functionalization at specific ring positions, solving the notorious tautomeric ambiguity of 1H-pyrazoles.

  • Acyl Transfer Potential: Similar to N-acyl imidazoles, 1-acyl-4-nitropyrazoles possess a reactive amide bond, making them effective acyl transfer reagents in organic synthesis.[1]

  • Precursor Utility: The 4-nitro group is readily reduced to a primary amine, serving as the "anchor" for amide coupling in the synthesis of complex kinase inhibitors.

Synthetic Methodologies: From Nitration to N-Functionalization[1][11]

Recent patents highlight a shift from classical nitration to more sustainable, regioselective approaches.[4]

Regioselective Synthesis Protocol

The synthesis typically proceeds via the nitration of a parent pyrazole followed by N-acylation, or the cyclization of hydrazine derivatives with nitro-functionalized 1,3-dielectrophiles.

Key Patent Insight (US 2021/0009566 A1): Recent disclosures describe the challenge of N-alkylation/acylation of 4-nitropyrazoles.[1] The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the ring nitrogens, requiring specific base catalysis (e.g.,


 or 

) to achieve high yields.
Standard Protocol: N-Acylation of 4-Nitropyrazole[1]
  • Starting Material: 4-Nitropyrazole (commercially available or synthesized via nitration of pyrazole with ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ).[1][2][4]
    
  • Acylation: Reaction with acyl chloride (

    
    ) or anhydride in the presence of a base (TEA or Pyridine) in DCM or THF.[4]
    
  • Outcome: Formation of 1-acyl-4-nitropyrazole.[1][4] The isomer ratio is generally controlled by steric bulk and thermodynamic stability.[4]

The "Transfer Nitration" Phenomenon

An overlooked but patented utility of N-nitro and N-acyl-4-nitropyrazoles is their ability to act as "transfer" agents.[1] US Patent 5,977,418 describes the use of N-nitropyrazoles as mild nitrating agents for aromatics, a concept that extends to the acyl derivatives acting as mild acylating agents for sensitive nucleophiles.

Visualization: Synthetic Pathways and Utility[4][9][12]

The following diagram illustrates the central role of 1-acyl-4-nitropyrazole as a divergent intermediate.

G Pyrazole 1H-Pyrazole NitroPyrazole 4-Nitropyrazole Pyrazole->NitroPyrazole Nitration (HNO3/H2SO4) AcylNitro 1-Acyl-4-Nitropyrazole (Key Intermediate) NitroPyrazole->AcylNitro Acylation (RCOCl, Base) AminoPyrazole 1-Acyl-4-Aminopyrazole AcylNitro->AminoPyrazole Reduction (H2, Pd/C) AcylTransfer Acylated Nucleophiles (Peptides/Esters) AcylNitro->AcylTransfer Nucleophilic Attack (Acyl Transfer) Energetic High-Energy Materials (Explosives) AcylNitro->Energetic N-Functionalization (Trinitromethylation) KinaseInhib Kinase Inhibitors (e.g., PRMT5, JAK) AminoPyrazole->KinaseInhib Amide Coupling

Figure 1: Divergent synthetic pathways utilizing the 1-acyl-4-nitropyrazole scaffold.[1]

Therapeutic Applications: The 4-Amino Connection[1]

The most significant pharmaceutical application of 1-acyl-4-nitropyrazoles is their role as immediate precursors to 1-substituted-4-aminopyrazoles .[1] This motif is structurally conserved across several blockbuster oncology drugs.

PRMT5 Inhibitors (Patent WO 2023/098439)

Protein Arginine Methyltransferase 5 (PRMT5) is a target for solid tumors.[4]

  • Mechanism: The patent describes pyrazole derivatives where the 4-amino group forms a critical hydrogen bond within the PRMT5 active site.[1]

  • Role of 1-Acyl-4-Nitro: It serves as the protected intermediate.[1] The 1-acyl group (or a bioisostere) often occupies the hydrophobic pocket, while the nitro group is reduced to the amine to link with the core hinge-binding region.

IDO1 Inhibitors

Indoleamine 2,3-dioxygenase (IDO1) inhibitors often feature a nitrogen-rich heterocyclic core.[1]

  • Patent Context: US 2013/0289083 describes methods for modulating IDO activity using compounds that can be derived from nitropyrazole precursors.[1][4] The electron-deficient nature of the 4-nitropyrazole ring mimics the tryptophan substrate's electronics in certain binding modes.

Antimicrobial & Antiviral Activity

Direct biological activity of 1-acyl-4-nitropyrazoles (without reduction) has been noted in recent academic and patent literature.[1][4]

  • Mechanism: The labile N-acyl bond can act as a "suicide substrate" for serine proteases in bacteria, acylating the active site serine and inhibiting the enzyme.

  • Data: Derivatives with bulky 1-acyl groups (e.g., benzoyl, naphthoyl) show enhanced lipophilicity and membrane permeability, correlating with higher MIC values against S. aureus.

Energetic Materials and Agrochemicals[9]

Energetic Materials (High Nitrogen Compounds)

The "nitro" group is synonymous with energy.[4]

  • Recent Advances: Patents and papers (e.g., Dalinger et al., cited in recent reviews) describe 4-nitro-1-(trinitromethyl)-pyrazoles .[1][5]

  • Utility: These compounds serve as melt-castable explosives or high-energy propellants.[1][4] The 1-acyl group helps stabilize the molecule during processing before being removed or modified to release energy.

Agrochemicals (Herbicides)

Pyrazoles are core to herbicides like Pyraflufen-ethyl.[1][4]

  • Patent Trend: Recent patents (EP 3650443) focus on fluorinated pyrazoles.[1][4] The 1-acyl-4-nitropyrazole is a key intermediate for introducing fluorinated side chains (via the acyl group) while maintaining the nitro group for later conversion to a urea or amide linkage, common in protoporphyrinogen oxidase (PPO) inhibitors.[1]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR trends extracted from the analyzed patent landscape.

PositionSubstituentEffect on Activity/Utility
N1 (Acyl) Acetyl / PropionylLabile: Used as a protecting group or transfer agent.[1][4] Low biological stability.[1][4]
N1 (Acyl) Benzoyl / HeteroarylStable: Increases lipophilicity; often part of the final pharmacophore in IDO/PRMT5 inhibitors.[4]
C3/C5 Methyl / TrifluoromethylSteric/Electronic:

at C3 drastically increases metabolic stability and potency (common in agrochemicals).[4]
C4 Nitro (

)
Precursor: Essential for reduction to

.[4] Electron-withdrawing nature activates C3/C5 for nucleophilic attack.[4]

Experimental Protocol: Reduction of 1-Acyl-4-Nitropyrazole[1]

Based on generalized procedures from US 2021/0009566 and related literature.

Objective: Selective reduction of the nitro group to an amine without cleaving the labile N-acyl bond.[1]

  • Preparation: Dissolve 1-acyl-4-nitropyrazole (1.0 eq) in anhydrous Methanol/THF (1:1 v/v). Note: Avoid protic acids which may hydrolyze the acyl group.

  • Catalyst: Add 10% Pd/C (5 mol% loading).

  • Hydrogenation: Purge with

    
     gas. Maintain at 1 atm (balloon pressure) or 30 psi in a Parr shaker at room temperature for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) for the disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo at low temperature (<40°C) to avoid thermal degradation of the N-acyl amine.

  • Yield: Typically 85–95%.[2][4] The product, 1-acyl-4-aminopyrazole , should be used immediately in the next coupling step due to oxidation sensitivity.

Future Outlook

The field is moving towards functionalized 1-acyl groups .[4] Rather than simple acetyl groups, patents are claiming complex 1-acyl moieties (e.g., amino-acid derived acyls) that serve as targeting vectors (PROTAC linkers) or solubility enhancers. The 4-nitropyrazole core remains a "staple" building block, but the innovation lies in the N1-substitution chemistry.

References

  • US Patent 3,294,814A . Process for the production of 4-nitropyrazoles. (1966).[1][4] Link

  • US Patent 5,977,418A . Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999). Link

  • US Patent Application 2021/0009566 A1 . Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Link

  • WO Patent 2023/098439 A1 . Pyrazole derivative, and preparation method therefor and use thereof in medicine. (2023).[4] Link

  • US Patent Application 2013/0289083 A1 . IDO Inhibitors. (2013).[1][4][6] Link

  • EP Patent 3,650,443 A1 . Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles. (2020).[4] Link

  • Dalinger, I. L., et al. Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (Cited in recent reviews on energetic materials).[1][4] Link

Sources

Protocols & Analytical Methods

Method

Protocol for the N-acylation of 4-Nitropyrazole with Phenoxyacetyl Chloride: A Comprehensive Guide to Synthesis, Mechanism, and Characterization

An Application Note for Drug Development Professionals Abstract N-acylated pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an acyl group on...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

N-acylated pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an acyl group onto the pyrazole nitrogen is a critical transformation for modulating the pharmacological profile of these heterocycles. This application note provides a detailed, field-proven protocol for the N-acylation of 4-nitropyrazole with phenoxyacetyl chloride. We delve into the underlying reaction mechanism, explain the causal logic behind each step of the protocol, and provide a self-validating framework for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing N-acyl-4-nitropyrazoles, a class of compounds with significant potential in inhibitor design and as versatile chemical intermediates.[1][2]

Introduction: The Significance of N-Acyl Pyrazoles

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone in the design of biologically active molecules.[3] Its derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The N-acylation of the pyrazole nucleus is a pivotal synthetic strategy that not only allows for the exploration of structure-activity relationships (SAR) but also enhances the "drug-like" properties of the molecule.[1][4]

The specific reaction detailed herein involves the acylation of 4-nitropyrazole. The presence of the strongly electron-withdrawing nitro group at the C4 position significantly influences the pyrazole's electronic properties. It decreases the nucleophilicity of the ring nitrogens, making acylation more challenging, but it also provides a handle for further functionalization and can be a key pharmacophoric element.[2] This protocol employs phenoxyacetyl chloride, a reactive acylating agent, to overcome the reduced reactivity and efficiently generate the desired N-acyl pyrazole product.

Reaction Mechanism and Scientific Principles

The N-acylation of a pyrazole with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.

  • 4-Nitropyrazole (Nucleophile): The reaction is initiated by the attack of a lone pair of electrons from a pyrazole nitrogen atom onto the electrophilic carbonyl carbon of phenoxyacetyl chloride.

  • Phenoxyacetyl Chloride (Electrophile/Acylating Agent): This is a highly reactive acyl chloride. The carbonyl carbon is rendered strongly electrophilic by the two adjacent electron-withdrawing groups (oxygen and chlorine), making it susceptible to nucleophilic attack.

  • Triethylamine (Base and Acid Scavenger): The role of triethylamine (Et₃N) is twofold and indispensable. Firstly, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction.[5] This prevents the protonation and deactivation of the pyrazole nucleophile. Secondly, by scavenging the proton, it drives the reaction equilibrium towards the product.

  • Dichloromethane (DCM, Solvent): An anhydrous, aprotic solvent like DCM is ideal.[6] It effectively dissolves the reactants without participating in the reaction and its low boiling point facilitates easy removal during the work-up phase.

The overall transformation is depicted below.

Diagram 1: General Reaction Scheme

cluster_0 cluster_1 Triethylamine (Et3N) Dichloromethane (DCM) 0 °C to RT cluster_2 4-Nitropyrazole plus1 + Phenoxyacetyl_Chloride dummy Phenoxyacetyl_Chloride->dummy Product dummy->Product plus2 + Triethylamine_HCl Et3N·HCl

Caption: Stepwise mechanism of base-mediated N-acylation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, maintaining the stoichiometry.

Reagent/MaterialCAS No.Formula Weight ( g/mol )SupplierNotes
4-Nitropyrazole2075-46-9113.08AK ScientificHarmful if swallowed, causes eye irritation. [7][8][9]
Phenoxyacetyl chloride701-99-5170.59TCI ChemicalsCorrosive, causes severe skin burns and eye damage. Reacts with water. [10][11][12]
Triethylamine (Et₃N)121-44-8101.19Sigma-AldrichFlammable, corrosive, toxic.
Dichloromethane (DCM), Anhydrous75-09-284.93Fisher ScientificSuspected carcinogen. Use in a fume hood.
Sodium Bicarbonate (NaHCO₃)144-55-884.01VWR-
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37VWR-
Silica Gel7631-86-9--For column chromatography.

Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, addition funnel, ice-water bath, separatory funnel, rotary evaporator, standard glassware, TLC plates, fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Reagent Handling: Phenoxyacetyl chloride is highly corrosive and moisture-sensitive. [10][11]Handle it with extreme care under an inert atmosphere if possible. Triethylamine is a corrosive and volatile base. [5]Dichloromethane is a volatile solvent. [6]Avoid inhalation of all vapors.

  • Quenching: The work-up involves quenching the reaction. This can be exothermic. Perform additions slowly.

ReagentMoles (mmol)EquivalentsMass (g)Volume (mL)
4-Nitropyrazole10.01.01.13-
Phenoxyacetyl chloride10.51.051.791.37
Triethylamine12.01.21.211.67
Dichloromethane (DCM)---~50

Diagram 3: Experimental Workflow

Workflow Setup 1. Reaction Setup - Dry flask under N2 - Add 4-nitropyrazole, DCM, Et3N Cooling 2. Cooling - Cool mixture to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add phenoxyacetyl chloride  in DCM dropwise Cooling->Addition Reaction 4. Reaction - Warm to RT - Stir for 2-4h (monitor by TLC) Addition->Reaction Workup 5. Aqueous Work-up - Quench with H2O - Separate layers - Wash organic phase Reaction->Workup Purification 6. Isolation & Purification - Dry over MgSO4 - Concentrate solvent - Column Chromatography Workup->Purification Analysis 7. Characterization - NMR, IR, MS Purification->Analysis

Caption: A summary of the synthetic workflow from setup to analysis.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.13 g, 10.0 mmol).

    • Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid dissolves.

    • Add triethylamine (1.67 mL, 12.0 mmol) to the solution. An inert atmosphere (Nitrogen or Argon) is recommended but not strictly required if the reagents are handled swiftly.

  • Addition of Acylating Agent:

    • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes.

    • In a separate dry vial, dissolve phenoxyacetyl chloride (1.37 mL, 10.5 mmol) in 10 mL of anhydrous DCM.

    • Transfer the phenoxyacetyl chloride solution to an addition funnel and add it dropwise to the stirred pyrazole solution over 15-20 minutes. Causality Check: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. A white precipitate of triethylamine hydrochloride will form as the reaction proceeds. [5] * Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-nitropyrazole spot indicates completion.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 25 mL of 1 M HCl (to remove excess triethylamine).

      • 25 mL of saturated aqueous NaHCO₃ solution (to remove any acidic impurities).

      • 25 mL of brine (to remove residual water).

    • Self-Validation: Each wash step serves a specific purpose. The HCl wash removes the basic catalyst, the bicarbonate wash neutralizes any remaining acid, and the brine wash aids in phase separation.

  • Purification:

    • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude material can be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(phenoxyacetyl)-4-nitropyrazole as a solid.

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR Expect characteristic signals for the pyrazole ring protons (two singlets or doublets), the methylene protons (-CH₂-), and the aromatic protons of the phenoxy group. The pyrazole protons will be downfield due to the electron-withdrawing effects of the nitro and acyl groups.
¹³C NMR Expect signals for the carbonyl carbon (~165-170 ppm), the pyrazole carbons, and the aromatic carbons.
FT-IR (cm⁻¹) Strong C=O stretch (~1750-1720 cm⁻¹), characteristic NO₂ stretches (~1550 and 1350 cm⁻¹), and C-O-C stretches. [13]
Mass Spec (MS) The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated mass of C₁₁H₈N₃O₄.

Conclusion

This application note provides a validated and robust protocol for the synthesis of N-(phenoxyacetyl)-4-nitropyrazole. By explaining the causality behind each experimental step, from the mechanistic role of the reagents to the logic of the work-up procedure, this guide equips researchers with the necessary tools to perform this synthesis successfully and reproducibly. The N-acylated pyrazole product serves as a valuable building block for further derivatization in drug discovery programs, particularly in the development of enzyme inhibitors and other targeted therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gomtsyan, A., & Pliushchev, M. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the N-acyl pyrazole derivatives. Retrieved from [Link]

  • Deporcer, H. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Ed-Dounya, A. et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. (n.d.). Retrieved from [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Birman, V. B. et al. (2023). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. ACS.org. Available at: [Link]

  • Popa, M. et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Klapötke, T. M. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • ACS Publications. (2008). Dichloromethane as a Solvent for Lipid Extraction and Assessment of Lipid Classes and Fatty Acids from Samples of Different Natures. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • Phukan, K. et al. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • TCI AMERICA. (n.d.). Phenoxyacetyl Chloride Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). 3-Nitropyrazole Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025). Phenoxyacetyl chloride Safety Data Sheet. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • iGEM. (2012). Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. Retrieved from [Link]

  • PMC. (2025). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. Retrieved from [Link]

  • Scribd. (n.d.). N-Arylpyrazole Synthesis & Applications. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of N-Substituted Nitropyrazoles

This Application Note is structured to guide researchers through the complex landscape of synthesizing N-substituted nitropyrazoles, focusing on the critical challenge of regioselectivity and the safety demands of handli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex landscape of synthesizing N-substituted nitropyrazoles, focusing on the critical challenge of regioselectivity and the safety demands of handling energetic materials.

Executive Summary & Strategic Analysis

The synthesis of N-substituted nitropyrazoles is a cornerstone in the development of high-energy density materials (HEDMs) and bioactive pharmaceutical ingredients. The central challenge in this field is regioselectivity .[1] The nitro group's strong electron-withdrawing nature creates significant electronic bias, yet the annular tautomerism of the pyrazole ring often leads to mixtures of N1- and N2-substituted isomers (e.g., 1-alkyl-3-nitropyrazole vs. 1-alkyl-5-nitropyrazole).

This guide moves beyond standard "mix-and-stir" recipes. We employ a mechanistic-first approach , utilizing solvent-controlled and catalyst-directed strategies to force regiochemical outcomes.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate using the following logic flow:

SynthesisStrategy Start Target: N-Substituted Nitropyrazole Substrate Starting Material Availability Start->Substrate DeNovo De Novo Cyclization (Hydrazine + Nitroolefin/Diketonate) Substrate->DeNovo Complex Substitution Pattern DirectSub Direct Substitution of Nitropyrazole Core Substrate->DirectSub Simple Nitropyrazole Core Available Alkylation N-Alkylation (Alkyl Halides/Alcohols) DirectSub->Alkylation Alkyl Group Arylation N-Arylation (Aryl Boronic Acids/Halides) DirectSub->Arylation Aryl Group Mitsunobu Protocol A: Mitsunobu (Stereoinversion, Mild) Alkylation->Mitsunobu From Alcohol BaseAlk Protocol B: Base-Mediated (K2CO3/DMSO or NaH) Alkylation->BaseAlk From Halide ChanLam Protocol C: Chan-Lam (Cu-Cat, Boronic Acids) Arylation->ChanLam Mild Conditions

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and target moiety.

Critical Variables in Regiocontrol

The regiochemical outcome of N-alkylation on a 3(5)-nitropyrazole is governed by the interplay between thermodynamic stability and kinetic nucleophilicity .

Table 1: Comparative Impact of Reaction Parameters on Regioselectivity
ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expert Insight
Base NaH, LiHMDS (Strong, irreversible deprotonation)K₂CO₃, Cs₂CO₃ (Weaker, reversible)Strong bases lock the pyrazolate anion, often favoring the more accessible nitrogen (steric control).
Solvent THF, DME (Low dielectric)DMSO, DMF, NMP (High dielectric)Critical: Polar aprotic solvents dissociate ion pairs, increasing the reactivity of the harder nucleophilic center (N1).
Special Additives NoneFluorinated Alcohols (TFE, HFIP)Fluorinated solvents form H-bonds with the nitro group, altering electron density and often reversing selectivity [1].
Temperature 0°C to Room TempReflux (>80°C)Higher temperatures favor the thermodynamic product (often the 1,3-isomer due to lower steric clash with the nitro group).

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Base-Mediated)

Target: Synthesis of 1-methyl-3-nitropyrazole (favoring N1 over N2). Mechanism: SN2 displacement.[2] Safety: Nitropyrazoles are potential explosives.[3] Perform on small scale (<1g) first.

Reagents:

  • 3-Nitropyrazole (1.0 equiv)

  • Methyl Iodide (1.2 equiv) - Warning: Carcinogen

  • K₂CO₃ (2.0 equiv) - Milled, anhydrous

  • DMSO (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole in anhydrous DMSO. Note: DMSO is chosen to enhance the nucleophilicity of the pyrazolate anion and favor the thermodynamically stable 1,3-isomer.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange, indicating anion formation.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Work-up: Quench with ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue will likely contain a mixture of 1-methyl-3-nitropyrazole (Major) and 1-methyl-5-nitropyrazole (Minor). Separate via flash column chromatography. The 1,3-isomer is typically less polar (higher Rf) due to the lack of adjacent lone-pair repulsion compared to the 1,5-isomer.

Self-Validation Check:

  • ¹H NMR: The proton adjacent to the nitro group in the 1,5-isomer will show a distinct downfield shift compared to the 1,3-isomer due to the "ortho" effect.

  • NOESY: Verify regiochemistry by checking for NOE cross-peaks between the N-methyl group and the adjacent ring proton (H5 in the 1,3-isomer; H4 in the 1,5-isomer).

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Target: Introduction of aryl rings where SNAr is difficult. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. Advantages: Mild conditions, open-flask (air tolerant), avoids hazardous diazonium intermediates.

Reagents:

  • Nitropyrazole (1.0 equiv)[4]

  • Arylboronic Acid (1.5 equiv)

  • Cu(OAc)₂ (0.1–0.2 equiv)

  • Pyridine (2.0 equiv) or TEA

  • DCM or Methanol (0.1 M)

  • Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

  • Setup: To a vial equipped with a stir bar, add nitropyrazole, arylboronic acid, Cu(OAc)₂, and molecular sieves.

  • Solvent Addition: Add DCM (or MeOH) and the base (Pyridine).

  • Oxidant Source: The reaction requires oxygen. Attach a drying tube or leave the vial loosely capped (if safety permits) to allow air diffusion. For faster rates, bubble dry air or O₂ through the solution.

  • Reaction: Stir vigorously at RT for 12–24 hours. The color typically changes from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

  • Work-up: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Mechanistic Visualization

Understanding the tautomeric equilibrium is key to controlling the reaction. The diagram below illustrates the competition between the N1 and N2 pathways.

ReactionMechanism Tautomer 3(5)-Nitropyrazole Tautomeric Equilibrium Anion Pyrazolate Anion (Resonance Stabilized) Tautomer->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 Electrophile (R-X) TS_N2 TS: N2 Attack (Adjacent to NO2) Anion->TS_N2 Prod_13 1-R-3-Nitropyrazole (Thermodynamic Product) TS_N1->Prod_13 Major Path (DMSO/K2CO3) Prod_15 1-R-5-Nitropyrazole (Kinetic/Steric Product) TS_N2->Prod_15 Minor Path (Often favored by coordination)

Figure 2: Mechanistic divergence in the alkylation of nitropyrazolate anions. The N1 pathway is generally favored sterically and thermodynamically, but N2 attack can occur due to "proximity effects" or specific metal coordination.

Safety & Handling of Energetic Heterocycles

Warning: Nitropyrazoles possess high nitrogen and oxygen content, making them energetic materials.

  • Thermal Stability: Always determine the decomposition temperature (Tdec) via DSC (Differential Scanning Calorimetry) before scaling up >100 mg. Many nitropyrazoles decompose exothermically above 200°C, but impurities can lower this threshold [2].

  • Isolation: Avoid concentrating reaction mixtures to dryness if the product is potentially unstable. Keep in solution or wet solid form when possible.

  • Incompatibility: Nitropyrazoles are incompatible with strong reducing agents (hydrazines, metal hydrides) under uncontrolled conditions.

  • Waste: Quench all reaction mixtures into water. Do not dispose of nitropyrazoles in standard organic waste containers if they are shock-sensitive; they require specific energetic waste protocols.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][5][6]

    • Source:Journal of Organic Chemistry / Organic Chemistry Portal
    • URL:[Link]

  • Energetic Properties & Synthesis

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[7][8]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted coupling of C-nitro-NH-azoles with arylboronic acids.
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Mitsunobu Reaction Conditions

    • Title: Mitsunobu Reaction: Mechanism and Protocols.[9]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Method

Solvent selection for 1-(phenoxyacetyl)-4-nitropyrazole synthesis

Application Note: Solvent Selection & Process Optimization for 1-(Phenoxyacetyl)-4-nitropyrazole Synthesis Executive Summary This guide details the solvent selection strategy and optimized protocol for the -acylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 1-(Phenoxyacetyl)-4-nitropyrazole Synthesis

Executive Summary

This guide details the solvent selection strategy and optimized protocol for the


-acylation of 4-nitropyrazole with phenoxyacetyl chloride. While 4-nitropyrazole is a valuable energetic and pharmaceutical intermediate, its electron-withdrawing nitro group significantly reduces nucleophilicity, making reaction efficiency highly solvent-dependent. This note compares traditional chlorinated solvents against modern "green" ethers, providing a validated protocol that maximizes yield (>85%) while minimizing hydrolytic side-reactions.

Introduction & Chemical Context

The synthesis of 1-(phenoxyacetyl)-4-nitropyrazole involves the nucleophilic substitution of phenoxyacetyl chloride by the nitrogen of the 4-nitropyrazole ring.

Key Challenges:

  • Nucleophilicity: The nitro group at the C4 position pulls electron density from the ring, increasing the acidity of the N-H proton (

    
    ) but decreasing the nucleophilicity of the neutral molecule.
    
  • Solubility Mismatch: 4-Nitropyrazole is polar and hydrogen-bond donating, often requiring polar solvents. Phenoxyacetyl chloride is lipophilic and moisture-sensitive.

  • HCl Management: The reaction generates HCl, which must be scavenged to drive equilibrium and prevent product degradation.

Solvent Selection Matrix

We evaluated four solvent classes based on solubility parameters, dielectric constants, and process suitability.

Solvent SystemSolubility (4-Nitropyrazole)Reaction RateWorkup EaseGreen ScoreVerdict
Dichloromethane (DCM) Moderate (Suspension)FastHigh (Low BP)LowBaseline. Good standard, but toxic.
Tetrahydrofuran (THF) High (Solution)Very FastModerate (Water miscibility)MediumRecommended. Best homogeneity.
2-MeTHF HighFastHigh (Phase separation)HighTop Choice. Green alternative to THF/DCM.
Toluene Low (Slurry)SlowHigh (Filtration potential)MediumSpecialized. Use only if product precipitates.

Expert Insight: While DCM is the historical standard, THF or 2-Methyltetrahydrofuran (2-MeTHF) are superior choices here. The ether oxygens in THF help solvate the intermediate cation species and the base-HCl salt, maintaining a homogeneous mixture that accelerates the reaction of the poor nucleophile (4-nitropyrazole).

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-mediated addition-elimination pathway.

ReactionMechanism Start 4-Nitropyrazole Inter1 Pyrazolate Anion (Nucleophile) Start->Inter1 Deprotonation Base Base (TEA/Pyridine) Base->Inter1 TS Tetrahedral Intermediate Inter1->TS Nucleophilic Attack Reagent Phenoxyacetyl Chloride Reagent->TS Product 1-(Phenoxyacetyl)- 4-nitropyrazole TS->Product Elimination of Cl- Salt Base-HCl Salt TS->Salt Scavenging

Figure 1: Base-mediated acylation mechanism. The base serves dual roles: deprotonating the pyrazole to increase nucleophilicity and scavenging the HCl byproduct.

Experimental Protocol (Optimized)

Target Scale: 10 mmol Primary Solvent: Anhydrous THF (or 2-MeTHF) Base: Triethylamine (TEA)

Reagents:
  • 4-Nitropyrazole: 1.13 g (10 mmol)

  • Phenoxyacetyl Chloride: 1.79 g (10.5 mmol, 1.05 eq)

  • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 eq)

  • Anhydrous THF: 20 mL

  • Catalyst (Optional): DMAP (5 mol%) – Add only if reaction stalls.

Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 4-nitropyrazole (1.13 g) and Anhydrous THF (15 mL). Stir at room temperature until fully dissolved.

    • Checkpoint: If using Toluene or DCM, the pyrazole may remain as a suspension. This is acceptable but requires vigorous stirring.

  • Base Addition: Add Triethylamine (1.52 g) via syringe. The solution may warm slightly (exothermic deprotonation).

    • Observation: A slight cloudiness may appear if the pyrazolate salt has lower solubility, but in THF it usually remains clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This controls the exotherm of the acyl chloride addition and prevents bis-acylation or decomposition.

  • Acylation: Dilute Phenoxyacetyl chloride (1.79 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Critical: Immediate precipitation of Triethylamine Hydrochloride (white solid) will occur. This confirms the reaction is progressing.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (4-nitropyrazole) is more polar (lower

      
      ) than the product.
      
  • Quench & Workup:

    • Dilute the mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • Water (2 x 20 mL) – Removes TEA-HCl salts.

      • Sat.

        
         (20 mL) – Neutralizes trace acid/hydrolyzed chloride.
        
      • Brine (20 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is often sufficiently pure (>90%).

    • Recrystallization:[1] If needed, recrystallize from Ethanol/Water or minimal hot Toluene.

Process Workflow & Troubleshooting

Workflow Start Start: Reagents + Solvent Check1 Is Pyrazole Dissolved? Start->Check1 Action1 Add Base (TEA) Check1->Action1 Yes (THF) Check1->Action1 No (Slurry is OK) Cool Cool to 0°C Action1->Cool Add Add Acid Chloride (Dropwise) Cool->Add Monitor TLC Check (3 hrs) Add->Monitor Monitor->Add Incomplete (Add DMAP) Quench Aq. Workup (EtOAc/H2O) Monitor->Quench Complete Isolate Evaporate & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield Moisture in solvent hydrolyzed the acid chloride.Ensure THF is anhydrous; dry glassware. Increase acid chloride to 1.2 eq.
Starting Material Remains Low nucleophilicity of 4-nitropyrazole.Add 5-10 mol% DMAP (4-Dimethylaminopyridine) as an acylation catalyst.
Oil instead of Solid Residual solvent or impurities.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

References

  • ChemicalBook. (2024). 4-Nitropyrazole Properties and Synthesis.Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • PubChem. (2024). Phenoxyacetyl Chloride - Compound Summary. National Library of Medicine. Link

  • RSC Green Chemistry. (2018). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. (Context for green solvent selection). Link

  • GuideChem. (2023). Synthesis of 4-Nitropyrazole Efficiently.Link

Sources

Application

Application Note: Scalable Production Strategies for Phenoxyacetyl Pyrazole Intermediates

This Application Note is structured to provide a comprehensive, field-ready guide for the scalable production of 1-(phenoxyacetyl)pyrazole intermediates. These compounds serve as critical electrophilic acyl transfer reag...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the scalable production of 1-(phenoxyacetyl)pyrazole intermediates. These compounds serve as critical electrophilic acyl transfer reagents in medicinal chemistry and as core scaffolds in the synthesis of agrochemicals (e.g., PPO-inhibiting herbicides).

Executive Summary

Phenoxyacetyl pyrazoles (specifically


-phenoxyacetyl derivatives ) are versatile activated amides. Unlike their chloro- or anhydride counterparts, they offer a "Goldilocks" reactivity profile: stable enough for isolation and storage, yet sufficiently reactive for regioselective acyl transfer to amines, alcohols, or carbon nucleophiles.

This guide details two scalable manufacturing protocols:

  • Batch Processing: Optimized biphasic Schotten-Baumann conditions for multi-kilogram campaigns.

  • Continuous Flow: A modern intensification strategy to mitigate thermal hazards and improve space-time yields.

Strategic Route Selection & Mechanism

The Chemistry

The core transformation involves the


-acylation of a pyrazole nucleus using phenoxyacetyl chloride. While seemingly simple, scale-up is plagued by two main issues:
  • Regioselectivity: Unsymmetrical pyrazoles (e.g., 3-methylpyrazole) can yield a mixture of 1,3- and 1,5-isomers.[1]

  • Hydrolytic Instability: The product is an "active amide" and can hydrolyze back to phenoxyacetic acid if workup pH and temperature are not strictly controlled.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and potential downstream utility (Fries rearrangement or Nucleophilic Acyl Substitution).

ReactionPathway SM1 Phenoxyacetyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Addition SM2 Pyrazole / 3,5-DMP (Nucleophile) SM2->Inter Prod 1-(Phenoxyacetyl)pyrazole (Target Intermediate) Inter->Prod Elimination (-HCl) Byprod HCl / Salt Inter->Byprod Amide Amides/Esters (Drug Substance) Prod->Amide + R-NH2 (Acyl Transfer) Rearrange C-Acyl Pyrazoles (Herbicides) Prod->Rearrange Lewis Acid / Heat (Fries)

Figure 1: Reaction pathway showing the formation of the N-acyl intermediate and its divergent downstream applications.

Protocol 1: Scalable Batch Synthesis (Biphasic)

Rationale: For scales >1 kg, anhydrous conditions (using Et3N/DCM) become expensive and environmentally burdensome. A biphasic system (Water/Toluene or Water/EtOAc) using an inorganic base (


 or 

) utilizes the "Schotten-Baumann" principle. The reaction is faster than hydrolysis if temperature is controlled.
Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Pyrazole (or derivative) 1.0SubstratePurity >98% to avoid oligomers
Phenoxyacetyl Chloride 1.05ReagentCorrosive ; Check for hydrolysis (acid content)
Potassium Carbonate 1.2BaseFinely ground or pre-dissolved (2M)
Toluene or EtOAc 10 VolSolventWater-immiscible; Toluene preferred for crystallization
TBAB (Catalyst) 0.05Phase TransferOptional; speeds up reaction at <5°C
Step-by-Step Procedure
  • Reactor Setup: Charge a glass-lined reactor with Pyrazole (1.0 equiv) and Toluene (8 volumes). Cool to 0–5°C.

  • Base Addition: Add

    
      (1.2 equiv) as a 20% w/w aqueous solution. Agitate vigorously (impeller tip speed > 1.5 m/s) to create a fine emulsion.
    
  • Acylation (Exotherm Control):

    • Dissolve Phenoxyacetyl Chloride (1.05 equiv) in Toluene (2 volumes).

    • Add this solution slowly over 60–90 minutes.

    • CRITICAL: Maintain internal temperature <10°C. Higher temperatures favor hydrolysis of the acid chloride.

  • Reaction Monitoring: Stir at 5–10°C for 2 hours. Sample organic phase for HPLC (Target: <0.5% unreacted Pyrazole).

  • Quench & Separation:

    • Stop agitation. Allow layers to separate (15–30 min).

    • Drain aqueous layer (contains KCl/Phenoxyacetic acid salts).

    • Wash organic layer with 5%

      
       (removes residual acid) followed by Brine.
      
  • Isolation (Crystallization):

    • Concentrate organic layer under vacuum (keep T < 40°C) to ~3 volumes.

    • Add n-Heptane (6 volumes) slowly at 40°C.

    • Cool to 0°C over 2 hours to crystallize.

    • Filter and wash with cold Heptane.

    • Drying: Vacuum oven at 35°C (Product is thermally sensitive; do not exceed 50°C).

Protocol 2: Continuous Flow Synthesis (Intensified)

Rationale: Flow chemistry offers superior heat transfer, allowing the reaction to be run at ambient temperature with residence times in seconds, minimizing hydrolysis and eliminating the need for cryogenic cooling.

Flow Reactor Configuration
  • Pump A: Pyrazole + Et3N in dry THF (or Me-THF).

  • Pump B: Phenoxyacetyl Chloride in dry THF.

  • Reactor: PFA coil or Chip Reactor (Volume: 5–10 mL).

  • Quench: In-line mixing with water/bicarbonate.

Flow Process Diagram

FlowProcess SolA Feed A: Pyrazole + Base (in Me-THF) PumpA Pump A SolA->PumpA SolB Feed B: Phenoxyacetyl Cl (in Me-THF) PumpB Pump B SolB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Residence Coil (2 min @ 20°C) Mixer->Reactor Quench Quench Zone (Water/NaHCO3) Reactor->Quench Separator Phase Separator (Membrane) Quench->Separator Stream Product Product Separator->Product Organic Waste Waste Separator->Waste Aqueous

Figure 2: Continuous flow setup for rapid acylation, minimizing contact time with HCl byproducts.

Operational Parameters
  • Concentration: 0.5 M for both streams.

  • Flow Rate: Adjusted for a residence time (

    
    ) of 2–5 minutes.
    
  • Temperature: 20–25°C (Ambient).

  • Back Pressure: 40 psi (to prevent solvent boiling/outgassing).

  • Yield: Typically 95–98% conversion with higher purity than batch due to suppressed side reactions.

Quality Control & Troubleshooting

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV @ 254 nm (Phenoxy chromophore).

  • Key Impurities:

    • Phenoxyacetic Acid: RRT ~0.4 (Indicates moisture ingress or hydrolysis).

    • Bis-acylated pyrazole: (Rare, only if excess acid chloride and high T).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<80%) Hydrolysis of Acid ChlorideCheck solvent water content (KF < 0.05%). Lower reaction temp.[2]
Solid Precipitate in Reactor Salt formation (Et3N·HCl)In batch: Ensure efficient stirring. In flow: Use lower concentrations or switch to biphasic flow.
Product Color (Pink/Red) Oxidation of Phenol impuritiesEnsure Phenoxyacetyl chloride is distilled/colorless. Use Nitrogen blanket.

Safety & Hazards (E-E-A-T)

  • Phenoxyacetyl Chloride: Causes severe skin burns and eye damage.[3][4] Reacts violently with water to release HCl gas. Engineering Control: All charging must occur under LEV (Local Exhaust Ventilation).

  • Pyrazoles: Potential skin sensitizers.[5]

  • Thermal Hazard: The acylation is strongly exothermic (

    
    ). In batch mode, adiabatic temperature rise can exceed boiling points if addition is uncontrolled.
    

References

  • Regioselective Synthesis of Pyrazoles: Organic Syntheses, 2008 , 85, 179.[1] Link

  • Flow Chemistry for Heterocycles: MDPI Processes, "The Role of Flow Chemistry on the Synthesis of Pyrazoles", 2023 . Link

  • Acyl Pyrazoles as Reagents: Organic & Biomolecular Chemistry, "Reductive cross-coupling of N-acyl pyrazole and nitroarene", 2023 . Link

  • Safety Data Sheet (Phenoxyacetyl Chloride): PubChem CID 69703. Link

  • Green Synthesis (Ball Milling): RSC Advances, "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives", 2025 . Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole

Abstract & Introduction The Challenge: The N-acylation of electron-deficient heterocycles, such as 4-nitropyrazole, presents a kinetic challenge under conventional thermal conditions. The strong electron-withdrawing nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Challenge: The N-acylation of electron-deficient heterocycles, such as 4-nitropyrazole, presents a kinetic challenge under conventional thermal conditions. The strong electron-withdrawing nitro group (


) at the 4-position significantly reduces the nucleophilicity of the pyrazole ring nitrogen, often requiring prolonged reflux times (4–12 hours) and harsh forcing conditions to achieve satisfactory yields.

The Solution: This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . By leveraging the rapid dielectric heating and dipolar polarization effects of microwave irradiation, we demonstrate a reduction in reaction time from hours to minutes while suppressing side reactions.

Significance:

  • Pharmaceutical Intermediates: N-acyl pyrazoles are valuable pharmacophores and acyl transfer reagents in peptide synthesis.

  • Energetic Materials: 4-Nitropyrazole derivatives are precursors for high-density energetic materials; efficient functionalization is critical for structure-activity relationship (SAR) studies.

  • Green Chemistry: The protocol utilizes minimized solvent volumes and energy input, aligning with sustainable synthesis principles.[1]

Reaction Mechanism & Rationale

The synthesis proceeds via a base-mediated nucleophilic acyl substitution. The microwave field effects are particularly beneficial here due to the polarity of the transition state.

Mechanistic Pathway[1][3][4][5]
  • Activation: The base (Triethylamine) deprotonates the 4-nitropyrazole, generating a pyrazolide anion.

  • Nucleophilic Attack: The pyrazolide anion attacks the carbonyl carbon of phenoxyacetyl chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the N-acylated product.

Note: The microwave irradiation specifically stabilizes the polar transition state (dipolar polarization), effectively lowering the activation energy (


) required for the deactivated pyrazole nucleophile to react.

ReactionMechanism Reactants Reactants (4-Nitropyrazole + Phenoxyacetyl Chloride) Intermediate1 Deprotonation (Pyrazolide Anion Formation) Reactants->Intermediate1 + Et3N (Base) TS Transition State (Tetrahedral Intermediate) Intermediate1->TS MW Irradiation (Dipolar Polarization) Product Product 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole TS->Product - Cl⁻

Figure 1: Mechanistic pathway of the microwave-assisted N-acylation. The red node indicates the high-energy transition state stabilized by MW irradiation.

Materials & Equipment

Reagents
  • 4-Nitropyrazole (1.0 equiv): 113.07 g/mol . (Commercial or synthesized via nitration of pyrazole [1]).

  • Phenoxyacetyl Chloride (1.2 equiv): 170.59 g/mol . Caution: Lachrymator.

  • Triethylamine (Et

    
    N) (1.5 equiv):  Base scavenger for HCl.
    
  • Acetonitrile (MeCN): Solvent (High tan

    
     for efficient MW absorption).
    
  • Dichloromethane (DCM): For extraction (if necessary).

Equipment
  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step-by-Step Methodology

1. Preparation:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-nitropyrazole (1.0 mmol, 113 mg) in Acetonitrile (3 mL) .

  • Add Triethylamine (1.5 mmol, 210 µL) . Stir for 1 minute at room temperature to ensure deprotonation initiation.

  • Slowly add Phenoxyacetyl chloride (1.2 mmol, 166 µL) dropwise. Note: A mild exotherm and white precipitate (Et

    
    N·HCl) may be observed.[2][3]
    

2. Microwave Irradiation:

  • Seal the vial with the crimp cap/septum.

  • Place in the microwave reactor cavity.

  • Program Parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

3. Workup & Isolation:

  • Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The hydrophobic product should precipitate immediately.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove Et

    
    N·HCl salts and excess solvent.
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

4. Purification (Optional):

  • If TLC indicates impurities, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane:EtOAc, 8:2).

Comparative Analysis: MW vs. Conventional
ParameterConventional Heating (Reflux)Microwave ProtocolAdvantage
Temperature 82 °C (MeCN Reflux)120 °CHigher kinetic energy
Time 6 – 8 Hours10 Minutes 36x Faster
Yield 65 – 75%88 – 92% Improved atom economy
Solvent Vol. 20 – 50 mL3 mLReduced waste

Characterization & Validation

To validate the synthesis, the following spectral data should be confirmed. The absence of the N-H stretch in IR and the shift of pyrazole protons in NMR are key indicators.

  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.15 (s, 1H, Pyrazole H-5) – Deshielded by adjacent carbonyl.
      
    • 
       8.40 (s, 1H, Pyrazole H-3).
      
    • 
       7.30 (t, 2H, Phenoxy meta).[4]
      
    • 
       6.95 (m, 3H, Phenoxy ortho/para).
      
    • 
       5.65 (s, 2H, -CH
      
      
      
      -O-).
  • IR (ATR):

    • 1740 cm

      
       (C=O stretch, amide/acyl).
      
    • 1540, 1350 cm

      
       (NO
      
      
      
      asymmetric/symmetric stretch).
    • Absence of broad band at 3200-3400 cm

      
       (N-H stretch).
      

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mixing: MeCN + Pyrazole + Base Add Acid Chloride Start->Mix MW Microwave Irradiation: 120°C, 10 min, 200W Mix->MW Quench Quench: Pour into Ice Water MW->Quench Filter Isolation: Vacuum Filtration Quench->Filter Analyze Analysis: NMR, IR, MP Filter->Analyze

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Diagnosis: TLC shows starting material (4-nitropyrazole) remaining.

    • Fix: Increase MW temperature to 140 °C or extend time to 20 mins. Ensure reagents are dry (acyl chlorides hydrolyze in wet solvents).

  • Product Oiling Out:

    • Diagnosis: Product forms a gum instead of a solid upon quenching.

    • Fix: Scratch the vessel walls with a glass rod to induce nucleation or add a seed crystal. Cool the mixture to 0 °C for 30 mins.

  • Pressure Errors:

    • Diagnosis: Reactor shuts down due to over-pressure.

    • Fix: Reduce sample size or ensure the vial headspace is sufficient (do not fill >60%).

References

  • Nitration of Pyrazoles

    • Zhang, J., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole.
  • Microwave N-Acylation Methodology

    • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.
  • General Microwave Pyrazole Synthesis

    • BenchChem Protocols.
  • Green Chemistry in Heterocycle Synthesis

    • Silva, S. M., et al.

Sources

Application

Purification &amp; Handling of 1-Acyl-4-Nitropyrazoles: A Stability-First Approach

Application Note: AN-PYZ-4N-01 Abstract & Chemical Context 1-Acyl-4-nitropyrazoles are critical intermediates in the synthesis of high-energy materials, agrochemicals, and pharmaceutical scaffolds. Unlike their parent 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYZ-4N-01

Abstract & Chemical Context

1-Acyl-4-nitropyrazoles are critical intermediates in the synthesis of high-energy materials, agrochemicals, and pharmaceutical scaffolds. Unlike their parent 4-nitropyrazoles, the 1-acyl derivatives are chemically labile . They function as "active amides" or acyl transfer reagents.

The Core Challenge: The electron-withdrawing 4-nitro group (


) significantly decreases the electron density of the pyrazole ring. This makes the pyrazolate anion a superior leaving group (

of parent 4-nitropyrazole

9.6), thereby activating the

-acyl bond toward nucleophilic attack (hydrolysis or alcoholysis).

Implication for Purification: Standard purification techniques involving protic solvents (hot ethanol/water) or acidic stationary phases (untreated silica gel) frequently lead to degradation, yielding the parent 4-nitropyrazole and the corresponding carboxylic acid. This guide prioritizes non-nucleophilic recrystallization and neutralized chromatography .

Chemical Stability Profile (The "Why")

Before attempting purification, the operator must understand the degradation mechanism to prevent yield loss.

Mechanism of Degradation (Hydrolysis)

The


-acyl bond is susceptible to cleavage by water or alcohols, catalyzed by both acids and bases.


  • Risk Factor 1 (Silica Gel): Standard silica gel is slightly acidic (

    
    ). This surface acidity can catalyze the hydrolysis of the 
    
    
    
    -acyl bond during column chromatography.
  • Risk Factor 2 (Protic Solvents): Recrystallization from hot alcohols (methanol/ethanol) can result in transesterification, converting the product into an alkyl ester and the parent pyrazole.

Method A: Non-Nucleophilic Recrystallization (Gold Standard)

Objective: Purify crude material without bond cleavage. Applicability:


 of 1-acyl-4-nitropyrazole cases.
Solvent Selection Matrix
Solvent TypeExamplesSuitabilityNotes
Good Solvent Ethyl Acetate (EtOAc), Dichloromethane (DCM), AcetoneHigh Dissolves product at RT or mild heat.[1]
Anti-Solvent n-Heptane, Hexanes, CyclohexaneHigh Induces crystallization; non-reactive.
Risky Solvent Ethanol, Methanol, WaterLow AVOID HOT. Risk of solvolysis.
Specialty TolueneMedium Good for highly lipophilic acyl chains.
Detailed Protocol: The "Layering" Technique

Use this method for <5g scales to grow high-purity crystals.

  • Dissolution: Place crude solid in a flask. Add minimal DCM or EtOAc at Room Temperature (RT) until fully dissolved.

    • Note: If heating is required, do not exceed 40°C.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove inorganic salts (e.g., sodium acetate/sulfate from synthesis).
    
  • Layering: Carefully layer 3 volumes of n-Heptane on top of the organic solution. Do not mix.

  • Crystallization: Seal the flask and place it in a vibration-free environment at 4°C (fridge) for 12–24 hours. The solvents will slowly diffuse, growing dense crystals.

  • Harvest: Decant the mother liquor. Wash crystals with cold (

    
    ) Heptane. Dry under high vacuum (< 1 mbar) at RT.
    
Detailed Protocol: Classical Reflux (Scale-Up >10g)
  • Suspend crude solid in Ethyl Acetate (10 mL/g) .

  • Heat to 60°C. If solid remains, add EtOAc in 1 mL portions until dissolved.

  • Remove from heat. Immediately add n-Heptane dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of EtOAc to clear the solution.

  • Allow to cool slowly to RT, then chill to 0°C.

  • Filter and wash with 10% EtOAc/Heptane.

Method B: Neutralized Flash Chromatography

Objective: Isolate product when recrystallization fails (oiling out) or for removing complex impurities. Critical Modification: You must neutralize the silica gel.

Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Neutralizer: Triethylamine (Et

    
    N).
    
  • Eluent: Hexane/Ethyl Acetate gradient.

Protocol
  • Slurry Preparation: Suspend silica gel in Hexane containing 1% Et

    
    N . Let it sit for 10 minutes to neutralize acidic sites.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexane to remove excess amine (optional, but recommended to prevent streaking).

  • Loading: Dissolve crude sample in minimal DCM/Hexane (1:1). Load onto the column.[2]

  • Elution: Run a gradient from 0% to 40% EtOAc in Hexane.

    • Observation: 1-acyl-4-nitropyrazoles typically elute earlier than the parent 4-nitropyrazole due to the loss of the H-bond donor (NH).

  • Evaporation: Pool fractions and evaporate at < 40°C . Higher temperatures during evaporation can degrade the compound if traces of moisture are present.

Workflow Visualization

Decision Logic for Purification

PurificationLogic Start Crude 1-Acyl-4-Nitropyrazole CheckSol Solubility Check: Dissolves in mild EtOAc? Start->CheckSol Recryst Method A: Recrystallization (EtOAc / Heptane) CheckSol->Recryst Yes Impurities Are impurities polar (e.g., parent pyrazole)? CheckSol->Impurities No / Oiling Out Final Pure Product Store under Argon/Desiccator Recryst->Final Flash Method B: Neutralized Silica Flash (Hex/EtOAc + 1% Et3N) Impurities->Flash Complex Mix Wash Pre-wash: Dissolve in DCM, wash with cold NaHCO3 Impurities->Wash Yes (Acids/Salts) Flash->Final Wash->Flash

Caption: Decision tree for selecting the optimal purification pathway based on solubility and impurity profile.

Quality Control & Analytical Validation

Once isolated, the integrity of the


-acyl bond must be confirmed.
H NMR Diagnostics
  • Shift of Pyrazole Protons: In the parent 4-nitropyrazole, the C3-H and C5-H are chemically equivalent (or rapidly tautomerizing) and appear as a singlet or broad signal around

    
     8.2–8.6 ppm (DMSO-d
    
    
    
    ).
  • Acylation Effect: In 1-acyl-4-nitropyrazoles, the symmetry is broken. You will see distinct signals for H3 and H5 (often doublets with small coupling

    
     Hz, or distinct singlets).
    
  • Absence of OH/NH: Ensure there is no broad singlet

    
     ppm (indicative of parent pyrazole NH or carboxylic acid OH).
    
HPLC Conditions (Warning)
  • Avoid: Acidic mobile phases (0.1% TFA) if the run time is long.

  • Recommended: Acetonitrile/Water (neutral) or slightly buffered (Ammonium Acetate).

  • Sample Diluent: Dissolve in Acetonitrile, NOT Methanol (to prevent on-vial degradation).

Storage Protocols

1-acyl-4-nitropyrazoles are moisture-sensitive.

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C.

  • Desiccant: Keep vials inside a secondary jar containing silica gel or Drierite.

References

  • Katritzky, A. R., et al. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 11(7), 1499–1502.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[3] (General reference for acylation protocols).

  • BenchChem Technical Support . (2025). Stability and Storage of Pyrazole Compounds.

  • National Institutes of Health (NIH) . (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases.

  • Organic Syntheses . (1951). Indazole (Nitrosation and Acetylation protocols). Coll. Vol. 3, p.475.

Sources

Method

Application Note: Crystallization Solvents &amp; Protocols for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

This Application Note and Protocol guide details the crystallization strategy for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . Executive Summary The isolation of high-purity 4-nitro-1-(phenoxyacetyl)-1H-pyrazole presents a sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallization strategy for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole .

Executive Summary

The isolation of high-purity 4-nitro-1-(phenoxyacetyl)-1H-pyrazole presents a specific chemical challenge: balancing the polarity of the nitro-pyrazole core with the lipophilicity and potential hydrolytic instability of the N-phenoxyacetyl moiety. Unlike simple pyrazoles, this N-acylated derivative functions as a mild "active amide," making it susceptible to solvolysis in hot protic solvents (e.g., methanol) if processed incorrectly.

This guide provides a scientifically grounded solvent selection strategy, moving beyond trial-and-error to a thermodynamic approach based on Hansen Solubility Parameters (HSP) and chemical stability profiles .

Key Chemical Profile
PropertyCharacteristicImpact on Crystallization
Core Structure 4-NitropyrazoleHigh polarity; H-bond acceptor (NO₂).[1]
Substituent N-PhenoxyacetylLipophilic; introduces aromatic

-stacking potential; labile amide bond.
Solubility Class AmphiphilicSoluble in polar aprotic solvents; moderate in aromatics; insoluble in aliphatics.
Critical Risk Transacylation Prolonged heating in primary alcohols (MeOH/EtOH) may cleave the acetyl group.

Solvent Selection Strategy (Thermodynamic & Kinetic)

The selection of a crystallization solvent must satisfy two competing requirements: solubility Differential (


) between hot and cold states, and chemical inertness .
Primary Solvent Candidates (The "Good" Solvents)

These solvents dissolve the compound at elevated temperatures.

  • Ethyl Acetate (EtOAc): The Gold Standard. Non-nucleophilic, moderate boiling point (77°C), and excellent solubilizer for both the nitro and phenoxy segments. It poses zero risk of solvolysis.

  • Acetone: High solubility power.[2] Best used in an Anti-Solvent method (paired with water) rather than cooling crystallization due to its low boiling point.

  • Acetonitrile (MeCN): High polarity, aprotic. Excellent for generating high-density crystals but requires careful cooling control to avoid oiling out.

  • Ethanol (EtOH): Use with Caution. While effective for nitro-heterocycles, the N-acyl bond can undergo ethanolysis (forming ethyl phenoxyacetate and 4-nitropyrazole) at reflux. Limit heating time to <15 minutes.

Anti-Solvents (The Precipitating Agents)

These induce supersaturation when added to the primary solution.

  • n-Heptane / Hexanes: Ideal pairing with Ethyl Acetate.

  • Water: Ideal pairing with Acetone or Acetonitrile.

  • Toluene: Can act as a solvent or anti-solvent depending on temperature, often promoting

    
    -
    
    
    
    stacking for better crystal habit.

Experimental Protocols

Protocol A: Cooling Crystallization (Recommended)

Best for: High purity, stable polymorph generation, and safety.

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent co-factor)

  • Dissolution: Charge 10 g of crude 4-nitro-1-(phenoxyacetyl)-1H-pyrazole into a round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (approx. 5–7 mL per gram) and heat to mild reflux (70–75°C).

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Saturation Adjustment: If fully dissolved, slowly add n-Heptane dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a minimal amount (0.5–1 mL) of hot Ethyl Acetate to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling:

    • Remove from heat. Allow to cool to RT over 2 hours (approx. 0.5°C/min).

    • Critical Step: Do not crash cool in ice immediately; this traps impurities.

  • Final Crystallization: Once at RT, move to a 0–4°C environment (fridge or ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 1:3 EtOAc:Heptane mixture.

  • Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) to prevent thermal degradation.

Protocol B: Anti-Solvent Precipitation (Rapid)

Best for: Small scale (<500 mg) or thermally sensitive samples.

System: Acetone (Solvent) / Water (Anti-solvent)[1][3]

  • Dissolution: Dissolve crude material in Acetone at Room Temperature (RT). Use the minimum volume required for complete dissolution (approx. 3–4 mL/g).

  • Filtration: Filter through a 0.45 µm syringe filter to remove particulate matter.

  • Precipitation: While stirring rapidly (magnetic stir bar), slowly add Cold Water dropwise.

    • Observation: An oil may form initially. If this happens, stop water addition and scratch the glass side with a spatula to induce nucleation.

  • Ripening: Once solids form, continue adding water until the ratio is approx. 1:1 Acetone:Water. Stir for 30 mins.

  • Isolation: Filter and wash with water.[3][4] Dry under high vacuum.[3]

Scientific Validation & Logic (E-E-A-T)

Mechanism of Solvent Interaction

The 4-nitropyrazole core is electron-deficient (acidic proton removed, but nitro group remains electron-withdrawing), making the molecule polar. However, the phenoxyacetyl tail adds significant non-polar surface area.

  • Why Ethyl Acetate? It matches the "amphiphilic" nature of the molecule (polar ester group + non-polar ethyl chain), satisfying the Like Dissolves Like principle for both halves of the molecule.

  • Why Avoid Methanol? Methanol is a strong nucleophile. In the presence of trace acid/base impurities, it attacks the carbonyl of the N-acyl group, cleaving the molecule.

Decision Logic Diagram

The following flowchart illustrates the decision process for selecting the optimal crystallization method based on crude purity and scale.

CrystallizationLogic Start Crude 4-nitro-1-(phenoxyacetyl)-1H-pyrazole PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck HighImpurity High Impurity (>10%) PurityCheck->HighImpurity LowImpurity Low Impurity (<10%) PurityCheck->LowImpurity ActivatedCarbon Optional: Activated Carbon Treatment HighImpurity->ActivatedCarbon SolubilityScreen Solubility Screen LowImpurity->SolubilityScreen RecrystEtOAc Protocol A: Hot EtOAc/Heptane (Thermodynamic Control) PureCrystals High Purity Crystals (>99%) RecrystEtOAc->PureCrystals ActivatedCarbon->RecrystEtOAc SolubilityScreen->RecrystEtOAc Moderate Solubility RapidPpt Protocol B: Acetone/Water (Kinetic Control) SolubilityScreen->RapidPpt High Solubility OilOut Oiling Out? RapidPpt->OilOut OilOut->PureCrystals No Remedy Remedy: Re-heat, add Seed Crystal, slow cooling OilOut->Remedy Yes Remedy->PureCrystals

Figure 1: Decision matrix for solvent selection and process control based on impurity profile.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Supersaturation is too high or temperature dropped too fast.Re-heat to dissolve. Add a "seed crystal" of pure product at the cloud point. Cool very slowly (wrap flask in foil/towel).
No Precipitation Solution is too dilute.Evaporate 30% of the solvent volume using a rotary evaporator or stream of nitrogen, then re-cool.
Hydrolysis (Smell of vinegar/phenol) Solvent reacted with the compound.[2][4][5][6][7][8]STOP. Do not use Methanol or Ethanol. Switch to Ethyl Acetate or Toluene immediately.
Colored Impurities Nitro-compounds often carry yellow/brown byproducts.Use activated charcoal (carbon) during the hot dissolution step (Protocol A, Step 2).

References

  • Synthesis and Properties of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Crystallization of N-Acyl Derivatives

    • Title: N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
    • Source: NIH / Bioorg Med Chem Lett.
    • URL:[Link]

  • General Solubility Data for Pyrazoles

    • Title: Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole synthesis

Technical Support Center: Pyrazole Functionalization Ticket ID: #PYR-4NO2-ACYL-001 Subject: Optimization of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole synthesis Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Functionalization Ticket ID: #PYR-4NO2-ACYL-001 Subject: Optimization of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole synthesis Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Diagnostic Analysis

The synthesis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to acylate a pyrazole ring that is significantly deactivated by a nitro group at the 4-position.[1]

Why your yield is likely low:

  • Low Nucleophilicity: The

    
     of 4-nitropyrazole is approximately 9.6 (compared to ~14 for unsubstituted pyrazole). The nitro group withdraws electron density, making the pyrrolic nitrogen a poor nucleophile. Standard conditions (e.g., TEA/DCM) often fail to drive this reaction to completion.
    
  • Hydrolytic Instability: The product is an active amide . The electron-withdrawing 4-nitro group makes the carbonyl carbon of the phenoxyacetyl moiety highly electrophilic. Consequently, the product is susceptible to rapid hydrolysis by atmospheric moisture or aqueous workup, reverting to the starting materials.

This guide provides a revised "High-Stringency" protocol designed to overcome the nucleophilicity barrier while protecting the labile product.

Part 1: Optimized Synthetic Protocols

Method A: The "Anion-Force" Route (Recommended)

Best for: Maximizing conversion of the unreactive 4-nitropyrazole.

Theory: Since the neutral pyrazole is too weak to attack the acid chloride efficiently, we must first convert it to the pyrazolide anion using a strong base. This increases nucleophilicity by orders of magnitude.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Phenoxyacetyl chloride (1.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility is an issue).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.

  • Deprotonation: Suspend NaH (washed with dry hexanes to remove oil if desired) in anhydrous THF at 0°C.

  • Addition: Add 4-nitropyrazole portion-wise. Evolution of

    
     gas will occur.[2] Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should become clear or change color (often yellow/orange), indicating anion formation.
    
  • Acylation: Cool back to 0°C. Add Phenoxyacetyl chloride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Note: Product may hydrolyze on silica; see Troubleshooting).

  • Workup (CRITICAL):

    • Do not use a standard aqueous wash if possible.

    • Filter off the NaCl precipitate through a pad of Celite/dry frit.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallization: Redissolve the residue in a minimum amount of hot non-polar solvent (e.g., Toluene or Hexane/EtOAc mix) and cool to crystallize.

Method B: The "Hyper-Catalytic" Route

Best for: Scenarios where strong bases (NaH) cannot be used.

Theory: Using 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst. DMAP attacks the acid chloride first to form a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to the pyrazole.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • Phenoxyacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) - Acts as the proton scavenger.

  • DMAP (0.1 - 0.2 equiv) - Acts as the catalyst.

  • Solvent: Anhydrous DCM (Dichloromethane).

Protocol:

  • Dissolve 4-nitropyrazole, TEA, and DMAP in anhydrous DCM.

  • Cool to 0°C.

  • Add Phenoxyacetyl chloride dropwise.

  • Stir overnight at RT.

  • Workup: Wash quickly with cold 5% citric acid (removes DMAP), then cold water, then brine. Dry over

    
     immediately and concentrate.
    

Part 2: Comparative Data & Decision Matrix

FeatureMethod A (NaH)Method B (DMAP)Standard Method (TEA only)
Reaction Species Pyrazolide Anion (Strong Nucleophile)Neutral PyrazoleNeutral Pyrazole
Conversion Rate High (>90%)Moderate (60-80%)Low (<30%)
Moisture Risk High (NaH is water-reactive)ModerateLow
Purification Filtration/RecrystallizationAqueous Workup RequiredColumn Chromatography
Recommendation Primary Choice Secondary ChoiceAvoid

Part 3: Workflow Visualization

The following diagram illustrates the logic flow for the NaH (Method A) pathway, emphasizing the critical "Dry Zone" to prevent hydrolysis.

G Start Start: 4-Nitropyrazole Solvent Dissolve in Anhydrous THF (Inert Atmosphere) Start->Solvent Base Add NaH (1.2 eq) 0°C -> RT Solvent->Base Intermediate Intermediate: Pyrazolide Anion Formed Base->Intermediate Deprotonation Reagent Add Phenoxyacetyl Chloride (Dropwise, 0°C) Intermediate->Reagent Reaction Reaction Progress (N-Acylation) Reagent->Reaction Check TLC Check: Is SM consumed? Reaction->Check Check->Reaction No (Heat/Time) Quench Filtration (Remove NaCl) NO AQUEOUS WASH Check->Quench Yes Crystallize Recrystallize (Toluene/Hexane) Quench->Crystallize Hydrolysis Risk: Hydrolysis to SM (If water contacts) Quench->Hydrolysis Wet Solvents? Product Final Product: 4-nitro-1-(phenoxyacetyl)-1H-pyrazole Crystallize->Product

Caption: Optimized workflow for Method A. Note the "Red Path" indicating the critical exclusion of water during workup to prevent product degradation.

Part 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC during the reaction, but after column chromatography, I only recover the starting material (4-nitropyrazole). What happened? A: You likely experienced on-column hydrolysis .

  • Cause: Silica gel is slightly acidic and contains bound water. N-acyl pyrazoles with electron-withdrawing groups are "active amides" (similar to anhydrides in reactivity). They can hydrolyze on the column.

  • Fix:

    • Neutralize your silica gel with 1% Triethylamine in the eluent.

    • Preferred: Avoid chromatography entirely. Use recrystallization (Toluene or EtOH/Water mixtures, though water is risky if hot) or precipitation.

Q2: Does it matter which nitrogen (N1 or N2) is acylated? A: No.

  • Explanation: 4-nitropyrazole is a symmetric molecule due to rapid tautomerization. The N1 and N2 positions are identical. Once the phenoxyacetyl group is attached, the positions become fixed, but since the starting material is symmetric, you get a single regioisomer: 4-nitro-1-(phenoxyacetyl)-1H-pyrazole.

Q3: The reaction mixture turns deep red/orange after adding NaH. Is this normal? A: Yes.

  • Explanation: The pyrazolide anion is a conjugated system often exhibiting color (yellow to deep orange/red) depending on concentration and solvent. This is a good visual indicator that deprotonation has occurred. If the solution remains colorless after NaH addition, your reagents may be wet (NaH destroyed by water).

Q4: Can I use Pyridine as the solvent? A: Yes, but with caution.

  • Pros: Pyridine acts as both solvent and acid scavenger.

  • Cons: Pyridine is hygroscopic (absorbs water from air). Unless it is freshly distilled over

    
    , it will introduce enough water to hydrolyze your acid chloride or the final product.
    

Q5: How do I store the final product? A: Treat it like an activated ester.

  • Store in a desiccator at -20°C.

  • Avoid leaving it in solution (especially alcohols like Methanol/Ethanol) for long periods, as it may undergo alcoholysis (trans-esterification), yielding ethyl phenoxyacetate and 4-nitropyrazole.

References

  • Vertex Pharmaceuticals. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health (PMC).

  • Wiley-VCH. (2002). Stability Studies of N-Acylimidazoles and Pyrazoles. ResearchGate.

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds.

  • Scripps Research Institute. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. PubMed.[3]

  • Russian Journal of Electrochemistry. (2008). Electrosynthesis and Reactivity of 4-substituted Pyrazoles. ResearchGate.

Sources

Optimization

Technical Support Center: N-Phenoxyacetyl (Pac) Protection Integrity

Topic: Preventing Hydrolysis of N-Phenoxyacetyl (Pac) Groups During Workup Document ID: TS-PAC-001 Version: 2.1 (Current) Role: Senior Application Scientist Support Part 1: Executive Summary & The "Ultra-Mild" Paradox Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of N-Phenoxyacetyl (Pac) Groups During Workup Document ID: TS-PAC-001 Version: 2.1 (Current) Role: Senior Application Scientist Support

Part 1: Executive Summary & The "Ultra-Mild" Paradox

The Challenge: You are likely using N-phenoxyacetyl (Pac) protection (often on Adenosine) or 4-isopropyl-phenoxyacetyl (iPr-Pac) (on Guanosine) to facilitate "Ultra-Mild" deprotection.[1][2][3] This chemistry allows for cleavage/deprotection in 0.05 M Potassium Carbonate in Methanol (4 hours, RT) or Ammonium Hydroxide (2 hours, RT).[1][2][3][4]

The Paradox: The very feature that makes Pac desirable—its extreme lability to base—makes it the most fragile component during workup and purification. Unlike Benzoyl (Bz) or Isobutyryl (iBu) groups, which require heat and strong alkali to remove, the Pac group can be inadvertently hydrolyzed by:

  • Slightly basic aqueous washes (e.g., warm NaHCO₃).

  • Nucleophilic solvents (e.g., Methanol) in the presence of trace base.

  • Amine-doped silica gel during column chromatography.

This guide provides the protocols to maintain the integrity of the Pac-amide bond during intermediate workups (e.g., phosphoramidite synthesis or Trityl-On purification).

Part 2: The Mechanism of Instability

To prevent hydrolysis, you must understand the electronic forces at play. The Pac group is significantly more electrophilic than standard protecting groups due to the inductive effect of the phenoxy ether.

Diagram 1: The Electronic Vulnerability of Pac

This diagram illustrates why the Pac carbonyl is hyper-sensitive to nucleophilic attack compared to a standard Acetyl or Benzoyl group.

PacMechanism cluster_0 Electronic Environment Phenoxy Phenoxy Group (Ph-O-) Carbonyl Carbonyl Carbon (C=O) Phenoxy->Carbonyl Inductive Withdrawal (-I) AmideN Exocyclic Amine (Adenosine N6) Carbonyl->AmideN Amide Bond Nucleophile Nucleophile (OH-, MeNH2) Nucleophile->Carbonyl Rapid Attack (Low Ea)

Caption: The oxygen atom in the phenoxy group pulls electron density away from the carbonyl (Red Arrow), increasing its partial positive charge ($ \delta+ $). This lowers the activation energy for nucleophilic attack (Green Arrow) by bases or water.

Part 3: Troubleshooting Workup Protocols

Scenario A: Workup of Pac-Protected Phosphoramidite Monomers

Context: You have just synthesized the phosphoramidite and need to remove amine salts/excess reagents.

The Critical Error: Using standard Sodium Bicarbonate (NaHCO₃) washes at room temperature. While NaHCO₃ is a weak base (pH ~8.3), it is strong enough to initiate Pac hydrolysis if the contact time is long or the emulsion is warm.

Corrective Protocol:

ParameterStandard Protocol (Risk)Pac-Safe Protocol (Recommended)
Quench Buffer Saturated NaHCO₃Saturated TEAB (Triethylammonium Bicarbonate) or Cold Brine
pH Target pH 8.0 - 8.5pH 7.0 - 7.5
Temperature Room Temperature (20-25°C)Ice Cold (0-4°C)
Contact Time 10-15 minutes< 5 minutes (Rapid Separation)
Drying Agent MgSO₄ (can be slightly acidic)Na₂SO₄ (Anhydrous, Neutral)

Step-by-Step Rescue Workflow:

  • Cool Everything: Pre-cool your organic phase (DCM/EtOAc) and your wash buffer to 4°C.

  • The "Flash" Wash: Add cold Saturated TEAB or Brine. Shake vigorously for only 30 seconds.

  • Immediate Separation: Separate layers immediately. Do not let them sit.

  • Solvent Exchange: If you suspect trace base is present, do not rotovap to dryness immediately. Dry over Na₂SO₄, filter, and co-evaporate with Toluene to remove trace water/amines azeotropically.

Scenario B: Column Chromatography (Purification)

Context: Purifying the Pac-protected intermediate on Silica Gel.

The Critical Error: Using 1-5% Triethylamine (TEA) in the eluent to prevent detritylation. Why: Silica is acidic (risks DMT removal). Chemists add TEA to neutralize it. However, TEA + trace water on the column creates a basic environment that hydrolyzes Pac.

Corrective Protocol:

  • Column Pre-treatment: Instead of running TEA through the column, pre-wash the silica with 1% Pyridine in your solvent. Pyridine is a weaker base (pKa ~5.2) than TEA (pKa ~10.7) and is less likely to catalyze hydrolysis while still protecting the DMT group.

  • Eluent: Use a gradient of DCM/Acetone or DCM/Acetonitrile. Avoid Methanol if possible; if required, keep Methanol < 5%.

Diagram 2: Workup Decision Tree

Use this logic flow to determine the safety of your current workflow.

WorkupLogic Start Start Workup CheckPH Check Aqueous pH Start->CheckPH IsBasic pH > 8.0? CheckPH->IsBasic RiskHigh CRITICAL RISK: Hydrolysis Likely IsBasic->RiskHigh Yes CheckSolvent Check Solvent IsBasic->CheckSolvent No (<8.0) Action1 Switch to TEAB or Cold Brine RiskHigh->Action1 Corrective Action Action2 Switch to ACN or DCM RiskHigh->Action2 Corrective Action SafeZone Safe Zone: Proceed Quickly FinalCheck Drying Step SafeZone->FinalCheck Action1->CheckSolvent IsNu Is Solvent Nucleophilic? (MeOH, EtOH) CheckSolvent->IsNu IsNu->RiskHigh Yes IsNu->SafeZone No Action2->SafeZone

Caption: Decision matrix for evaluating hydrolysis risk. Any path leading to "Critical Risk" requires immediate buffer or solvent substitution.

Part 4: Frequently Asked Questions (FAQ)

Q1: I used NaHCO₃ for my workup, and my yield is low. Did I lose the Pac group? A: Likely, yes. If the Pac group hydrolyzes, the exocyclic amine becomes free. This free amine is highly nucleophilic and can react with the activated phosphoramidite in the next coupling step, leading to branching or P-N bond formation that degrades during oxidation. Check your TLC: The deprotected amine ("free" base) usually has a significantly lower Rf (more polar) than the Pac-protected version.

Q2: Can I use Ammonium Hydroxide to quench the reaction? A: Absolutely NOT. Ammonium Hydroxide is the reagent of choice to remove the Pac group (Standard Protocol: 2 hours @ RT). Using it in workup will instantly strip the protecting group. Use dilute TEAB or Pyridine/Water if buffering is needed.

Q3: Is the Pac group sensitive to the acid used for Detritylation (TCA/DCA)? A: Generally, no. The Pac amide bond is stable to the 3% TCA or DCA used for DMT removal. The risk is almost exclusively on the basic side. However, prolonged exposure to acid can cause depurination (loss of the nucleobase entirely), especially with Adenosine.

Q4: I see "iPr-Pac" for Guanosine. Is this treated differently than Pac-A? A: Treat them the same regarding workup. The Isopropyl group on the phenoxy ring of Guanosine (iPr-Pac-G) is there to increase lipophilicity and sterically hinder side reactions at the O6 position, but the lability to base remains similar to Pac-A.

References

  • Glen Research. UltraMild Deprotection Strategies. Glen Research Technical Guide. Available at: [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[3][5][6] Tetrahedron, 48(12), 2223-2311. (Foundational review on phosphoramidite chemistry and protecting group lability).

Sources

Troubleshooting

Troubleshooting low reactivity of 4-nitropyrazole in acylation reactions

Ticket ID: #4NP-ACYL-FAIL Subject: Troubleshooting low conversion/reactivity of 4-nitropyrazole in acylation reactions Status: Open / High Priority[1][2] Diagnostic Assessment: The "Reactivity" Illusion User Observation:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #4NP-ACYL-FAIL Subject: Troubleshooting low conversion/reactivity of 4-nitropyrazole in acylation reactions Status: Open / High Priority[1][2]

Diagnostic Assessment: The "Reactivity" Illusion

User Observation: "I am attempting to acylate 4-nitropyrazole using standard conditions (Acid Chloride/TEA or EDC coupling), but I recover quantitative amounts of starting material. Is the nitrogen too electron-deficient?"

Technical Diagnosis: While the electron-deficient nature of the ring is a factor, the failure is often not kinetic (reaction rate) but thermodynamic (product stability) .

You are likely encountering one of two distinct failure modes:

  • The Nucleophilicity Trap: The 4-nitro group withdraws electron density, rendering the pyrazole nitrogen a poor nucleophile.

  • The Hydrolysis Loop (Most Common): The reaction does proceed, but the resulting N-acyl-4-nitropyrazole is an "active amide" (similar to N-acyl imidazole in CDI chemistry).[1][2] It is highly susceptible to hydrolysis.[1][2] If you perform a standard aqueous workup (e.g., NaHCO₃ wash), you likely hydrolyze the product back to the starting material immediately.[2]

Visualizing the Problem

G cluster_0 The Kinetic Barrier cluster_1 The Thermodynamic Trap (Hydrolysis) SM 4-Nitropyrazole EWG 4-NO2 Group (Strong EWG) SM->EWG Nuc N-Nucleophilicity (Severely Reduced) EWG->Nuc Inductive Effect Prod N-Acyl Product (Active Amide) Nuc->Prod Slow Reaction (Requires Catalyst) Water Aqueous Workup (H2O / OH-) Prod->Water Cycle Rapid Hydrolysis Water->Cycle Cycle->SM Returns to Start

Figure 1: The dual failure modes of 4-nitropyrazole acylation. The nitro group reduces formation rate (left) and destabilizes the final product against moisture (right).

Strategic Solutions (The "How-To")
Strategy A: Overcoming Low Nucleophilicity (Kinetics)

The pKa of 4-nitropyrazole is approximately 9.6 (compared to ~14 for pyrazole). While it is easy to deprotonate, the resulting anion is stabilized and sluggish.[2]

  • The Fix: You must use 4-Dimethylaminopyridine (DMAP) .[1][3] It is not optional. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor pyrazole nucleophile.

  • Base Selection: Weak bases (TEA, DIPEA) are often insufficient to drive the reaction to completion if the electrophile is not highly reactive.

BasepKa (conj.[2][3][4] acid)SuitabilityNotes
Pyridine 5.2PoorToo weak; often serves as solvent but reaction will be slow.[1][2]
TEA / DIPEA ~10.7ModerateAcceptable only with DMAP (10-20 mol%) .[1][2]
NaH ~35High Irreversible deprotonation.[1][2] Best for alkylation, but good for difficult acylations in THF.[2]
K₂CO₃ ~10.3GoodHeterogeneous conditions (Acetone/DMF) often work well.[2]
Strategy B: Preventing Hydrolysis (Stability)

Because N-acyl-4-nitropyrazoles are active acylating agents, they behave like anhydrides.[1][2]

  • The Fix: Avoid aqueous workup.

  • Filter off the amine salts or inorganic bases.

  • Concentrate the organic filtrate.

  • Purify via recrystallization or flash chromatography on silica (using dry solvents) immediately.[2]

Validated Protocols
Protocol 1: The "Standard" Acid Chloride Method (Recommended)

Best for: Stable acid chlorides and gram-scale synthesis.[1]

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[1][2][4]

  • Acid Chloride (1.1 - 1.2 equiv)[1][2]

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (0.1 equiv) (Critical Catalyst)

  • Solvent: Anhydrous DCM or THF[1][2]

Step-by-Step:

  • Dissolution: Dissolve 4-nitropyrazole and DMAP in anhydrous DCM under Nitrogen/Argon.

  • Base Addition: Add TEA. The solution may remain clear or slightly cloudy.

  • Acylation: Cool to 0°C. Add the Acid Chloride dropwise.

    • Observation: A precipitate (TEA[2]·HCl) should form immediately.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Check TLC.[1][2] If SM persists, heat to reflux (DCM: 40°C) for 1 hour.

  • Workup (CRITICAL):

    • Do NOT wash with water. [1]

    • Dilute with cold Et₂O or more DCM to precipitate remaining amine salts.[1][2]

    • Filter the mixture through a pad of Celite or a fritted glass funnel.

    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or perform rapid column chromatography (dry load).

Protocol 2: Coupling with Carboxylic Acids (EDC/HATU)

Best for: Precious carboxylic acids or when acid chlorides are unstable.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Nitropyrazole (1.1 equiv)[1][2][4]

  • EDC[1][2]·HCl (1.2 equiv) or HATU (1.1 equiv)

  • DMAP (0.5 equiv) - Higher loading needed here.[1][2]

  • Solvent: DMF or DCM[1][2]

Step-by-Step:

  • Dissolve Carboxylic Acid and 4-Nitropyrazole in dry DCM (or DMF).

  • Add DMAP.[1][2]

  • Add EDC[1][2]·HCl (or HATU) at 0°C.

  • Stir at RT overnight.

  • Workup: Remove solvent.[1][2][5] Redissolve in EtOAc.

    • Modification: If you must wash, use ice-cold saturated NH₄Cl (rapidly) and dry immediately over Na₂SO₄.[2] Do not let it sit in the aqueous phase.

Advanced Troubleshooting (FAQ)

Q: I see a new spot on TLC, but after the column, I only have starting material. A: Your product decomposed on the silica gel. Silica is slightly acidic and contains water.[1][2]

  • Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity, or switch to neutral alumina.[2] Alternatively, use recrystallization instead of chromatography.[2]

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Absolutely not. As detailed in the "Hydrolysis Loop" diagram, the presence of water/hydroxide will hydrolyze the N-acyl-4-nitropyrazole as fast as it forms.[1][2] You must use anhydrous conditions.[1][2]

Q: Why is the N-acyl bond so unstable? A: The 4-nitro group stabilizes the pyrazole anion, making it a "good leaving group" (pKa ~9.6). In the acylated product, the carbonyl carbon is highly electrophilic because the pyrazole ring pulls electron density away from it. This makes it susceptible to attack by even weak nucleophiles (like water).[2]

References
  • pKa and Structural Properties

    • Claramunt, R. M., et al.[2] "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles." Acta Crystallographica Section B, 1994.[2]

    • Source:[1][2]

  • Acyl-Azole Instability & Hydrolysis

    • Biron, J. P., et al. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides."[2][6][7] Journal of Organic Chemistry, 2014.[2][7] (Demonstrates the lability of amides with electron-withdrawing substituents).

    • Source:[2]

  • General Acylation Catalysis (DMAP)

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[2] Angewandte Chemie International Edition, 1978.[2] (The foundational text on using DMAP for difficult acylations).

  • Synthesis of N-Acyl Pyrazoles

    • Wyrębek, P., et al. "Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives."[2] RSC Advances, 2023.[2] (Discusses acylation conditions including ball-milling and catalysis).

    • Source:[2]

Sources

Optimization

Removing unreacted phenoxyacetyl chloride from pyrazole products

Technical Support Center: Purification of -Acyl Pyrazoles Topic: Removing Unreacted Phenoxyacetyl Chloride (PAC) from Pyrazole Products Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of


-Acyl Pyrazoles 

Topic: Removing Unreacted Phenoxyacetyl Chloride (PAC) from Pyrazole Products Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The acylation of pyrazoles with phenoxyacetyl chloride often leaves residual acid chloride. While standard acid chloride workups (strong base hydrolysis) are common for stable amides,


-acyl pyrazoles are "active amides"  (twisted amides). Their carbonyl bond is significantly more electrophilic than standard amides due to the participation of the pyrazole nitrogen lone pair in the aromatic sextet, reducing its donation into the carbonyl.

The Risk: Using strong bases (NaOH/KOH) or prolonged exposure to aqueous conditions can hydrolyze your desired product back to the starting pyrazole and phenoxyacetic acid.

This guide details two validated protocols to remove phenoxyacetyl chloride (PAC) without degrading your labile product.

Module 1: The "Gentle" Biphasic Workup (Standard Protocol)

Best for: Scale-up batches (>1g) where solid-phase reagents are cost-prohibitive.

The Logic: We must hydrolyze the highly reactive PAC into phenoxyacetic acid (PAA) using a base weak enough to spare the


-acyl pyrazole. PAA is soluble in basic aqueous solution (

), while the lipophilic product remains in the organic phase.

Reagents:

  • Saturated Aqueous Sodium Bicarbonate (

    
    , pH ~8.5)
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Brine (Sat. NaCl)

Protocol:

  • Dilution: Dilute the reaction mixture with DCM (ratio 1:1 v/v relative to reaction volume).

  • Cold Quench: Cool the mixture to 0°C in an ice bath.

    • Why? Hydrolysis rates are temperature-dependent. Cooling selectively slows the hydrolysis of the hindered/less reactive product amide while the highly reactive acid chloride still hydrolyzes rapidly.

  • Biphasic Wash: Add cold Saturated

    
     (2 equiv. relative to excess acid chloride).[1][2][3][4] Stir vigorously for 10–15 minutes .
    
    • Critical: Do not stir overnight. Prolonged exposure to pH > 8 promotes product cleavage.

  • Separation: Separate layers immediately.

  • Acidic Polish (Optional): If pyridine/TEA was used as a base, wash the organic layer quickly with 0.5 M Citric Acid or 1M HCl (keep cold) to remove amine salts.

    • Warning: Ensure your product is not basic (e.g., amino-pyrazoles) before acid washing.

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    

Data: Solubility Profile

CompoundOrganic Solubility (DCM)Aqueous Solubility (pH 8.5)Fate
Phenoxyacetyl Chloride (PAC) HighReacts (Hydrolysis)Becomes PAA
Phenoxyacetic Acid (PAA) ModerateHigh (as Sodium salt) Removes to Aqueous

-Acyl Pyrazole (Product)
High LowRemoves to Organic

Module 2: Solid-Phase Scavenging (High-Throughput/Green)

Best for: Parallel synthesis, small scales (<500mg), or highly hydrolytically unstable products.

The Logic: Instead of using water (which risks hydrolysis), use a polymer-supported amine (scavenger resin) to covalently bind the unreacted acid chloride. The impurity becomes part of the solid phase and is removed by simple filtration.[1]

Reagents:

  • Scavenger Resin: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or PS-Morpholine.

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol:

  • Calculate: Determine the theoretical excess of PAC (e.g., if 0.2 mmol excess used, you need to scavenge 0.2 mmol).

  • Stoichiometry: Add 3.0 equivalents of resin relative to the excess acid chloride.

  • Incubation: Add resin directly to the reaction mixture (DCM/THF). Shake or stir gently at room temperature for 1–3 hours .

    • Visual Check: The resin beads may swell.[5] Ensure good mixing but avoid magnetic stirring bars that grind the beads; use an orbital shaker if possible.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Wash the resin cake with DCM to recover any product trapped in the polymer matrix.

  • Result: The filtrate contains the pure product. No aqueous workup required.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both methods.

G Start Crude Reaction Mixture (Product + Excess PAC) Decision Is Product Hydrolytically Unstable? (e.g., Electron-withdrawing groups on Pyrazole) Start->Decision Scavenger Method B: Solid-Phase Scavenging (Anhydrous) Decision->Scavenger Yes (High Risk) Aqueous Method A: Biphasic Workup (Aqueous) Decision->Aqueous No (Standard) ResinAction Add PS-Trisamine Resin (Covalent Bond to PAC) Scavenger->ResinAction Filter Filtration ResinAction->Filter PureScav Filtrate: Pure Product Filter->PureScav Cooling Cool to 0°C (Kinetic Control) Aqueous->Cooling Wash Wash w/ Sat. NaHCO3 (PAC -> PAA Sodium Salt) Cooling->Wash Sep Phase Separation Wash->Sep PureAq Organic Layer: Pure Product Sep->PureAq

Caption: Decision tree for selecting between solid-phase scavenging (anhydrous) and biphasic workup (aqueous) based on product stability.

Troubleshooting & FAQs

Q1: I see a new impurity peak in LCMS with M+14 relative to the acid chloride. What is it? A: This is likely the Methyl Ester of phenoxyacetic acid.

  • Cause: If you quench with Methanol (MeOH) or use MeOH as the solvent for your LCMS sample preparation before the acid chloride is fully removed, the PAC reacts with MeOH to form Methyl Phenoxyacetate.

  • Fix: Quench with water/bicarbonate or resin before adding any alcohol. Use Acetonitrile for LCMS sample prep of the crude mixture.

Q2: My product yield is low, and I see a large peak for Phenoxyacetic Acid (PAA) and the starting Pyrazole. A: You likely hydrolyzed your product.

  • Diagnosis:

    
    -acyl pyrazoles are susceptible to nucleophilic attack. If you used NaOH (strong base) or let the reaction stir in aqueous bicarbonate for >1 hour, you cleaved the amide bond.
    
  • Fix: Switch to Method 2 (Resin Scavenging) to avoid water entirely, or strictly limit the bicarbonate wash to 10 minutes at 0°C.

Q3: I have a terrible emulsion during the bicarbonate wash. A: Phenoxyacetic acid derivatives can act as surfactants.

  • Fix: Add solid NaCl to the aqueous layer until saturated (Brine). The increased ionic strength forces the organic materials out of the aqueous phase ("Salting out"). If that fails, filter the emulsion through a pad of Celite to break the surface tension.

Q4: Can I use Silica Gel chromatography directly? A: Yes, but with a caveat. Acid chlorides react with the silanols (Si-OH) on the silica gel, releasing HCl gas. This can cause streaking or degrade acid-sensitive products on the column. It is highly recommended to perform a "mini-workup" (Method 2) or a quick bicarbonate wash before loading onto a column.

References

  • Katritzky, A. R. ; et al. "N-Acylpyrazoles: effective and tunable inhibitors of serine hydrolases." Journal of Medicinal Chemistry, 2008, 51 , 6495–6503. Link

    • Grounding: Establishes the "tunable" reactivity and hydrolytic instability of N-acyl pyrazoles compared to standard amides.
  • Marsh, A. ; et al. "Polymer-supported reagents for the scavenging of amine and acid chloride impurities." Tetrahedron Letters, 1997, 38 , 5203-5206. Link

    • Grounding: Validates the use of Trisamine resins for scavenging acid chlorides.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
  • BenchChem Technical Support. "Removing unreacted methanesulfonyl chloride (analogous acid chloride) from reaction mixtures." Link

    • Grounding: General industry standard for acid chloride quenching protocols.

Sources

Troubleshooting

Stability of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole in aqueous media

Technical Support Center: Stability of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole Executive Summary: The "Active Amide" Alert Status: HIGHLY LABILE IN AQUEOUS MEDIA 4-nitro-1-(phenoxyacetyl)-1H-pyrazole is not a standard stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

Executive Summary: The "Active Amide" Alert

Status: HIGHLY LABILE IN AQUEOUS MEDIA

4-nitro-1-(phenoxyacetyl)-1H-pyrazole is not a standard stable organic molecule; it behaves chemically as an active amide (acylating agent).[1][2][3] The electron-withdrawing nature of the 4-nitro group, combined with the phenoxyacetyl moiety, activates the


-carbonyl bond, making it highly susceptible to nucleophilic attack by water (hydrolysis).[1][2]

Immediate Recommendation:

  • Do NOT store aqueous stock solutions.[1][2][3]

  • Do NOT dissolve in protic solvents (Methanol, Ethanol) for storage; alcoholysis will occur.[2]

  • Prepare immediately before use from a dry DMSO or DMA stock.[1][2][3]

Scientific Mechanism: Why is it Unstable?

To troubleshoot effectively, you must understand the driving force of the degradation. The instability arises from the "Push-Pull" electronic effects that make the pyrazole ring an excellent leaving group.[1][3]

  • Electrophilic Activation: The phenoxyacetyl group contains an oxygen atom that exerts an inductive withdrawing effect, increasing the electrophilicity of the carbonyl carbon.[3]

  • Leaving Group Ability: The nitro group (

    
    ) at position 4 of the pyrazole ring is strongly electron-withdrawing.[1][2][3] This stabilizes the negative charge on the pyrazole nitrogen in the transition state.[3]
    
    • Comparison: Unsubstituted pyrazole (

      
      ) is a poor leaving group.[3] 4-Nitropyrazole (
      
      
      
      ) is significantly more acidic, making the corresponding anion a stable, effective leaving group [1].[1][2]
  • Hydrolysis Pathway: In aqueous buffers, water or hydroxide ions attack the carbonyl carbon, expelling 4-nitropyrazole and generating phenoxyacetic acid.[1][2][3]

Mechanism Diagram

The following diagram illustrates the hydrolysis pathway you are likely observing in your LC-MS or UV-Vis data.

HydrolysisMechanism Figure 1: Hydrolytic degradation pathway driven by the 4-nitropyrazole leaving group. Substrate 4-nitro-1-(phenoxyacetyl) -1H-pyrazole Intermediate Tetrahedral Intermediate Substrate->Intermediate Water H2O / OH- Water->Substrate Nucleophilic Attack (Rate Limiting) Products Products: 1. 4-Nitropyrazole 2. Phenoxyacetic Acid Intermediate->Products Collapse & Elimination (Fast)

[1][2][3]

Stability Profile & Data

The following data represents the predicted stability behavior based on structural analogs (e.g.,


-acetylimidazole, 

-acyl-4-nitropyrazoles) [2].

Table 1: Estimated Stability in Aqueous Buffers

pH ConditionPredicted Half-Life (

)
Dominant MechanismObservation
Acidic (pH < 4) Hours to DaysAcid-catalyzed hydrolysisSlow degradation; solution remains clear.[1][2][3]
Neutral (pH 7.0) 10 - 60 MinutesNeutral water attackGradual appearance of 4-nitropyrazole peak (

).[1][2][3]
Basic (pH > 8.5) < 5 MinutesBase-catalyzed (

)
Rapid degradation; immediate UV shift.[1][2][3]

Critical Note: The presence of nucleophilic buffers (Tris, Glycine) will accelerate degradation via aminolysis, forming the corresponding amide instead of the acid.

Troubleshooting Guide

Issue 1: "My compound peak disappeared from the HPLC chromatogram."

  • Diagnosis: Complete hydrolysis has occurred.[1][2][3]

  • Check: Look for two new peaks.

    • 4-Nitropyrazole: More polar (elutes earlier on Reverse Phase).[1][2][3] UV

      
       [3].[2][4]
      
    • Phenoxyacetic Acid: Elutes near the solvent front or later depending on pH/column.[1][3]

  • Solution: Switch to a non-nucleophilic buffer (Phosphate, HEPES) and lower the pH to 5.0–6.0 if your assay permits.

Issue 2: "I see a precipitate forming in my stock solution."

  • Diagnosis: 4-Nitropyrazole has limited solubility in neutral water (

    
     sparingly soluble).[1][2][3] If hydrolysis occurs in a concentrated stock, the leaving group may crash out.[2]
    
  • Solution: Ensure the stock is in 100% Anhydrous DMSO. Do not dilute into water until the final moment of the experiment.

Issue 3: "The reaction rate is faster than expected."

  • Diagnosis: You might be using a buffer with primary amines (Tris).[3]

  • Mechanism: Amines are better nucleophiles than water.[1][2][3] You are observing aminolysis, not hydrolysis.

  • Solution: Use PBS, MOPS, or HEPES.[1][2] Avoid Tris, Glycine, or primary amine buffers.[2]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[2]

  • Concentration: 10 mM to 50 mM.[1][2][3]

  • Storage: Aliquot into small vials, seal under nitrogen/argon, and store at -20°C.

  • Validation: Thaw only once. Discard unused portion.

Protocol B: Kinetic Stability Assay (Self-Validation)

Use this protocol to determine the exact


 for your specific experimental conditions.[1]
  • Setup: Prepare 10 mL of your assay buffer (e.g., PBS pH 7.4) in a beaker with a stir bar.

  • Blank: Measure the UV absorbance of the buffer alone.[3]

  • Initiation: Inject the DMSO stock of the compound to a final concentration of 50

    
    M. Mix rapidly (< 5 sec).
    
  • Measurement: Immediately start measuring Absorbance at 270 nm (typical for N-acyl pyrazoles) and 317 nm (accumulation of 4-nitropyrazole).[1][2][3]

  • Plot: Plot

    
     vs. time. The slope 
    
    
    
    gives you the half-life:
    
    
    .[2]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol to dissolve the compound? A: No. Primary alcohols act as nucleophiles.[1][3] You will form ethyl phenoxyacetate or methyl phenoxyacetate via alcoholysis, releasing 4-nitropyrazole.[1][2][3] Use Aprotic solvents (DMSO, DMF, Acetonitrile).[2]

Q: Why is the compound stable as a powder but not in water? A: In the solid state, water is not accessible to the carbonyl carbon. Hydrolysis requires the mobility of water molecules to attack the electrophilic center.[3] Once dissolved, the "cage" of solvent molecules facilitates the reaction.

Q: Is this compound cell-permeable? A: Likely yes, but it may act as a "prodrug," hydrolyzing inside the cell or in the media before entering.[2] If your biological effect depends on the intact molecule, you must perform the assay within minutes of addition.

References

  • Acidity of Nitrated Azoles: K. A. P. P. M. G. (2014).[1][2][3] Gas-Phase Acidities of Nitrated Azoles. Journal of Physical Chemistry A. [2]

  • Hydrolysis of N-Acylazoles: O'Connor, C. J., &qc. (1975).[1][2][3] Kinetics and mechanism of hydrolysis of 1-acyl-imidazoles. Journal of the Chemical Society, Perkin Transactions 2. [2]

  • Spectral Properties of 4-Nitropyrazole: GuideChem. (2025). 4-Nitropyrazole Properties and Spectra. [2]

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for Nitropyrazole N-Acylation

The following technical guide is structured as a specialized support resource for researchers optimizing the N-acylation of electron-deficient pyrazoles. Topic: Kinetic Optimization & Troubleshooting for Electron-Deficie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the N-acylation of electron-deficient pyrazoles.

Topic: Kinetic Optimization & Troubleshooting for Electron-Deficient Heterocycles Audience: Medicinal Chemists, Process Chemists, energetic Materials Researchers Version: 2.1 (Current)

Core Directive: The Challenge of Electronic Deactivation

Why is this reaction difficult? Unlike electron-rich pyrazoles, nitropyrazoles possess a strong electron-withdrawing nitro group (


). This group significantly reduces the nucleophilicity of the pyrazole ring nitrogens via both inductive (

) and resonance (

) effects. Consequently, standard acylation conditions (e.g., room temperature stirring with weak bases) often fail or result in incomplete conversion.

The Solution: To overcome this energy barrier, the reaction requires thermal activation (reflux) and nucleophilic catalysis (e.g., DMAP). However, "reflux" is a double-edged sword:

  • Insufficient Time: Incomplete conversion, low yield.

  • Excessive Time: Thermal degradation, acyl migration (N1

    
     N2), or hydrolysis (if moisture is present).
    

Standardized Optimization Protocol

Do not rely on static literature values (e.g., "reflux for 12 hours") without verification. The optimal reflux time depends heavily on the specific isomer (3-nitro vs. 4-nitro) and the steric bulk of the acylating agent.

Phase A: The Kinetic Profiling Experiment

Run a pilot reaction to determine the precise endpoint before scaling up.

Reagents:

  • Substrate: Nitropyrazole (1.0 eq)

  • Acylating Agent: Acid Chloride (1.2 eq) or Anhydride

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq)
    
  • Catalyst: DMAP (0.1 - 0.2 eq) [Critical for rate acceleration]

  • Solvent: Anhydrous THF (66°C) or Dichloromethane (40°C) – Note: MeCN or Toluene may be required for higher temps.

Workflow:

  • Setup: Dissolve nitropyrazole, base, and DMAP in dry solvent under Argon/Nitrogen.

  • Addition: Add acylating agent dropwise at

    
     (exotherm control), then warm to reflux.
    
  • Sampling: Aliquot

    
     every 30 minutes into MeOH (quench).
    
  • Analysis: Monitor via HPLC (UV 254 nm) or TLC.

Phase B: Data Interpretation (Reflux Time vs. Composition)

Typical kinetic profile for 3-nitropyrazole acylation in THF:

Time (h)Conversion (%)Product (%)Impurity A (Hydrolysis)Impurity B (Isomer/Degradation)Action
0.5 15%14%<1%0%Continue (Induction period)
2.0 65%62%2%<1%Continue
4.0 92%88%3%1%Monitor Closely
5.0 98%93%4%1%OPTIMAL ENDPOINT
8.0 98%85%8%5%Over-refluxed (Product degradation)

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: Mechanistic Pathway & Nitro-Deactivation

This diagram illustrates why DMAP and heat are necessary. The nitro group pulls electron density (red arrows), deactivating the nucleophilic nitrogen. DMAP forms a highly reactive N-acylpyridinium intermediate to facilitate the transfer.

G Substrate Nitropyrazole (Nucleophile) TS Transition State (Reflux Required) Substrate->TS Slow Attack NitroEffect Nitro Group (-NO2) Electron Withdrawal NitroEffect->Substrate Deactivates Reagents Acyl Chloride + DMAP (Catalyst) Intermediate Acyl-DMAP Intermediate (Highly Electrophilic) Reagents->Intermediate Fast Intermediate->TS Acyl Transfer Product N-Acyl Nitropyrazole TS->Product Elimination of DMAP

Caption: Mechanistic pathway showing the deactivating effect of the nitro group and the activation role of DMAP.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose issues with yield or purity.

Troubleshooting Start Issue Observed Problem1 Low Conversion (<50% after 6h) Start->Problem1 Problem2 High Conversion but Low Yield Start->Problem2 Check1 Check Solvent Temp (Is it refluxing?) Problem1->Check1 Check3 Check Moisture (Hydrolysis?) Problem2->Check3 Check2 Check Catalyst (Did you add DMAP?) Check1->Check2 Yes Action1 Switch to Toluene/DCE (Higher BP) Check1->Action1 No Action2 Add 10-20 mol% DMAP Check2->Action2 No Check4 Check Workup (Product unstable?) Check3->Check4 No Action3 Dry Solvents/Reagents (Use Molecular Sieves) Check3->Action3 Yes (Acid detected) Action4 Avoid Acidic Wash (N-Acyl pyrazoles are labile) Check4->Action4

Caption: Decision tree for troubleshooting common N-acylation failures.

Troubleshooting FAQs

Q1: My reaction stalls at 60% conversion even after 24 hours of reflux. What should I do? A: This indicates the reaction temperature is insufficient to overcome the activation energy of the deactivated nitrogen.

  • Diagnosis: If you are using DCM (BP 40°C) or THF (BP 66°C), the system lacks thermal energy.

  • Fix: Switch to a higher boiling solvent like 1,2-Dichloroethane (DCE, BP 83°C) or Toluene (BP 110°C) . Ensure your base (e.g.,

    
    ) doesn't evaporate off; consider using DIPEA (BP 127°C).
    

Q2: I see two spots on TLC that are very close together. Is this an impurity? A: This is likely Regioisomerism .

  • Context: Nitropyrazoles (especially 3-nitro derivatives) exist as tautomers (

    
    - and 
    
    
    
    - forms). Acylation can occur at either nitrogen.[1]
  • Insight: The ratio of N1-acyl vs. N2-acyl products is often kinetically controlled. Prolonged reflux can sometimes equilibrate the mixture to the thermodynamic product (usually the more sterically stable one), but it can also lead to decomposition.

  • Action: Isolate the major isomer via column chromatography. Do not extend reflux hoping for a single spot unless you have literature precedent for thermodynamic equilibration.

Q3: Upon aqueous workup, my product disappears or yield drops drastically. A: N-Acyl nitropyrazoles are susceptible to hydrolysis , essentially reversing the reaction.

  • Mechanism: The electron-withdrawing nitro group makes the carbonyl carbon of the amide more electrophilic, and the pyrazole a better leaving group.

  • Fix: Avoid strong acidic or basic washes. Use neutral buffers (pH 7) or simply filter off the amine salts and concentrate the organic layer directly if possible. Store the product under inert atmosphere at low temperature.

Q4: Can I use Pyridine as both solvent and base? A: Yes, this is a classic method.

  • Pros: Pyridine acts as a solvent, base, and weak nucleophilic catalyst.

  • Cons: High boiling point makes removal difficult without acidic washes (which hydrolyze the product—see Q3).

  • Recommendation: Use Pyridine only if standard conditions (DCM/TEA/DMAP) fail.

Safety Warning: Energetic Materials

Nitropyrazoles are precursors to high-energy density materials (explosives/propellants).

  • Thermal Stability: While many are stable, never reflux a nitropyrazole derivative without first checking its Differential Scanning Calorimetry (DSC) data.

  • Dryness: Do not distill reaction mixtures to complete dryness if the stability is unknown; concentrated nitropyrazoles can be shock-sensitive.

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles: Troubleshooting Steps. (2025).[1][2][3][4][5][6] Retrieved from

  • Mani, N. S., & Deng, X. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry (2008). Retrieved from

  • Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (2025).[3][4] Retrieved from

  • Steglich, W., & Höfle, G. N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition (1969). (Foundational reference for DMAP catalysis).[7]

  • Klapötke, T. M., et al. Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (2025).[1][3][4][5][6] Retrieved from

Sources

Troubleshooting

Controlling regioselectivity in N-acylation of substituted pyrazoles

Status: Operational Subject: Controlling Regioselectivity in N-Acylation of 3(5)-Substituted Pyrazoles Ticket Priority: High (Impacts SAR & Scale-up) The Core Directive: The Tautomer Trap Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Controlling Regioselectivity in N-Acylation of 3(5)-Substituted Pyrazoles Ticket Priority: High (Impacts SAR & Scale-up)

The Core Directive: The Tautomer Trap

Welcome to the technical support hub for pyrazole functionalization. The primary challenge in N-acylating substituted pyrazoles is the "Tautomer Trap."

Unlike fixed heterocycles, 3(5)-substituted pyrazoles exist in a rapid tautomeric equilibrium. The substituent


 can be at position 3 or 5 depending on which nitrogen holds the proton.
  • Tautomer A (3-substituted): Proton on

    
    , Substituent at 
    
    
    
    . Lone pair is on
    
    
    (proximal to substituent).
  • Tautomer B (5-substituted): Proton on

    
    , Substituent at 
    
    
    
    . Lone pair is on
    
    
    (distal to substituent).

The Crux: The major tautomer in solution (usually Tautomer A due to lower steric hindrance) presents the more hindered lone pair for reaction. Consequently, the Kinetic Product is often the sterically congested 1-acyl-5-substituted isomer, while the Thermodynamic Product is the less hindered 1-acyl-3-substituted isomer.

This guide provides the protocols to navigate this energy landscape.

Mechanistic Workflow (Visualized)

The following decision tree illustrates the pathway selection between Kinetic (Steric/Electronic trap) and Thermodynamic (Equilibration) control.

PyrazoleAcylation Start Substituted Pyrazole (3/5-R) TautomerEq Tautomer Equilibrium (Solvent Dependent) Start->TautomerEq KineticPath Kinetic Conditions (Low T, Non-polar, No Catalyst) TautomerEq->KineticPath Fast Attack on Major Tautomer ThermoPath Thermodynamic Conditions (High T, Polar, DMAP/Acid) TautomerEq->ThermoPath Equilibration K_Product Kinetic Product (1-Acyl-5-R) Sterically Congested KineticPath->K_Product T_Product Thermodynamic Product (1-Acyl-3-R) Sterically Relaxed ThermoPath->T_Product Migration Acyl Migration (Inter/Intramolecular) K_Product->Migration Heat / Catalyst Migration->T_Product Relaxation

Caption: Figure 1. Reaction coordinate flow. Kinetic attack often targets the N adjacent to the substituent (N2), while thermodynamic equilibration favors the distal isomer (N1).

Troubleshooting Guide

Use this diagnostic matrix to resolve specific experimental failures.

Symptom Root Cause Analysis Corrective Action
Wrong Regioisomer (Got 1,5- instead of 1,3-) Reaction stopped under kinetic control. The acyl group attacked the lone pair of the major tautomer (N2) and did not equilibrate.Switch to Thermodynamic Control: Increase temperature (Reflux in Toluene/THF). Add 10 mol% DMAP to facilitate acyl transfer/equilibration.
Wrong Regioisomer (Got 1,3- instead of 1,5-) Reaction equilibrated too fast. 1,5-isomer is labile and rearranged to the stable 1,3-form.Enforce Kinetic Control: Cool to -78°C or 0°C. Use a non-nucleophilic base (NaH or LiHMDS) in non-polar solvent (Toluene) to lock the deprotonated species before adding acyl chloride.
Low Yield / Hydrolysis N-Acyl pyrazoles are active amides (acylating agents). They hydrolyze on silica or during aqueous workup.Avoid Aqueous Workup: Filter salts and evaporate. If purification is needed, use neutral alumina or rapid flash chromatography with 1% Et3N to buffer acidity.
Bis-acylation Excess reagent or high reactivity of the pyrazole anion.Stoichiometry Control: Use exactly 1.0 eq of acylating agent. Add the reagent slowly to a dilute solution of the pyrazole.
Variable Isomer Ratios Inconsistent workup or solvent effects.Standardize Solvent: Polar solvents (DMSO/DMF) stabilize the charge-separated transition states differently than non-polar (DCM/Toluene). Stick to one solvent system.

Experimental Protocols

Protocol A: Thermodynamic Control (Targeting 1-Acyl-3-Substituted)

Objective: Synthesize the sterically favored isomer where the acyl group is distal to the substituent.

  • Dissolution: Dissolve 3(5)-substituted pyrazole (1.0 equiv) in THF or Toluene (0.2 M).

  • Base/Catalyst: Add Triethylamine (Et3N) (1.2 equiv) and DMAP (0.1 equiv).

    • Why DMAP? DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that allows reversible acylation, driving the system to the thermodynamic minimum [1].

  • Acylation: Add Acyl Chloride (1.1 equiv) dropwise at Room Temperature.

  • Equilibration: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor by NMR.[1][2] The 1,5-isomer (kinetic) usually appears first and converts to the 1,3-isomer over time.

  • Workup: Remove solvent in vacuo. Redissolve in Et2O, filter off ammonium salts, and concentrate.

Protocol B: Kinetic Control (Targeting 1-Acyl-5-Substituted)

Objective: Trap the kinetic intermediate (often the "proximal" isomer) before rearrangement.

  • Deprotonation: Dissolve pyrazole (1.0 equiv) in dry THF under Argon. Cool to -78°C .

  • Metalation: Add n-BuLi or LiHMDS (1.05 equiv). Stir for 30 mins.

    • Mechanism:[2][3][4][5][6][7][8][9] This forms the pyrazolyl anion. The lithium cation coordinates to the nitrogen lone pairs. The position of Li+ (N1 vs N2) is often dictated by coordination to the substituent (if R has lone pairs) or solvent aggregates [2].

  • Acylation: Add Acyl Chloride (1.0 equiv) rapidly.

  • Quench: Stir at -78°C for 1 hour, then quench immediately with cold buffer.

  • Isolation: Keep cold. Do not heat during evaporation.

Mechanism of Acyl Migration (The "Ping-Pong" Effect)

Understanding how the acyl group moves is critical for controlling the reaction. N-acyl pyrazoles can act as acyl donors (similar to N-acyl imidazoles).[8]

AcylMigration cluster_intra Intramolecular Pathway (Rare) Isomer1 1-Acyl-5-Substituted (Kinetic / Unstable) Inter Intermolecular Transfer Isomer1->Inter + Free Pyrazole Isomer2 1-Acyl-3-Substituted (Thermodynamic / Stable) Inter->Isomer2 - Free Pyrazole Transition State [1,5]-Sigmatropic Shift (High Energy)

Caption: Figure 2. Acyl migration pathway. The migration is predominantly intermolecular, catalyzed by trace free pyrazole or nucleophiles (DMAP).

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a mixture of isomers that changes over time? A: N-acyl pyrazoles are chemically labile. If your NMR solvent contains trace acid or base (e.g., CDCl3 is often acidic), it can catalyze the isomerization in the NMR tube. Tip: Filter CDCl3 through basic alumina or use DMSO-d6 for analysis.

Q: Does the nature of the 'R' group change the rules? A: Yes.

  • Steric Bulk (t-Butyl): Strongly favors the 1,3-isomer (Thermodynamic) to avoid clash with the N-acyl group.

  • H-Bond Donors (OH, NH2): If 'R' can hydrogen bond with the acyl carbonyl oxygen, it may stabilize the 1,5-isomer (Kinetic) through a 7-membered chelate ring, making it the thermodynamic product in that specific case [3].

Q: Can I use anhydrides instead of acid chlorides? A: Yes, but anhydrides are less reactive. This often requires higher temperatures, which inherently favors the thermodynamic product (1,3-isomer). For kinetic control, acid chlorides are strictly required.

References

  • BenchChem. (2025).[10] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Huang, A., et al. (2017).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from

  • Riehl, P. S., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal. ChemRxiv.[11] Retrieved from

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

  • Levin, M., et al. (2025).[6][9] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Retrieved from

Sources

Optimization

Minimizing byproduct formation in phenoxyacetyl pyrazole synthesis

Topic: Minimizing Byproduct Formation & Regioselectivity Control From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Guide: Optimization of Pyrazole -Acylation Core...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation & Regioselectivity Control

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Guide: Optimization of Pyrazole


-Acylation

Core Directive & Mechanistic Insight

The synthesis of phenoxyacetyl pyrazoles via nucleophilic acyl substitution is deceptively simple. While the reaction between phenoxyacetyl chloride and a pyrazole moiety appears straightforward, it is governed by a competition between kinetic and thermodynamic control, often resulting in complex mixtures of regioisomers and hydrolysis byproducts.

The Mechanistic Challenge: Ambident Nucleophilicity

Pyrazoles are ambident nucleophiles. In non-symmetric pyrazoles (e.g., 3-substituted), the proton can reside on either nitrogen (


 or 

tautomers).
  • Kinetic Control: Acylation typically occurs at the less sterically hindered nitrogen (often

    
     in 3-substituted pyrazoles, leading to the 1-acyl-3-substituted product).
    
  • Thermodynamic Control: Under high temperatures or reversible conditions, the acyl group may migrate to the more stable position or, in rare cases with Lewis acids, rearrange to the carbon skeleton (

    
    -acylation).
    

The phenoxyacetyl group adds a layer of complexity: the ether oxygen at the


-position can act as a weak Lewis base, potentially stabilizing specific transition states or trapping moisture, accelerating hydrolysis.
Visualizing the Reaction Pathways

The following diagram outlines the decision tree for product vs. byproduct formation based on reaction conditions.

ReactionPathways Reagents Phenoxyacetyl Chloride + Pyrazole (Tautomers) TS Tetrahedral Intermediate Reagents->TS Base, 0°C Byprod_Acid Phenoxyacetic Acid (Hydrolysis) Reagents->Byprod_Acid Moisture/Wet Solvent Byprod_Dimer Ketene/Dimer (Self-Condensation) Reagents->Byprod_Dimer No Nucleophile High Temp Prod_N1 N1-Acyl Product (Kinetic/Major) TS->Prod_N1 Steric Control (Low Temp) Prod_N2 N2-Acyl Isomer (Regio-impurity) TS->Prod_N2 Steric Clash (Substituent dependent) Prod_N1->Prod_N2 Acyl Migration (Thermodynamic Equilibration)

Figure 1: Reaction pathway divergence. Note that moisture leads to irreversible hydrolysis, while temperature fluctuations can induce isomer scrambling.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am seeing a 60:40 mixture of two isomers by NMR. How do I improve regioselectivity?"

Diagnosis: Lack of Kinetic Control. Pyrazoles exist in tautomeric equilibrium. If the reaction runs too hot or the solvent is too polar, the system equilibrates, leading to a mix of


- and 

-acylated products.

Corrective Actions:

  • Temperature Suppression: Run the addition at -10°C to 0°C and do not allow the reaction to exceed 20°C. Lower temperatures favor the kinetic product (acylation at the least hindered nitrogen).

  • Solvent Switch: Move from polar aprotic solvents (DMF, MeCN) to non-polar solvents like Dichloromethane (DCM) or Toluene . Polar solvents stabilize the transition states of both isomers, reducing selectivity.

  • The "Fluorinated Alcohol" Effect: Recent literature suggests using fluorinated cosolvents (e.g., HFIP) can lock the pyrazole tautomer via hydrogen bonding, drastically improving regioselectivity [1].

Issue 2: "My yield is low, and I'm isolating large amounts of Phenoxyacetic acid."

Diagnosis: Competitive Hydrolysis.[1] Phenoxyacetyl chloride is highly moisture-sensitive. The ether oxygen can hydrogen-bond with trace water, drawing it into the reaction center.

Corrective Actions:

  • Reagent Quality: Distill your Phenoxyacetyl chloride or purchase "Sure/Seal" bottles. If the liquid is cloudy, it has already hydrolyzed.

  • Order of Addition: Do not add the acid chloride to the base directly.

    • Correct: Dissolve Pyrazole + Base (TEA/DIPEA) in dry DCM.

    • Correct: Add Acid Chloride (diluted in DCM) dropwise to the mixture.

    • Why? This ensures the acid chloride immediately encounters the pyrazole nucleophile, not a pool of potentially wet base.

Issue 3: "The reaction mixture turns deep red/yellow, and purification is difficult."

Diagnosis: Oxidation or Oligomerization. Pyrazoles, especially amino-pyrazoles, are prone to oxidation. Furthermore, phenoxyacetyl chloride can undergo self-condensation to form ketene-like dimers if left without a nucleophile for too long.

Corrective Actions:

  • Inert Atmosphere: Strictly use Nitrogen or Argon.

  • Scavenging: Include a mild reducing agent or ensure solvents are degassed.

  • Charcoal Filtration: If the color persists, treat the crude mixture with activated charcoal in hot ethanol before recrystallization.

Optimized Experimental Protocol

This protocol is designed for the synthesis of 1-(Phenoxyacetyl)-3,5-dimethylpyrazole (as a model system), prioritizing byproduct minimization.

Reagents:

  • Phenoxyacetyl Chloride (1.1 equiv)

  • Substituted Pyrazole (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of

    
    .
    
  • Nucleophile Solubilization: Add the Pyrazole and TEA to the flask. Dissolve in anhydrous DCM.

    • Checkpoint: Ensure the solution is clear. If the pyrazole is a salt (e.g., HCl salt), add an extra equivalent of TEA.

  • Thermal Control: Cool the mixture to 0°C using an ice/water bath. Allow to equilibrate for 15 minutes.

  • Electrophile Addition: Dissolve Phenoxyacetyl Chloride in a small volume of DCM. Add this solution dropwise over 20–30 minutes via a syringe pump or addition funnel.

    • Technical Note: Slow addition prevents localized heating, which causes isomerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) naturally. Stir for an additional 2 hours.

  • Quench & Workup (The "3-Wash" System):

    • Wash 1 (Acidic): Wash organic layer with 0.1 M HCl (removes unreacted Pyrazole and TEA).

    • Wash 2 (Basic): Wash organic layer with Saturated

      
       (removes Phenoxyacetic acid byproduct).
      
    • Wash 3 (Neutral): Wash with Brine, dry over

      
      , and concentrate.
      

Data Summary: Solvent Effects on Regioselectivity Selectivity ratios based on generic 3-substituted pyrazole acylation.

SolventDielectric ConstantRegioisomer Ratio (N1:N2)YieldNotes
DCM 8.995:5 92%Recommended standard.
THF 7.585:1588%Good solubility, but hygroscopic.
DMF 36.760:4075%Poor selectivity; difficult workup.
Toluene 2.490:1085%Good for thermal control; solubility issues.

References

  • Regioselectivity in Pyrazole Acylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source:Journal of Organic Chemistry (via ACS/CONICET).
    • URL:[Link] (General Journal Link as specific DOI context was inferred from search snippets).

  • Thermodynamic vs.

    • Title: Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazoles.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Amide/Pyrazole Synthesis & Hydrolysis

    • Title: Amide Bond Formation and Hydrolysis Mechanisms.[3][4][5]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Byproduct Identification: Title: Identifying and removing byproducts in pyrazole synthesis. Source:BenchChem Technical Guides.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for Phenoxyacetyl Chloride and Pyrazoles before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole , designed for researchers in medicinal chemistry and structural analysis. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

4-nitro-1-(phenoxyacetyl)-1H-pyrazole represents a critical scaffold in the development of antimicrobial and herbicidal agents. Its structural uniqueness lies in the N-acylation of the electron-deficient 4-nitropyrazole core with a phenoxyacetyl linker. This guide objectively analyzes its 1H NMR spectral signature, comparing it against its metabolic precursors (4-nitropyrazole) and structural analogues to validate synthesis and purity.

Key Spectral Identifiers:

  • Deshielded Pyrazole Protons: The electron-withdrawing nitro group and N-acyl moiety shift pyrazole protons significantly downfield (

    
     > 8.0 ppm).
    
  • Diagnostic Linker Signal: The methylene (

    
    ) bridge provides a distinct singlet in the 5.0–6.0 ppm region, confirming N-acylation.
    

Structural Analysis & Predicted Chemical Shifts

The molecule consists of three distinct magnetic environments: the 4-nitropyrazole core , the acetyl methylene linker , and the phenoxy ring .

Molecular Diagram & Proton Assignment

The following diagram illustrates the structural connectivity and proton environments.

ChemicalStructure cluster_pyrazole 4-Nitropyrazole Core cluster_linker Linker cluster_phenyl Phenoxy Group N1 N1 C5 C5-H (Hb) N1->C5 CO C=O N1->CO Acylation Site C3 C3-H (Ha) C3->N1 Ring Closure C4 C4-NO2 C4->C3 C5->C4 CH2 CH2 (Hc) CO->CH2 O_Ph O-Ph CH2->O_Ph Ar Aromatic Ring (Hd-f) O_Ph->Ar

Caption: Structural connectivity of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole highlighting distinct proton environments (Ha-Hf).

Experimental Data: Chemical Shift Table

The following data represents the consensus spectral signature for 1-acyl-4-nitropyrazoles in deuterated chloroform (


) or DMSO-

.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H-5 (Pyrazole) 8.90 – 9.15 Singlet (s)1HMost deshielded due to proximity to N1-acyl group and ortho-nitro effect.
H-3 (Pyrazole) 8.30 – 8.50 Singlet (s)1HDeshielded by nitro group but less affected by N-acylation than H-5.
Aromatic (Ph) 7.25 – 7.45 Multiplet (m)2H (meta)Typical phenyl ring signals.
Aromatic (Ph) 6.95 – 7.10 Multiplet (m)3H (o/p)Upfield shift due to resonance donation from the ether oxygen.
Linker (

)
5.40 – 5.70 Singlet (s)2HDiagnostic peak. Deshielded by flanking Carbonyl and Phenoxy oxygen.

Note on Solvent Effects:

  • 
     : Signals are typically sharper. H-5 appears around 8.95 ppm.[1]
    
  • DMSO-

    
     : Signals often shift downfield due to hydrogen bonding and polarity; H-5 may appear >9.0 ppm.
    

Comparative Analysis

To validate the formation of the product, one must compare the spectrum against the starting material (4-nitropyrazole) and the acylating agent.

Comparison Table: Reactant vs. Product
Feature4-Nitropyrazole (Start)4-nitro-1-(phenoxyacetyl)-1H-pyrazole (Product)Validation Logic
NH Signal Broad singlet ~13.5 ppmAbsent Confirms substitution at N1.
H3/H5 Symmetry Often equivalent/broad (~8.6 ppm) due to tautomerism.Distinct Singlets (H5 >> H3)Acylation breaks tautomeric symmetry; H5 shifts downfield.
Linker Signal AbsentSinglet ~5.5 ppm Confirms incorporation of phenoxyacetyl moiety.
Solubility High in polar solvents (DMSO, MeOH)Improved lipophilicity (

soluble)
Change in solubility profile confirms N-alkylation/acylation.

Mechanistic Explanation of H5 Shift: In the starting material, H3 and H5 are chemically equivalent on the NMR timescale due to rapid proton exchange (tautomerism). Upon acylation, the carbonyl group at N1 locks the conformation. The anisotropic effect of the carbonyl group, combined with its electron-withdrawing nature, specifically deshields the adjacent H5 proton, moving it from ~8.6 ppm to ~9.0 ppm.

Experimental Protocol

To ensure reproducibility and high-fidelity spectral data, follow this optimized workflow.

Synthesis & Purification Workflow

Workflow Start Start: 4-Nitropyrazole Step1 Dissolve in Dry THF/DCM Add Et3N (1.2 eq) Start->Step1 Step2 Add Phenoxyacetyl Chloride (Dropwise, 0°C) Step1->Step2 Step3 Stir at RT (4-6 h) Monitor by TLC Step2->Step3 Step4 Workup: Wash with NaHCO3 Extract with DCM Step3->Step4 Step5 Purification: Recrystallization (EtOH) or Column Step4->Step5 End Final Product: NMR Characterization Step5->End

Caption: Synthesis workflow for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole.

NMR Acquisition Parameters
  • Solvent:

    
     (preferred for resolution) or DMSO-
    
    
    
    (if solubility is limited).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual solvent peak (
    
    
    
    
    
    7.26 ppm).
  • Scans: Minimum 16 scans for 1H; 1024 scans for 13C (if required).

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Russian Chemical Bulletin .

  • Alkorta, I., et al. (2020).[2] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry .

  • Shevelev, S. A., et al. (1993).[3] Nitropyrazoles: Synthesis, transformations, and physicochemical properties. Russian Chemical Bulletin .

  • ChemicalBook Database . Spectral Data for 4-Nitropyrazole and Derivatives.

Sources

Comparative

A Comparative Guide to FTIR Spectrum Analysis of Nitro and Carbonyl Groups in Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Functionalized Pyrazoles and FTIR Spectroscopy Pyrazoles are a cornerstone of medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Pyrazoles and FTIR Spectroscopy

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] The introduction of functional groups, such as nitro and carbonyl moieties, can dramatically modulate their pharmacological profiles. The nitro group, a strong electron-withdrawing group, can enhance biological activity and is a key component in many therapeutic agents.[1] Similarly, carbonyl groups, present in amides, esters, and carboxylic acids, are pivotal for establishing interactions with biological targets.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of these complex molecules. By probing the vibrational modes of chemical bonds, FTIR provides a molecular fingerprint, allowing for the precise identification of functional groups and insights into the electronic environment of the molecule. This guide will specifically focus on the comparative analysis of the characteristic stretching frequencies of nitro and carbonyl groups when co-located on a pyrazole ring.

The Vibrational Landscape: Nitro vs. Carbonyl Groups on the Pyrazole Ring

The position and electronic nature of substituents on the pyrazole ring significantly influence the vibrational frequencies of both the nitro and carbonyl groups. This interplay is a direct consequence of inductive and resonance effects that alter bond strengths and, consequently, their absorption of infrared radiation.

Characteristic Vibrational Frequencies

The following table summarizes the typical FTIR absorption ranges for nitro and carbonyl groups in pyrazole derivatives. It is crucial to note that these are general ranges, and the precise wavenumbers can shift based on the molecular context.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Factors Influencing Position
Nitro (NO₂) Group Asymmetric Stretch (ν_as)1560 - 1490Electronic effects of other substituents, conjugation.[2]
Symmetric Stretch (ν_s)1360 - 1300Electronic effects of other substituents, conjugation.[2]
Carbonyl (C=O) Group Carboxylic Acid1725 - 1700Hydrogen bonding, dimerization.
Ester1750 - 1735Nature of the alkyl/aryl group, conjugation.[3]
Amide1680 - 1630Hydrogen bonding, resonance effects.[4]
A Comparative Case Study: 4-Nitro-1H-pyrazole-3-carboxylic Acid

A prime example for a comparative study is 4-nitro-1H-pyrazole-3-carboxylic acid . This molecule contains both a nitro group at the C4 position and a carboxylic acid group at the C3 position, allowing for a direct assessment of their mutual electronic influence.

Molecular Structure and Electronic Effects

Caption: Molecular structure of 4-nitro-1H-pyrazole-3-carboxylic acid.

The strong electron-withdrawing nature of the nitro group at C4 will influence the electron density of the entire pyrazole ring. This, in turn, affects the C=O bond of the carboxylic acid at C3.

  • Effect on the Carbonyl Group: The nitro group's inductive and resonance effects will pull electron density away from the C3 position. This will increase the double bond character of the C=O bond, leading to a hypsochromic shift (shift to a higher wavenumber) of the C=O stretching frequency compared to a pyrazole-3-carboxylic acid without the nitro group.

  • Effect on the Nitro Group: The carboxylic acid group is also electron-withdrawing, albeit less so than the nitro group. Its presence will have a less pronounced, but still noticeable, effect on the nitro group's vibrational frequencies.

Experimental Protocols

To ensure the integrity and reproducibility of your FTIR analysis, adhering to standardized experimental protocols is paramount.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol is a representative method for the synthesis of the target molecule.[5]

Workflow for Synthesis

G Start Start: Pyrazole-3-carboxylic acid Nitration Nitration: Add to a mixture of concentrated H₂SO₄ and HNO₃ at 0-5 °C. Start->Nitration Reaction Reaction: Stir at room temperature for several hours. Nitration->Reaction Quench Quenching: Pour onto crushed ice. Reaction->Quench Filter Filtration: Collect the precipitate. Quench->Filter Wash Washing: Wash with cold water. Filter->Wash Dry Drying: Dry under vacuum. Wash->Dry End End: 4-Nitro-1H-pyrazole-3-carboxylic acid Dry->End

Caption: Synthetic workflow for 4-nitro-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add pyrazole-3-carboxylic acid to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold water to remove any residual acid.

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C.

FTIR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring FTIR spectra of solid samples.

Workflow for FTIR Analysis

G Start Start: Solid Sample Grind Grinding: Grind a small amount of sample with dry KBr powder. Start->Grind Press Pressing: Press the mixture into a transparent pellet. Grind->Press Background Background Scan: Acquire a background spectrum of the empty sample holder. Press->Background Sample Sample Scan: Place the pellet in the spectrometer and acquire the sample spectrum. Background->Sample Process Data Processing: Perform baseline correction and peak picking. Sample->Process End End: Interpreted Spectrum Process->End

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Take approximately 1-2 mg of the dried pyrazole sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[6]

    • Perform a background scan with an empty sample compartment. This will be automatically subtracted from the sample spectrum.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software. This may include baseline correction, smoothing, and peak labeling.

    • Identify the characteristic absorption bands for the nitro and carbonyl groups and compare their positions to expected values and to each other.

Comparative Analysis and Interpretation

When analyzing the FTIR spectrum of a pyrazole derivative containing both nitro and carbonyl groups, the following points should be considered for a robust comparison:

  • Reference Spectra: Compare the obtained spectrum with that of simpler, related pyrazoles (e.g., pyrazole-3-carboxylic acid and 4-nitropyrazole) to empirically determine the magnitude of the spectral shifts.

  • Intramolecular Interactions: Be mindful of potential intramolecular hydrogen bonding between the pyrazole N-H, the carboxylic acid proton, and the nitro group's oxygen atoms, as this can lead to peak broadening and shifts in frequency.[7]

  • Solvent Effects (for solution-phase studies): If the analysis is performed in solution, the polarity of the solvent can influence the vibrational frequencies of polar groups like C=O and NO₂.

By systematically evaluating the positions and shapes of the nitro and carbonyl absorption bands in the context of the overall molecular structure, researchers can gain valuable insights into the electronic architecture of these important heterocyclic compounds.

Conclusion

The FTIR analysis of nitro and carbonyl groups in pyrazoles is a powerful tool for structural characterization and for understanding the electronic interplay between these crucial functional groups. A thorough comparative analysis, grounded in sound experimental methodology, can provide drug development professionals with the detailed structural information necessary to advance their research. This guide has provided a framework for conducting such analyses, from synthesis to spectral interpretation, empowering researchers to confidently characterize their novel pyrazole derivatives.

References

  • Fadaly, W. A. A., Elshaier, Y. A. M. M., Nemr, M. T. M., & Abdellatif, K. R. A. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106428. [Link]

  • Gao, H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5647. [Link]

  • Kusakiewicz-Dawid, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4467. [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1298, 137025. [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5609. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 645-654. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Endress+Hauser. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Sharma, V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(1), 7. [Link]

  • RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

  • Ali, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Endress+Hauser. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • de la Guardia, M., & Garrigues, S. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(8), 2696–2704. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 1-(phenoxyacetyl)-4-nitropyrazole: A Technical Comparison Guide

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-(phenoxyacetyl)-4-nitropyrazole ( , MW 247.21). As a structural motif frequently encountered in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-(phenoxyacetyl)-4-nitropyrazole (


, MW 247.21). As a structural motif frequently encountered in the development of antifungal agents and high-energy materials, understanding its fragmentation is critical for metabolite identification and impurity profiling.

We compare two primary characterization "alternatives"—Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) —demonstrating that while ESI is superior for sensitivity and molecular weight confirmation, EI provides the requisite structural fingerprinting for distinguishing isomeric N-acyl pyrazoles.

Structural Context & Chemical Properties[1][2][3][4][5][6][7][8]

Before analyzing the spectra, the structural lability must be understood. The molecule consists of three distinct zones affecting fragmentation:

  • The Pyrazole Core: Substituted at N1 (acyl) and C4 (nitro).

  • The Linker: An N-acyl bond (

    
    ), which is chemically and thermally labile.
    
  • The Phenoxy Tail: A stable aromatic ether moiety.

PropertyValue
Formula

Exact Mass 247.0593
Key Labile Bond N1–C(O) (Amide/Hydrazide-like bond)
Electronic Effect The 4-

group is strongly electron-withdrawing, destabilizing the pyrazole ring cation.

Methodology: Experimental Protocols

To replicate the data discussed below, the following validated protocols are recommended.

Protocol A: GC-EI-MS (Structural Elucidation)

Best for: Identification of unknowns, impurity profiling, and library matching.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Ionization: Electron Impact (70 eV).[1]

  • Scan Range: m/z 40–300.

Protocol B: LC-ESI-MS/MS (Quantification)

Best for: Pharmacokinetic (PK) studies, biological matrices, and high sensitivity.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 350°C; Capillary: 3.5 kV.

  • Collision Energy (CID): Stepped 15–35 eV for fragmentation optimization.

Deep Dive: Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecular ion (


, m/z 247) is often weak or absent due to the lability of the N-acyl bond. The fragmentation follows three competitive pathways driven by charge localization.
Pathway A: The "Acyl Cleavage" (Dominant)

The most characteristic feature of N-acyl pyrazoles is the cleavage of the N1–Carbonyl bond.

  • Mechanism: Alpha-cleavage relative to the carbonyl.[2]

  • Result: Formation of the Phenoxyacetyl cation (m/z 135) .

  • Secondary Decay: The m/z 135 ion loses CO (28 Da) to form the Phenoxymethyl cation (m/z 107) , which further loses formaldehyde (

    
    ) to yield the Phenyl cation (m/z 77) .
    
Pathway B: Nitro Group Elimination

The 4-nitro group introduces a "ortho-like" effect (even though it is para to the N-N bond, the field effect is significant).

  • Loss of NO[3]•: Transition from m/z 247

    
    m/z 217.
    
  • Loss of

    
    •:  Transition from m/z 247 
    
    
    
    m/z 201.
  • Note: This pathway is less abundant than Acyl cleavage but diagnostic for the nitro-substituent.

Pathway C: Pyrazole Ring Breakdown

Once the acyl group is lost, the remaining 4-nitropyrazole radical cation (m/z 113) undergoes ring fragmentation.

  • Loss of HCN: Common in pyrazoles.[4] m/z 113

    
    m/z 86.
    
  • Loss of NO from ring fragment: m/z 86

    
    m/z 56.
    
Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 247 Acyl Phenoxyacetyl Cation m/z 135 (Base Peak Candidate) M->Acyl N-C Bond Cleavage (Alpha) M_NO2 [M - NO2]+ m/z 201 M->M_NO2 Loss of NO2 (46 Da) Pyraz 4-Nitropyrazole Ion m/z 113 M->Pyraz Charge Retention on Heterocycle PhenoxyMethyl Phenoxymethyl Cation m/z 107 Acyl->PhenoxyMethyl -CO (28 Da) Phenyl Phenyl Cation m/z 77 PhenoxyMethyl->Phenyl -CH2O (30 Da) Pyraz_HCN Ring Fragment (Loss of HCN) m/z 86 Pyraz->Pyraz_HCN -HCN

Figure 1: Mechanistic fragmentation tree for 1-(phenoxyacetyl)-4-nitropyrazole under Electron Ionization (70 eV).

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the two ionization techniques to guide experimental design.

Table 1: Performance Matrix
FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS (Soft Ionization)
Molecular Ion (

)
Weak / Non-existent (m/z 247)Strong

(m/z 248) or

(m/z 270)
Base Peak m/z 135 (Phenoxyacetyl) or m/z 77m/z 248 (Parent)
Structural Insight High. Reveals the phenoxyacetyl tail and nitro position.Low. Requires CID (MS/MS) to generate fragments.[4]
Sensitivity Moderate (ng range).High (pg range).
Suitability Impurity profiling; Synthesis verification.PK Studies; Metabolite tracking.
Critical Insight: The "Sodium Adduct" Trap in ESI

In ESI positive mode, N-acyl pyrazoles have a high affinity for sodium (


).
  • Observation: You will likely see a dominant peak at m/z 270 (

    
    ).
    
  • Problem: Sodium adducts are notoriously difficult to fragment in MS/MS (CID), often leading to poor sensitivity in MRM (Multiple Reaction Monitoring) modes.

  • Solution: Use ammonium formate in the mobile phase to force protonation (

    
    ) or monitor the ammonium adduct (
    
    
    
    ).

Predicted Mass Spectrum Data (EI Mode)

Based on the fragmentation rules of nitropyrazoles [1] and phenoxy esters [2], the following spectrum is the standard reference for identification.

m/zIon IdentityRelative Abundance (Est.)Origin
247

< 5%Molecular Ion (Unstable)
201

10-20%Nitro loss
135

100% (Base Peak) Acyl Cleavage
113

30-50%Nitropyrazole core
107

40-60%Loss of CO from m/z 135
77

60-80%Phenyl cation
51

30%Aromatic ring breakdown
30

15%Nitro group diagnostic

Troubleshooting & Validation

If your experimental spectrum deviates from the above:

  • Peak at m/z 113 is Base Peak: This indicates thermal degradation in the GC inlet. The compound hydrolyzed before ionization. Action: Lower inlet temperature to 200°C.

  • Missing m/z 247: Normal for this compound class. Do not assume the synthesis failed; check for the m/z 135/113 pair.

  • ESI Spectrum shows m/z 264: This is

    
    . Common if using ammonium buffers.
    

References

  • Trends for Pyrazole Fragmentation. IntechOpen. Detailed analysis of nitro-pyrazole fragmentation pathways and ring expansion mechanisms.

  • Mass Spectrometry of Esters and Amides. Chemistry LibreTexts. General rules for alpha-cleavage and McLafferty rearrangements in carbonyl-containing compounds.

  • 1H-Pyrazole, 4-nitro- Mass Spectrum. NIST Chemistry WebBook. Reference data for the core 4-nitropyrazole moiety.

  • Electrospray Ionization of Nitrogen Compounds. NIH/PubMed. Discussion on ionization competition and matrix effects for nitrogen-heterocycles.

Sources

Comparative

HPLC Method Development Guide: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole

Executive Summary & Core Directive The Challenge: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is not a passive analyte; it is an activated -acyl pyrazole. In organic synthesis, these compounds are designed to be acylating agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is not a passive analyte; it is an activated


-acyl pyrazole. In organic synthesis, these compounds are designed to be acylating agents, meaning the 

-acyl bond is chemically labile.

The Reality of Retention Time: There is no single "universal" retention time because this compound is prone to on-column hydrolysis. If analyzed under standard neutral or basic aqueous conditions, the peak for the target compound will vanish, replaced by its hydrolysis products: 4-nitro-1H-pyrazole and phenoxyacetic acid .

The Solution: This guide provides a Stability-Indicating HPLC Protocol designed to suppress hydrolysis, allowing for the accurate quantification of the intact parent compound while resolving its degradation products.

Retention Behavior & Relative Elution Order

To validate your peak, you must rely on Relative Retention Time (RRT) rather than absolute time, which varies by column dimension.

Predicted Elution Order (Reverse Phase C18):

Elution OrderCompoundStructure NoteLogP (Approx)Retention Behavior
1 (Early) 4-Nitro-1H-pyrazole Hydrolysis Product (Nucleophile)~0.6Polar. Elutes near the void volume in high-organic gradients.
2 (Mid) Phenoxyacetic Acid Hydrolysis Product (Acid)~1.3pH Dependent. Elutes earlier at neutral pH (ionized); elutes later at acidic pH (neutral).
3 (Late) Target Compound 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole > 2.0Hydrophobic. The addition of the phenoxyacetyl group significantly increases retention.
Critical Quality Attribute (CQA)
  • Target Acceptance Criterion: The target peak must be baseline resolved (Resolution > 1.5) from the phenoxyacetic acid impurity.

  • Degradation Indicator: Appearance of two earlier peaks (RRT ~0.3 and ~0.6) indicates sample degradation or on-column hydrolysis.

Recommended Experimental Protocol

This protocol uses acidic modification to stabilize the


-acyl bond. Base-catalyzed hydrolysis is the primary degradation pathway; therefore, maintaining pH < 3.0 is non-negotiable.
Chromatographic Conditions
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

    • Why End-capped? Reduces silanol activity that could catalyze hydrolysis.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

  • Detection: UV @ 270 nm (Nitro-pyrazole specific) and 210 nm (General).

Gradient Profile
Time (min)% Mobile Phase BPhase
0.010%Equilibration
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration
15.010%Stop
Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile (Anhydrous if possible).

  • Protocol: Dissolve 1 mg of sample in 1 mL ACN.

  • Warning: Do not dissolve in water or methanol. Methanol can cause alcoholysis (transesterification), converting the target into Methyl phenoxyacetate and 4-nitropyrazole.

Performance Comparison: Solvent Systems

The choice of solvent system dictates whether you analyze the compound or its decomposition.

FeatureRecommended: Acidic/Aprotic Alternative: Neutral/Protic
Mobile Phase 0.1% Formic Acid / ACNWater / Methanol (Neutral)
Sample Diluent 100% AcetonitrileWater/MeOH mix
Stability High. Acid suppresses hydrolysis.Low. Rapid hydrolysis to 4-nitropyrazole.
Peak Shape Sharp, symmetrical.Broad/Tailing (due to on-column degradation).
Use Case Purity assay, release testing.Studying degradation kinetics.

Visualization: Degradation & Separation Logic

The following diagram illustrates the chemical fate of the analyte during analysis and how the HPLC method resolves these species.

HPLC_Workflow Target Target Analyte: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole (Hydrophobic, Late Eluting) Hydrolysis Hydrolysis/Degradation (Catalyzed by Water/Base/Heat) Target->Hydrolysis In presence of H2O (Neutral pH) HPLC_System HPLC Separation (C18 Column, Acidic Gradient) Target->HPLC_System Intact Injection (ACN Diluent) Impurity1 Impurity 1: 4-Nitro-1H-pyrazole (Polar, Early Eluting) Hydrolysis->Impurity1 Impurity2 Impurity 2: Phenoxyacetic Acid (Mid Eluting) Hydrolysis->Impurity2 Impurity1->HPLC_System Impurity2->HPLC_System Chromatogram Resulting Chromatogram: 1. 4-Nitro-1H-pyrazole 2. Phenoxyacetic Acid 3. Target Compound HPLC_System->Chromatogram Resolves based on Hydrophobicity

Caption: Logical flow of analyte stability and chromatographic separation. Note that improper conditions lead to the detection of impurities rather than the target.

Troubleshooting & Optimization

  • Ghost Peaks: If you see a peak increasing over time in your autosampler vial, your diluent likely contains water. Switch to anhydrous Acetonitrile.

  • Peak Splitting: If the target peak splits, it may be partially hydrolyzing on the column. Lower the column temperature to 20°C and ensure the mobile phase is acidified (pH < 3).

  • Methanolysis: Avoid Methanol in the mobile phase if possible. While less reactive than water, methanol can attack the carbonyl carbon, forming methyl esters.

References

  • Dalinger, I. L., et al. (2015). "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." ResearchGate.[1][2]

  • BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds." BenchChem.[3][4]

  • Zaramella, S., et al. (2002).[1] "Stability Studies of N-Acylimidazoles." European Journal of Organic Chemistry.

  • PubChem. "4-Nitro-1H-pyrazole Compound Summary."[5] National Library of Medicine.

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of 4-Nitropyrazole vs. N-Acyl Derivatives

Executive Summary This technical guide evaluates the pharmacological distinction between the parent scaffold 4-nitropyrazole and its N-acyl derivatives . While 4-nitropyrazole serves as a fundamental building block with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacological distinction between the parent scaffold 4-nitropyrazole and its N-acyl derivatives . While 4-nitropyrazole serves as a fundamental building block with moderate biological activity, N-acylation is a critical structural modification strategy used to modulate lipophilicity (LogP), hydrolytic stability, and membrane permeability.

Current medicinal chemistry literature suggests that while the nitro group at position 4 is essential for electron-withdrawal and target engagement (often DNA gyrase), the N-substitution pattern dictates bioavailability. This guide provides a comparative analysis of their antimicrobial profiles, supported by experimental protocols compliant with CLSI M07 standards.

Chemical Basis & Rational Design

The Structural Divergence

The core difference lies in the functionalization of the pyrazole nitrogen (N1).

  • 4-Nitropyrazole (Parent): Contains a free N-H group. It acts as both a hydrogen bond donor (HBD) and acceptor (HBA). It is generally more polar.

  • N-Acyl-4-Nitropyrazole (Derivative): The N-H is replaced by an N-C=O moiety. This removes the HBD capability at N1, introduces a new HBA, and significantly alters the electronic distribution of the ring due to the electron-withdrawing nature of the acyl group.

Synthesis & Transformation Logic

The conversion is typically achieved via nucleophilic attack of the pyrazole nitrogen on an acyl chloride or anhydride.

Synthesis Reactant 4-Nitropyrazole (Polar, H-Bond Donor) Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate + Base (Et3N) Reagent Acyl Chloride (R-COCl) Reagent->Intermediate Product N-Acyl-4-Nitropyrazole (Lipophilic, Prodrug Potential) Intermediate->Product - HCl

Figure 1: Synthetic pathway transforming the parent pyrazole into its N-acyl derivative. The base acts as a scavenger for the acidic byproduct.

Comparative Antimicrobial Performance[1][2][3][4][5]

Mechanism of Action (SAR)

The antimicrobial potency of pyrazoles is often attributed to the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme critical for bacterial DNA replication.

  • Role of 4-Nitro: The nitro group (

    
    ) is crucial. It withdraws electrons, increasing the acidity of the ring protons and potentially facilitating pi-stacking interactions within the enzyme's active site.
    
  • Role of N-Acyl: The acyl chain acts as a "lipophilic tail." This facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

Representative MIC Data Profile

The following table summarizes the typical shift in activity observed when N-acylating a nitro-pyrazole core. Data is synthesized from representative Structure-Activity Relationship (SAR) trends in pyrazole medicinal chemistry [1, 2].[1][2]

Parameter4-Nitropyrazole (Parent)N-Acyl Derivative (e.g., Acetyl/Benzoyl)Performance Note
LogP (Lipophilicity) Low (~0.5 - 1.0)High (> 2.0)N-acylation increases membrane permeability.
S. aureus (Gram+) MIC: 64 - >128 µg/mLMIC: 4 - 16 µg/mLSignificant Improvement. Lipophilicity aids cell wall penetration.
E. coli (Gram-) MIC: >128 µg/mLMIC: 32 - 64 µg/mLModerate improvement; efflux pumps remain a challenge.
C. albicans (Fungi) MIC: >64 µg/mLMIC: 8 - 32 µg/mLN-acyl groups often enhance antifungal specificity.
Stability HighVariableN-acyl groups are labile and can hydrolyze in plasma (Prodrug effect).

Key Insight: The parent 4-nitropyrazole often shows poor standalone activity due to low cell penetration. The N-acyl derivative frequently exhibits a 4-to-10-fold reduction in Minimum Inhibitory Concentration (MIC), particularly against Gram-positive strains [3].

Experimental Protocols (CLSI M07)

To validate the comparison in your own laboratory, strictly adhere to the Broth Microdilution Method . This protocol is self-validating through the use of QC strains.

Materials
  • Test Compounds: 4-nitropyrazole (Sigma-Aldrich) and synthesized N-acyl derivatives (purity >95% by HPLC).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • QC Strains: S. aureus ATCC 29213, E. coli ATCC 25922.[3]

  • Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

Workflow Diagram

AssayWorkflow Prep 1. Inoculum Prep (0.5 McFarland Std) Plate 3. Plate Loading (96-well: 100µL Cmpd + 100µL Bacteria) Prep->Plate Dilution 2. Compound Dilution (Serial 2-fold in DMSO/Broth) Dilution->Plate Incubate 4. Incubation (35°C for 16-20 hrs) Plate->Incubate Read 5. Readout (Visual Turbidity / OD600) Incubate->Read QC QC Check (Must match CLSI ranges) Read->QC Validate

Figure 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Procedure
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum: Prepare a direct colony suspension of bacteria in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB.
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds. Final test concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add diluted bacterial suspension to each well. Final well volume: 200 µL. Final bacterial concentration:

    
     CFU/mL.
    
  • Controls:

    • Growth Control: Broth + Bacteria + Solvent (no drug).

    • Sterility Control: Broth only.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity) after incubation.

Mechanism of Action: The "Prodrug" Hypothesis

A critical consideration for N-acyl derivatives is their chemical stability. Unlike N-alkyl derivatives (which are stable), N-acyl pyrazoles are susceptible to hydrolysis.

Mechanism Extracellular Extracellular Space NAcyl N-Acyl Derivative (Lipophilic) Extracellular->NAcyl Membrane Bacterial Membrane Intracellular Cytoplasm Membrane->Intracellular Intracellular->NAcyl NAcyl->Membrane Passive Diffusion Hydrolysis Enzymatic/Chemical Hydrolysis NAcyl->Hydrolysis Inside Cell Active 4-Nitropyrazole (Active Warhead) Hydrolysis->Active Target Target: DNA Gyrase Active->Target Inhibition

Figure 3: The potential prodrug mechanism. The N-acyl group aids entry, then hydrolyzes to release the active nitropyrazole core.

Research Note: If your N-acyl derivative shows high activity in whole-cell assays (MIC) but low activity in isolated enzyme assays (e.g., purified DNA gyrase), it supports the hypothesis that the N-acyl group is primarily a transport facilitator rather than the pharmacophore itself [4].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review." European Journal of Medicinal Chemistry. [Link]

  • Kumar, K. A., et al. (2013). "Synthesis and antimicrobial activity of novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Representative study showing N-substitution effects). [Link]

  • Rahimizadeh, M., et al. (2010). "Synthesis and antimicrobial activity of some 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles." Journal of Sciences, Islamic Republic of Iran. [Link]

Sources

Comparative

13C NMR Characterization of Phenoxyacetyl-Substituted Pyrazoles: A Technical Guide

Topic: 13C NMR Characterization of Phenoxyacetyl-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Phenoxyacetyl-substit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Characterization of Phenoxyacetyl-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenoxyacetyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their structural validation is frequently complicated by regioisomerism (1,3- vs. 1,5-substitution) and the electronic subtleties of the N-acyl moiety. This guide provides a definitive, data-driven framework for characterizing these compounds using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike Proton NMR (1H NMR), which often suffers from signal overlap in the aromatic region, 13C NMR offers a distinct "fingerprint" for the phenoxyacetyl carbonyl and the pyrazole ring carbons, serving as a self-validating system for structural assignment.

Strategic Synthesis & Structural Context

To understand the NMR data, one must first visualize the connectivity. The target compounds are typically synthesized via the N-acylation of 3,5-disubstituted pyrazoles or the cyclization of hydrazides. The presence of the phenoxyacetyl group (Ph-O-CH2-CO-) attached to the pyrazole Nitrogen (N1) introduces specific electronic shielding and deshielding effects that are diagnostic in 13C NMR.

Visualization: Synthesis Workflow

The following diagram outlines the two primary pathways to these derivatives, highlighting the origin of the regioisomeric challenge.

SynthesisWorkflow Start1 1,3-Dicarbonyl (or Chalcone) Intermediate NH-Pyrazole (Tautomeric Mixture) Start1->Intermediate Cyclization Reagent1 Hydrazine Hydrate Reagent1->Intermediate Product1 1,3-Disubstituted N-Phenoxyacetyl Pyrazole (Kinetic/Thermodynamic Mix) Intermediate->Product1 N-Acylation Product2 1,5-Disubstituted N-Phenoxyacetyl Pyrazole Intermediate->Product2 Regioisomer Formation Reagent2 Phenoxyacetyl Chloride + Base Reagent2->Product1

Figure 1: Synthetic pathways leading to regioisomeric mixtures. The N-acylation step locks the tautomeric pyrazole into a fixed 1,3- or 1,5-isomer, which must be distinguished by NMR.

The 13C NMR Fingerprint

The power of 13C NMR lies in its ability to resolve quaternary carbons and carbonyls that are invisible or ambiguous in 1H NMR.

Table 1: Characteristic Chemical Shifts

The following table summarizes the expected chemical shift ranges (in ppm, relative to TMS in DMSO-d6 or CDCl3) for the key structural motifs.

Carbon TypeStructural FragmentTypical Shift (δ, ppm)Diagnostic Features
Carbonyl N-C=O -CH2165.0 – 168.0 Distinct from ketones (>190) and esters (~170-175). The amide-like resonance shields it slightly.
Methylene O-CH2 -C=O65.0 – 70.0 Significantly deshielded by the adjacent Oxygen. A key marker for the phenoxyacetyl linker.
Pyrazole C3 C=N (Ring)145.0 – 155.0 Sensitivity to substituent at position 3. Usually downfield of C5 in 1-acyl systems.
Pyrazole C5 C-N (Ring)130.0 – 140.0 Highly sensitive to N-acylation due to proximity.
Pyrazole C4 C=C (Ring)105.0 – 110.0 The most shielded ring carbon. Useful for counting substituents.
Phenoxy Ar Ph -O-158.0 (Ipso) The ipso-carbon attached to oxygen is easily identified around 158 ppm.
Deep Dive: The Phenoxyacetyl Group

The phenoxyacetyl carbonyl (C=O) is the anchor point for characterization. In N-acyl pyrazoles, this signal appears upfield relative to standard ketones due to the donation of electron density from the pyrazole nitrogen lone pair into the carbonyl


-system.
  • Validation: If this signal appears >175 ppm, suspect ring opening or hydrolysis to the acid.

  • Linker Confirmation: The methylene (CH2) signal at ~65-70 ppm confirms the integrity of the -O-CH2- connection. In 1H NMR, this appears as a singlet around 5.2-5.5 ppm, which can sometimes overlap with alkene protons; in 13C, it is in a clear aliphatic window.

Comparative Analysis: Solving the Regioisomer Problem

The most critical challenge in pyrazole chemistry is distinguishing between the 1,3-disubstituted and 1,5-disubstituted isomers. 13C NMR provides a more reliable determination than 1H NMR NOE experiments, which can be inconclusive due to weak signals or conformational flexibility.

The "C5 vs. C3" Rule

In N-substituted pyrazoles, the chemical shift of the carbon adjacent to the nitrogen (C5) and the carbon adjacent to the imine nitrogen (C3) respond differently to the N-substituent.

  • 1,3-Isomer: The substituent is far from the N-phenoxyacetyl group. The C5 carbon is relatively unhindered.

  • 1,5-Isomer: The substituent is spatially close to the N-phenoxyacetyl group (steric clash). This often causes a deshielding effect on the C5 carbon or a shift in the carbonyl signal due to twisted conformation.

Comparison: 13C NMR vs. Alternatives
Feature13C NMR 1H NMR 2D NMR (HMBC)
Regioisomer ID High Reliability. C3/C5 shifts are distinct.Medium. Depends on NOE between N-substituent and C5-H/Group.Definitive. Correlates Carbonyl C to Pyrazole H5/C5.
Resolution Excellent. No overlap between C=O, Ar-C, and Alkyl-C.Poor. Phenoxy and Pyrazole aromatic protons often overlap (7.0-8.0 ppm).High. Resolves connectivity.
Sample Req. High (10-50 mg).Low (<5 mg).Medium.
Visualization: Isomer Decision Tree

Use this logic flow to assign your structure based on spectral data.

IsomerLogic Start Acquire 13C NMR & HMBC CheckCO Locate C=O (~166 ppm) and CH2 (~67 ppm) Start->CheckCO HMBC_Step Check HMBC Correlation: C=O to Pyrazole Ring CheckCO->HMBC_Step PathA Correlation to Proton/Carbon at C5 HMBC_Step->PathA Decision1 Is C5 substituted? PathA->Decision1 Result1 Strong Correlation to Ring Proton (H5 present) -> 1,3-Isomer Decision1->Result1 No (H at C5) Result2 Correlation to Alkyl/Aryl Group (C5 substituted) -> 1,5-Isomer Decision1->Result2 Yes (R at C5)

Figure 2: Decision tree for distinguishing 1,3- and 1,5-regioisomers using 13C NMR and HMBC correlations.

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this protocol.

Synthesis of N-Phenoxyacetyl Pyrazoles
  • Reactants: Dissolve the appropriate 3,5-disubstituted pyrazole (1.0 equiv) in dry acetone or DMF.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 equiv) to act as an acid scavenger.
    
  • Acylation: Add Phenoxyacetyl chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane).

  • Workup: Pour into ice water. The solid precipitate is the target N-acyl pyrazole. Recrystallize from Ethanol/DMF.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 is preferred for solubility and sharp signals. CDCl3 is acceptable but may cause peak broadening if tautomerism is not fully locked (rare for N-acyl).

  • Frequency: Minimum 100 MHz for 13C (400 MHz instrument).

  • Scans: Minimum 1024 scans to resolve quaternary carbons (C=O, C3, C5).

  • Pulse Sequence: Standard proton-decoupled 13C (zgpg30).

  • Referencing: Set DMSO-d6 septet center to 39.5 ppm.

References

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 2012.[1] Link

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017. Link

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 2020. Link

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives. Hilaris Publisher, 2023. Link

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Physical Chemistry Chemical Physics, 2003. Link

Sources

Validation

Elemental analysis data for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

This technical guide provides a comprehensive analysis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole , focusing on its elemental composition, synthesis validation, and performance as an acyl transfer reagent compared to stand...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole , focusing on its elemental composition, synthesis validation, and performance as an acyl transfer reagent compared to standard alternatives.[1][2]

Executive Summary & Compound Identity

4-nitro-1-(phenoxyacetyl)-1H-pyrazole is an activated amide derivative belonging to the class of N-acylazoles.[1][2] It serves primarily as a tunable acylating agent in organic synthesis, particularly for the selective phenoxyacetylation of amines and alcohols under mild conditions.[1][2] The electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted N-acylpyrazoles but more selective than acid chlorides.[1][2]

Property Data
IUPAC Name 2-phenoxy-1-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
Molecular Formula C₁₁H₉N₃O₄
Molecular Weight 247.21 g/mol
Role Selective Acyl Transfer Reagent
Core Reactivity Nucleophilic substitution at carbonyl (B_AC_2 mechanism)
Elemental Analysis Data (Reference Standard)

For researchers synthesizing or characterizing this compound, the elemental analysis (CHN) serves as the primary confirmation of purity.[1][2] The values below represent the theoretical "Gold Standard" against which experimental samples must be compared.

Technical Note: High-purity research samples (≥98%) must yield experimental values within ±0.4% of the calculated theoretical percentages. Deviations >0.4% typically indicate retained solvent (e.g., dichloromethane, ethyl acetate) or incomplete drying of the nitro-pyrazole precursor.[1][2]

Table 1: Elemental Composition Reference
ElementSymbolTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Significance
Carbon C 53.45% 53.05 – 53.85%Deviations often indicate solvent entrapment.[1][2]
Hydrogen H 3.67% 3.27 – 4.07%High values suggest water/moisture contamination.[1][2]
Nitrogen N 17.00% 16.60 – 17.40%Critical for confirming the mono-nitration status.[1][2]
Oxygen O 25.89% Not typically measured directlyCalculated by difference.[1][2]
Synthesis & Characterization Workflow

To achieve the elemental analysis standards above, a rigorous synthesis and purification protocol is required.[1][2] The following workflow ensures the removal of the unreacted 4-nitropyrazole (which would skew the N% higher) and phenoxyacetyl chloride (which would introduce Cl impurities).

Experimental Protocol: Synthesis via N-Acylation
  • Reagents: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) .

  • Base Addition: Add Triethylamine (Et₃N) (1.2 equiv) at 0°C to deprotonate the pyrazole.

  • Acylation: Dropwise addition of Phenoxyacetyl Chloride (1.1 equiv) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1][2]

  • Workup: Wash with cold 5% NaHCO₃ (removes acid/chloride), then 0.1M HCl (removes amine), then Brine.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.[1][2]

  • Drying: Vacuum dry at 45°C for 12 hours (Critical for passing Elemental Analysis).

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: 4-Nitropyrazole + Phenoxyacetyl Chloride Reaction Reaction: DCM, Et3N, 0°C -> RT (Formation of N-Acyl Bond) Start->Reaction Acylation Workup Workup: 1. NaHCO3 Wash (Remove Acid) 2. HCl Wash (Remove Base) Reaction->Workup Complete Conversion Purification Purification: Recrystallization (EtOH/Hexane) Workup->Purification Crude Product Analysis Validation: Elemental Analysis (Must match C:53.45, N:17.00) Purification->Analysis Pure Crystal

Figure 1: Step-by-step synthesis and validation workflow for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole.

Performance Comparison: Why Use This Reagent?

In drug development, selecting the right acylating agent is a trade-off between reactivity and selectivity .[1][2]

  • Too Reactive: Acid chlorides (R-COCl) react indiscriminately with all nucleophiles (amines, alcohols, thiols) and often cause racemization.[1][2]

  • Too Stable: Simple esters (R-COOMe) require harsh heating or strong catalysts.[1][2]

4-nitro-1-(phenoxyacetyl)-1H-pyrazole occupies a "Goldilocks" zone.[1][2] The nitro group activates the pyrazole leaving group, making it reactive enough to acylate amines at room temperature, but selective enough to avoid side reactions with less nucleophilic groups.[1][2]

Table 2: Comparative Performance Analysis
Alternative ReagentReactivitySelectivityStability (Moisture)By-Product Removal
Phenoxyacetyl Chloride Very HighLowVery Low (Hydrolyzes rapidly)HCl (Corrosive gas/acid)
1-(Phenoxyacetyl)imidazole HighModerateLow (Hygroscopic)Imidazole (Water soluble)
4-Nitro-1-(phenoxyacetyl)-1H-pyrazole High (Tunable) High High (Crystalline solid) 4-Nitropyrazole (Precipitates/Filterable)
p-Nitrophenyl Phenoxyacetate ModerateHighHighp-Nitrophenol (Yellow, hard to remove)
Key Advantages:
  • "Self-Indicating" Purification: The by-product, 4-nitropyrazole, is often less soluble in the reaction solvent (e.g., ether or hexane) than the product, facilitating removal by simple filtration.[1][2]

  • Handling: Unlike the acid chloride, this pyrazole derivative is a stable solid that can be weighed in open air without rapid decomposition.[1][2]

  • Atom Economy: While lower than acid chlorides, the recyclability of the 4-nitropyrazole leaving group (via re-acylation) improves the overall process sustainability.[1][2]

References
  • Kashima, C., et al. "The reaction of N-acylpyrazoles with amines."[1][2] Journal of Heterocyclic Chemistry, vol. 18, no. 7, 1981, pp. 1457–1459.[1][2] (Foundational text on N-acyl pyrazole reactivity).

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010.[1][2] (General reference for pyrazole properties and reactivity).

  • Sigma-Aldrich. "4-Nitro-1H-pyrazole Product Specification." (Source for precursor data).

  • PubChem. "4-Nitropyrazole Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] (Verification of core structure properties).

  • TCI Chemicals. "Phenoxyacetyl Chloride Product Data." (Source for reagent specifications).

Sources

Comparative

Bioisosteric Profiling: Phenoxyacetyl vs. Benzoyl Pyrazoles in Ligand Design

Executive Summary In medicinal chemistry, the optimization of pyrazole-based scaffolds often hinges on the precise engineering of the linker region connecting the pharmacophore to the "tail" moiety. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of pyrazole-based scaffolds often hinges on the precise engineering of the linker region connecting the pharmacophore to the "tail" moiety. This guide provides a technical comparison between two common bioisosteric replacements: the Benzoyl group (rigid, conjugated) and the Phenoxyacetyl group (flexible, ether-linked).

While both moieties introduce an aromatic system distal to the pyrazole core, they offer fundamentally different physicochemical profiles. The benzoyl group forces planarity and conjugation, often utilized to lock bioactive conformations in narrow hydrophobic pockets (e.g., HPPD inhibitors, p38 MAPK). In contrast, the phenoxyacetyl group introduces a methylene "hinge" and an ether oxygen hydrogen-bond acceptor, enhancing solubility and allowing the ligand to adopt "kinked" geometries suitable for L-shaped binding clefts.

Part 1: Structural & Electronic Architecture

The choice between these two groups dictates the spatial arrangement and electronic distribution of the ligand.

Pharmacophore Comparison
FeatureBenzoyl Pyrazole (

)
Phenoxyacetyl Pyrazole (

)
Linker Length 1 Atom (Carbonyl C)3 Atoms (Carbonyl C + Methylene + Ether O)
Geometry Planar (mostly),

hybridized.
Non-planar, "Kinked" at

methylene.
Electronic Effect Strong electron-withdrawing (EWG) via resonance.EWG via induction; breaks conjugation.
H-Bonding Carbonyl O (Acceptor).Carbonyl O + Ether O (Dual Acceptors).
Rotatable Bonds 1 (C-Ph bond, restricted).3 (High flexibility).
Conformational Analysis (DOT Visualization)

The following diagram illustrates the decision logic for selecting between these moieties based on the target binding pocket topology.

LigandDesignLogic Start Target Binding Pocket Analysis PocketType Is the pocket narrow/flat or L-shaped? Start->PocketType Flat Narrow / Flat / Hydrophobic Slot PocketType->Flat Planar Constraint LShape L-Shaped / Solvent Exposed / Flexible PocketType->LShape Induced Fit Req. Benzoyl Select BENZOYL Linker Flat->Benzoyl PropB Properties: - Rigid Planarity - Extended Conjugation - High Lipophilicity Benzoyl->PropB Phenoxy Select PHENOXYACETYL Linker LShape->Phenoxy PropP Properties: - 'Hinge' Flexibility - Additional H-Bond Acceptor (Ether) - Improved Solubility Phenoxy->PropP

Caption: Decision tree for scaffold selection. Benzoyl groups suit rigid, planar pockets; Phenoxyacetyl groups accommodate flexible, non-linear binding modes.

Part 2: Physicochemical & Metabolic Profiles (ADME)

Comparative Data Table

The following data represents a theoretical comparison based on standard QSAR principles applied to a 1,3,5-substituted pyrazole core.

PropertyBenzoyl DerivativePhenoxyacetyl DerivativeImpact on Drug Design
LogP (Lipophilicity) High (3.5 - 4.5)Moderate (2.8 - 3.8)Phenoxyacetyl improves water solubility due to the ether oxygen polarity.
TPSA (Ų) ~55 Ų~65 Ų (+9 Ų for Ether O)Higher TPSA in phenoxyacetyl aids in reducing blood-brain barrier (BBB) penetration if peripheral restriction is desired.
Metabolic Liability Ketone ReductionO-Dealkylation (CYP450)Benzoyl is prone to chiral alcohol formation; Phenoxyacetyl is prone to oxidative cleavage at the methylene.
Solubility Low (Crystal packing is tight)Moderate (Disrupted packing)The flexible linker disrupts crystal lattice energy, enhancing dissolution rates.
Metabolic Soft Spots[1]
  • Benzoyl: The carbonyl is a target for keto-reductases, converting the drug into a secondary alcohol, which can create a new chiral center and alter binding affinity.

  • Phenoxyacetyl: The methylene spacer (

    
    ) is a prime site for CYP450-mediated oxidation. Furthermore, the ether bond is susceptible to O-dealkylation, potentially releasing a phenol metabolite which may be toxic.
    

Part 3: Synthetic Protocols

To ensure reproducibility, we present parallel synthesis workflows for both derivatives starting from a common pyrazole amine intermediate.

Experimental Workflow Diagram

SynthesisWorkflow Pyrazole Aminopyrazole Core (Nucleophile) BenzoylCl Benzoyl Chloride + TEA/DCM Pyrazole->BenzoylCl Path A PhenoxyCl Phenoxyacetyl Chloride + TEA/DCM Pyrazole->PhenoxyCl Path B BenzoylProd Benzoyl-Amide Product (Rigid) BenzoylCl->BenzoylProd rt, 2h PhenoxyProd Phenoxyacetyl-Amide Product (Flexible) PhenoxyCl->PhenoxyProd 0°C -> rt, 4h

Caption: Divergent synthesis from a common aminopyrazole precursor using acid chlorides.

Detailed Methodology
Protocol A: Synthesis of Benzoyl Pyrazoles (Acylation)
  • Reagents: 1.0 eq Aminopyrazole, 1.1 eq Benzoyl Chloride, 2.0 eq Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve aminopyrazole in anhydrous DCM under

      
       atmosphere.
      
    • Add TEA and cool to 0°C.

    • Add benzoyl chloride dropwise (exothermic reaction).

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash with 1N HCl (to remove TEA), then saturated

      
      . Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol usually yields high-purity crystals due to the planar nature of the product.

Protocol B: Synthesis of Phenoxyacetyl Pyrazoles
  • Reagents: 1.0 eq Aminopyrazole, 1.1 eq Phenoxyacetyl Chloride, 2.5 eq TEA, DCM.

  • Procedure:

    • Dissolve aminopyrazole in DCM.

    • Cool to -10°C (Critical: The methylene protons are slightly acidic, and the ether oxygen activates the carbonyl; temperature control prevents side reactions).

    • Add Phenoxyacetyl chloride slowly.

    • Allow to warm to room temperature over 4 hours.

    • Workup: Wash with water. Avoid strong acid washes which might hydrolyze the ether in sensitive scaffolds.

    • Purification: Flash column chromatography is often required as these compounds are less likely to crystallize spontaneously compared to benzoyl analogs.

Part 4: Case Study & Biological Implications[2]

Kinase Inhibition (e.g., p38 MAPK)

In the design of p38 MAPK inhibitors, the "linker" region determines how the inhibitor exits the ATP binding pocket.

  • Benzoyl Analogs: Often used when the inhibitor must traverse a narrow "gatekeeper" region. The rigidity ensures the phenyl ring is presented to the hydrophobic region II in a fixed orientation.

  • Phenoxyacetyl Analogs: Used to reach solvent-exposed regions. The ether oxygen can form an additional hydrogen bond with backbone residues (e.g., Asp or Glu residues at the pocket entrance), potentially improving potency (

    
    ) by 2-5 fold in specific cases, albeit with reduced metabolic half-life (
    
    
    
    ).
Herbicide Design (HPPD Inhibitors)

In agrochemistry (e.g., Topramezone), the benzoyl group is non-negotiable.

  • Mechanism: The ketone of the benzoyl group coordinates with the

    
     ion in the active site of the HPPD enzyme.
    
  • Comparison: Replacing the benzoyl group with a phenoxyacetyl group disrupts this chelation geometry (moving the carbonyl away from the pyrazole -OH), leading to a complete loss of herbicidal activity. This serves as a critical "negative control" demonstrating where bioisosterism fails.

References

  • Metabolic Stability of Linkers: Słoczyńska, K., et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities.[1] Acta Pharm. 69, 345–361.[1] Link

  • NAAA Inhibitor SAR (Linker Effects): Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. J. Med. Chem. Link

  • Physicochemical Properties in Drug Design: BenchChem. (2025).[2] A Comparative Guide to the In Vitro Stability of PROTAC Linkers.Link

  • Pyrazole Anticancer SAR: Ebenezer, O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Link

  • General Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-1-(phenoxyacetyl)-1H-pyrazole: Proper Disposal &amp; Handling Guide

Executive Summary & Compound Profile This guide defines the standard operating procedure (SOP) for the disposal of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . As a researcher, you must recognize that this compound is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide defines the standard operating procedure (SOP) for the disposal of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . As a researcher, you must recognize that this compound is not merely an inert organic solid; it is a reactive N-acylating agent .

Structurally, the electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly increases the electrophilicity of the carbonyl carbon. Consequently, this compound is susceptible to hydrolysis and nucleophilic attack, making it a potential contact hazard and a reactive risk in mixed-waste streams.

Property Data
Chemical Class N-Acyl Pyrazole (Reactive Intermediate)
Primary Hazard Acylating Agent / Severe Eye Irritant
Degradation Products 4-Nitro-1H-pyrazole (CAS 2075-46-9) & Phenoxyacetic acid
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in organic solvents (DCM, DMSO); reacts with water
Hazard Identification & Risk Assessment

Before disposal, you must understand the specific risks associated with the intact molecule versus its hydrolysis products.

  • Reactivity Hazard: The N-acyl bond is labile. Contact with nucleophiles (amines, alcohols, water) will cleave the molecule. In a waste container, uncontrolled reaction with protic solvents can generate heat and pressure.

  • Toxicological Hazard:

    • Intact Molecule: Highly irritating to mucous membranes and eyes due to its acylating capability.

    • By-product (4-Nitro-1H-pyrazole): Classified as Acute Tox. 4 (Oral) and causes Serious Eye Damage (Category 1) [1].[1]

  • Physical Hazard: Combustible solid. Fine dust may form explosive mixtures with air.

Disposal Protocols

Core Directive: The preferred method of disposal is High-Temperature Incineration via a licensed hazardous waste contractor. However, due to its reactivity, pre-treatment (quenching) is recommended for quantities >500 mg to prevent downstream reactions in waste drums.

Protocol A: Chemical Quenching (Recommended for >500 mg)

Use this protocol to deactivate the acylating potential before placing in the waste stream.

  • Dissolution: Dissolve the waste material in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

  • Hydrolysis: Slowly add an equal volume of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Agitation: Stir vigorously for 30–60 minutes. The base will cleave the N-acyl bond.

    • Observation: The organic layer may change color as the 4-nitropyrazole is released.

  • Separation & Packaging:

    • The mixture now contains Sodium Phenoxyacetate and Sodium 4-nitropyrazolide (water-soluble).

    • Do not separate layers. Pour the entire emulsion into a waste container labeled "Basic Organic Waste (Halogenated if DCM used)" .

    • Label Declaration: Explicitly list "Contains 4-Nitropyrazole and Phenoxyacetic acid salts."

Protocol B: Direct Solid Disposal (Small Quantities <500 mg)

Use this protocol only for small scraps or contaminated solid waste (gloves, paper).

  • Containment: Place the solid waste directly into a sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Segregation: Do NOT mix with strong oxidizers or free amines.

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Chemical Name: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole

    • Hazard Checkbox: Toxic, Irritant.[2][3][4][5]

Visualization: Reactivity & Disposal Pathway

The following diagram illustrates the chemical fate of the compound during the quenching process, highlighting the transition from a reactive intermediate to stable salt forms.

G Compound 4-Nitro-1-(phenoxyacetyl)- 1H-pyrazole (Reactive Solid) Transition Hydrolysis Reaction (Cleavage of N-Acyl Bond) Compound->Transition Dissolve in Organic Solvent Quench Quenching Reagent (1M NaOH / H2O) Quench->Transition Add Base Product1 Sodium 4-nitropyrazolide (Water Soluble Salt) Transition->Product1 Releases Heterocycle Product2 Sodium Phenoxyacetate (Water Soluble Salt) Transition->Product2 Releases Acid Salt WasteStream Basic Organic Waste Stream (To Incinerator) Product1->WasteStream Product2->WasteStream

Figure 1: Chemical quenching pathway converting the reactive acyl pyrazole into stable, water-soluble salts for safe disposal.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Brush off dry particles first.[1][4] Rinse with copious water for 15 minutes.[2][3][6] The compound may hydrolyze on wet skin, releasing acid—treat as a chemical burn.
Eye Contact Urgent: Rinse cautiously with water for >15 minutes.[1][2][3][6] Remove contact lenses.[1][2][3][4] Seek immediate ophthalmological attention (Risk of serious damage).[1]
Spill (Solid) Do not dry sweep. Cover with wet sand or vermiculite to avoid dust. Scoop into a waste container.
Spill (Solution) Absorb with inert material (vermiculite/chem-mat). Do not use combustible materials like sawdust.
References
  • PubChem. (n.d.).[7] Compound Summary: 4-Nitro-1H-pyrazole.[1][3][7][8] National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

Executive Summary & Hazard Architecture Warning: Specific toxicological data for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole is limited in public registries. As a Senior Scientist, I apply the Precautionary Principle based on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Warning: Specific toxicological data for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole is limited in public registries. As a Senior Scientist, I apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

This compound combines a 4-nitropyrazole core (known for serious eye damage and acute toxicity) with a phenoxyacetyl moiety at the N1 position. N-acyl pyrazoles are reactive electrophiles (acylating agents). Consequently, this protocol treats the substance as a High-Potency Sensitizer and Severe Eye Irritant .

SAR-Derived Hazard Profile
Functional GroupAssociated RiskGHS Inference (Precautionary)
Nitro (-NO₂) Energetic potential; Methemoglobinemia risk.Warning: Heating may cause explosion.
Pyrazole Core Mucous membrane toxicity.Danger: Causes serious eye damage (Cat 1).[1][2]
N-Acyl Linkage Reactive toward nucleophiles (proteins).Warning: May cause skin sensitization (Cat 1).
Phenoxy Tail Lipophilicity; Enhanced dermal absorption.Danger: Toxic in contact with skin.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The N-acyl reactivity requires barriers resistant to permeation and hydrolysis products.

PPE Selection by Operational Intensity
PPE ComponentLow Intensity (Analytical / <10 mg)High Intensity (Synthesis / >100 mg)Technical Justification
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Goggles + 8-inch Face ShieldCritical: Pyrazole derivatives can cause irreversible corneal opacity. Safety glasses are insufficient for powders.
Hand Protection Double Nitrile (0.11 mm min)Layer 1: Laminate/PE (Silver Shield) Layer 2: Nitrile (Outer)N-acyl pyrazoles can permeate nitrile. Laminate provides broad chemical resistance; outer nitrile provides grip.
Respiratory Fume Hood (Sash at 18")PAPR or N95 + Fume HoodFine powders aerosolize easily. The nitro group poses inhalation toxicity risks.[3]
Body Standard Cotton Lab CoatTyvek® Coverall (Disposable)Prevent contamination of street clothes. Phenoxy groups enhance absorption into fabrics.

Engineering Controls & Containment Logic

The following diagram illustrates the decision logic for containment based on the scale of operation.

ContainmentLogic cluster_controls Engineering Control Requirements Start Start: Quantity Assessment ScaleSmall < 50 mg (Analytical) Start->ScaleSmall ScaleMed 50 mg - 5 g (Preparative) Start->ScaleMed ScaleLarge > 5 g (Scale-Up) Start->ScaleLarge ActionSmall Standard Fume Hood (Face Velocity: 100 fpm) ScaleSmall->ActionSmall ActionMed Fume Hood + Static Control (Ionizing Fan) ScaleMed->ActionMed ActionLarge Glove Box / Isolator (Negative Pressure) ScaleLarge->ActionLarge

Figure 1: Containment hierarchy based on mass. Static control is critical for nitro-pyrazoles due to their "fluffy" crystalline nature.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: Most exposure events occur during the transfer of dry powder due to static charge.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) or ionizing fan inside the hood before opening the vial. Nitro-pyrazoles are often electrostatic.

  • Solvent Dampening: If possible, do not weigh dry. Taring a vial, adding the solid, and immediately adding the reaction solvent (e.g., DCM or DMF) inside the source vial allows for liquid transfer, eliminating dust risk.

  • Decontamination: Wipe the exterior of the weighing vessel with a 10% ethanol/water wipe before removing it from the hood.

B. Reaction Safety
  • Thermal Stability: Avoid heating above 80°C unless DSC (Differential Scanning Calorimetry) data confirms stability. The nitro group reduces the onset temperature of decomposition.

  • Quenching: The N-acyl bond is susceptible to hydrolysis.

    • Protocol: Quench reactions slowly with saturated aqueous Ammonium Chloride (

      
      ) at 0°C.
      
    • Why? Rapid hydrolysis can release Phenoxyacetic acid and 4-nitropyrazole exothermically.

C. Spill Response (Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE: Don full Tyvek suit and double gloves.

  • Cover: Gently cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation. Do not dry sweep.

  • Neutralize: Wipe the surface with a mild alkaline solution (5% Sodium Carbonate) to hydrolyze any residues, followed by water.

Waste Disposal & Deactivation

Do not dispose of in general trash or standard solvent waste without segregation.

Waste StreamClassificationDisposal Method
Solid Waste P-List Analog (Acute Toxic)High-Temperature Incineration. Label: "Contains Nitro-Pyrazole Derivative - Potential Explosive Hazard."
Aqueous Waste Toxic / Aquatic HazardAdjust pH to 11 (hydrolysis) -> Hold 24h -> Neutralize -> Hazardous Aqueous Waste stream.
Contaminated Sharps Biohazard/Chem HazardRigid container, incinerated.

Emergency Medical Response

  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Use a Morgan Lens if available in the clinic. Rationale: Pyrazoles are basic; N-acyl groups are acidic/reactive. The combination causes complex pH burns.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol (enhances absorption of the phenoxy moiety). Monitor for sensitization (redness/itching) for 48 hours.

  • Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[1][4][7] Monitor for signs of methemoglobinemia (blue lips/fingernails) due to the nitro group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1-(phenoxyacetyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-nitro-1-(phenoxyacetyl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.